Quinoline N-oxide hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Quinoline N-oxide Hydrate: Properties, Synthesis, and Applications for the Research Scientist
Introduction: Unveiling the Potential of a Versatile Heterocycle
Quinoline N-oxide hydrate stands as a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique electronic and steric properties, stemming from the N-oxide functionality, render it a versatile precursor for the synthesis of a diverse array of functionalized quinoline derivatives. These derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols, and a comprehensive overview of its applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of this compound's reactivity and potential.
Physicochemical Properties: A Foundation for Application
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its handling, storage, and behavior in various reaction conditions.
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO·xH₂O | [1] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 52-59 °C | [1] |
| Boiling Point | 173 °C at 4 mmHg | [1] |
| Solubility | Soluble in methanol. Its hydrophilic nature suggests good solubility in aqueous environments. | [1] |
| CAS Number | 198878-42-1 (hydrate), 1613-37-2 (anhydrous) | [1][2] |
Note: The degree of hydration (x) can vary.
The presence of the polar N-oxide group significantly influences the molecule's properties, enhancing its solubility in polar solvents compared to the parent quinoline. The hydrate form indicates the presence of water molecules within the crystal lattice, which can affect its melting point and stability.
Synthesis of this compound: A Practical Step-by-Step Protocol
The synthesis of quinoline N-oxide is typically achieved through the oxidation of quinoline. The following protocol outlines a common and reliable method using meta-chloroperoxybenzoic acid (mCPBA), a widely used and effective oxidizing agent.
Experimental Protocol: Oxidation of Quinoline
Objective: To synthesize Quinoline N-oxide via the oxidation of quinoline using mCPBA.
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EA) and Methanol (MeOH) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add a solution of mCPBA (1.1 eq) in DCM dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (quinoline) and the formation of the more polar product (quinoline N-oxide).
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the excess mCPBA and the by-product, m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent to afford the pure quinoline N-oxide.
-
Hydrate Formation: The purified quinoline N-oxide can be obtained as a hydrate by exposure to atmospheric moisture or by recrystallization from a solvent containing water.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The N-oxide group in quinoline N-oxide dramatically alters the reactivity of the quinoline ring system, making it a versatile precursor for a variety of organic transformations. The electron-withdrawing nature of the N-oxide deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack.
Key Reaction Types:
-
Nucleophilic Substitution: Quinoline N-oxide readily undergoes nucleophilic substitution at the C2 and C4 positions with a variety of nucleophiles, including amines, cyanides, and organometallics. This reactivity is a cornerstone of its synthetic utility.
-
C-H Functionalization: In recent years, transition-metal-catalyzed C-H functionalization of quinoline N-oxides has emerged as a powerful tool for the regioselective introduction of various functional groups, such as aryl, alkyl, and amino groups, at different positions of the quinoline core.[3]
-
Cycloaddition Reactions: The N-oxide functionality can participate in [3+2] cycloaddition reactions with alkynes and alkenes, providing access to complex heterocyclic systems.
-
Photochemical Reactions: Quinoline N-oxide exhibits rich photochemistry, undergoing rearrangements and isomerizations upon irradiation with light to form products like quinolones and oxazepines.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4] this compound serves as a key intermediate in the synthesis of many of these biologically active molecules.
Examples of Drug Classes Synthesized from Quinoline Derivatives:
-
Antimalarials: Chloroquine and Hydroxychloroquine
-
Anticancer Agents: Camptothecin and its derivatives
-
Antibiotics: Ciprofloxacin and other fluoroquinolones
-
Anti-inflammatory Drugs: A growing area of research for novel quinoline-based compounds.[1]
The ability to functionalize the quinoline ring system regioselectively using quinoline N-oxide as a starting material is a critical strategy in the development of new drug candidates with improved efficacy and reduced side effects.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H).[5] The downfield shifts of the protons, particularly those on the pyridine ring, are indicative of the electron-withdrawing effect of the N-oxide group.
-
¹³C NMR (100 MHz, CDCl₃): δ 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7.[5]
-
IR Spectroscopy: Expected to show characteristic peaks for the aromatic C-H stretching, C=C and C=N ring stretching, and a strong N-O stretching band.
-
UV-Vis Spectroscopy: The UV-Vis spectrum will exhibit absorption bands corresponding to the π-π* transitions of the aromatic system.
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Quinoline N-oxide is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.
Toxicological Information
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a valuable and versatile reagent for the synthesis of a wide range of functionalized quinoline derivatives. Its unique reactivity, conferred by the N-oxide group, allows for regioselective modifications of the quinoline scaffold that are often difficult to achieve with the parent heterocycle. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is essential for harnessing its full potential in drug discovery, materials science, and organic synthesis. By adhering to strict safety protocols, researchers can confidently and effectively utilize this powerful building block to drive innovation in their respective fields.
References
-
SAFETY DATA SHEET - (URL: [Link])
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: [Link])
- Electronic Supporting Inform
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Toxicological Review of Quinoline (CAS No. 91-22-5). (URL: [Link])
-
X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. - Digital Commons@Georgia Southern. (URL: [Link])
-
Quinoline - Hazardous Substance Fact Sheet. (URL: [Link])
-
Scheme 17.4 Preparation of substrates for quinoline N-oxide synthesis - ResearchGate. (URL: [Link])
-
Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem - NIH. (URL: [Link])
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])
-
Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid - Scribd. (URL: [Link])
-
Preparation and Properties of Quinoline. (URL: [Link])
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])
-
Quinoline | C9H7N | CID 7047 - PubChem - NIH. (URL: [Link])
-
Quinoline N Oxide Hydrate | PDF - Scribd. (URL: [Link])
-
This compound, 97% (dry wt.), water ca 20% - Fisher Scientific. (URL: [Link])
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. nj.gov [nj.gov]
An In-Depth Technical Guide to Quinoline N-oxide Hydrate for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Quinoline N-oxide hydrate. It moves beyond basic data to provide field-proven insights into its synthesis, applications, and critical handling protocols, ensuring both scientific integrity and experimental success.
Core Introduction: The Strategic Value of the N-oxide Moiety
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1] The introduction of an N-oxide functional group to the quinoline nitrogen atom—creating Quinoline N-oxide—fundamentally alters the molecule's electronic properties and reactivity. This transformation is not merely an incremental change; it is a strategic tool for drug design and chemical synthesis.
The N-oxide group enhances the reactivity of the quinoline ring, particularly at the C2 and C8 positions, making it an invaluable precursor for synthesizing complex, functionalized quinoline derivatives under mild conditions.[2] Furthermore, the highly polar N+–O– bond can significantly increase the aqueous solubility of a parent compound, a critical parameter in drug development. This guide focuses on the hydrated form, this compound, the state in which the compound is most commonly supplied and utilized in laboratory settings.
Physicochemical Properties and Identification
Accurate identification is paramount for regulatory compliance and experimental reproducibility. This compound is typically a white to brown crystalline powder.[3] Its hydrophilic nature enhances solubility in aqueous environments, a beneficial property for many biological and analytical applications.[3]
A notable point of clarification is the existence of multiple CAS numbers for this compound. This ambiguity often arises from different suppliers registering various hydration states or purities. The two most frequently encountered CAS numbers are presented below. For safety and regulatory documentation, CAS No. 64201-64-5 is most consistently cited in Safety Data Sheets.[3][4][5][6]
| Property | Data | Source(s) |
| Molecular Formula | C₉H₇NO · xH₂O | [4][5] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [4][5] |
| ~163.17 g/mol (monohydrate) | [1] | |
| Primary CAS Number | 64201-64-5 | [3][4][5][6] |
| Secondary CAS Number | 198878-42-1 | [7] |
| Appearance | White to brown powder or crystal | [3] |
| Melting Point | 52-55 °C (lit.) | [5] |
| Boiling Point | 173 °C at 4 mmHg | [3] |
| Purity | ≥ 97% | [5] |
Synthesis of Quinoline N-oxide: A Validated Protocol
The conversion of quinoline to its N-oxide is a classic example of heteroaromatic N-oxidation. The causality behind this synthesis choice is to activate the quinoline ring for subsequent functionalization. The most reliable and widely used method employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxygen donor.
The mechanism involves the nucleophilic attack of the quinoline nitrogen on the electrophilic oxygen of the peroxy acid. The following protocol is a self-validating system, incorporating a purification step that ensures the removal of the m-chlorobenzoic acid byproduct.
Experimental Protocol: N-oxidation of Quinoline
This protocol is adapted from established methodologies for N-oxidation of quinolines.[8][9]
-
Dissolution: Dissolve quinoline (1.0 equivalent) in a suitable chlorinated solvent, such as chloroform or 1,2-dichloroethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: To this solution, add m-chloroperoxybenzoic acid (m-CPBA, ~2.0-2.5 equivalents) portion-wise at room temperature. The use of a slight excess of m-CPBA ensures the complete conversion of the starting material.
-
Reaction: Stir the reaction mixture and heat to reflux for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching & Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with the same chlorinated solvent (e.g., chloroform).
-
Washing & Drying: Combine the organic layers and wash them with a saturated NaCl solution (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure Quinoline N-oxide. The hydrate form is obtained upon exposure to atmospheric moisture or by recrystallization from an aqueous solvent system.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is rarely the final therapeutic agent but rather a critical intermediate. Its primary value lies in its utility as a precursor for creating diverse libraries of quinoline derivatives with enhanced biological activity.
Anticancer Drug Discovery
The functionalized quinoline core is a "privileged scaffold" in oncology. Derivatives synthesized from Quinoline N-oxide have demonstrated potent anticancer activity by targeting a variety of molecular pathways.[10] The N-oxide serves as a directing group, enabling regioselective C-H functionalization to install various pharmacophores at the C2 and C8 positions, which is often difficult to achieve with the parent quinoline.[2]
Mechanism of Action: Targeting Cancer Signaling Pathways
Many quinoline derivatives exert their anticancer effects by inhibiting key protein kinases that drive tumor growth and survival. A prominent example is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers.[3] Inhibition of this pathway by quinoline-based compounds can lead to cell cycle arrest and apoptosis (programmed cell death).[3]
The N-oxide moiety itself can contribute to the mechanism. In the hypoxic (low oxygen) microenvironment of solid tumors, the N-oxide group can be enzymatically reduced. This property is exploited in the design of hypoxia-activated prodrugs, where a non-toxic N-oxide precursor is converted into a potent cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Safety and Handling: A Contradistinction to its Precursor
A critical insight for researchers is the significant difference in the hazard profile between quinoline and its N-oxide hydrate. The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer.
In stark contrast, This compound (CAS 64201-64-5) is classified as not a hazardous substance or mixture according to the GHS classification in accordance with the OSHA Hazard Communication Standard.[3] This lower toxicity profile enhances its utility as a synthetic intermediate, reducing handling risks in the laboratory.
Despite its non-hazardous classification, standard laboratory best practices must be followed.
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[3][5]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts.[4]
-
Hygroscopic Nature: The compound is hygroscopic. Store in a tightly closed container in a dry, cool place, away from air and strong oxidizing agents.[7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.[3]
-
Skin Contact: Take off contaminated clothing and rinse skin with water.[3]
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[3][4]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]
-
Conclusion
This compound represents a strategically vital tool for chemical synthesis and drug discovery. Its activated ring system provides a versatile platform for generating novel functionalized quinolines, while its favorable safety profile simplifies handling compared to its parent heterocycle. By understanding its physicochemical properties, employing validated synthesis protocols, and appreciating its role in targeting critical disease pathways, researchers can fully leverage the potential of this important compound to advance the development of next-generation therapeutics.
References
- Google Patents. (n.d.). Novel preparation method of quinoline n-oxide derivative with amide group.
-
Singh, U. P., et al. (2013). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. Retrieved from [Link]
-
ACS Publications. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2018). m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. Retrieved from [Link]
-
PENTA chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application.... Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2019). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
Sources
- 1. QUINOLINE-N-OXIDE HYDRATE | VSNCHEM [vsnchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. キノリン N-オキシド 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 7. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 8. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to the Structure of Quinoline N-oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinoline N-oxide, a heterocyclic N-oxide, is a fundamentally important molecule in medicinal chemistry and organic synthesis.[1] Its hydrated form, Quinoline N-oxide hydrate, presents a unique structural arrangement dominated by non-covalent interactions, specifically hydrogen bonding, which dictates its physicochemical properties and reactivity. This guide provides a comprehensive analysis of the molecular and crystalline structure of this compound. We will delve into its spectroscopic signature, the precise architecture of its hydrated crystal lattice as determined by X-ray crystallography, and the critical role of water in stabilizing its solid-state form. Furthermore, this document outlines a standard workflow for its synthesis and characterization and discusses the implications of its structure on its utility as a versatile precursor in the development of novel therapeutic agents.
Introduction: The Significance of the N-Oxide Moiety in the Quinoline Scaffold
The quinoline ring system is a privileged scaffold found in a wide array of natural products and clinically significant pharmaceuticals, including anti-malarial (chloroquine), anti-bacterial (ciprofloxacin), and anti-cancer (camptothecin) agents.[1] The introduction of an N-oxide functionality to the quinoline nitrogen atom profoundly alters the electronic properties and reactivity of the entire ring system. The highly polar N⁺–O⁻ bond enhances the molecule's water solubility, modulates its membrane permeability, and activates specific positions on the ring for regioselective functionalization.[2][3]
Quinoline N-oxide is frequently utilized as a key intermediate. The N-oxide group can act as an internal directing group for C-H activation reactions, particularly at the C2 and C8 positions, allowing for the synthesis of complex quinoline derivatives that would be otherwise difficult to access.[1][4] The hydrate form is often the commercially available and isolated state of this compound, making a thorough understanding of its structure, particularly the role of the water molecule(s), essential for its effective use in research and development.[5]
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. The compound is typically a white to pale brown crystalline solid, with its hydrophilic nature enhancing its solubility in aqueous environments.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO · xH₂O | [5] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [5] |
| CAS Number | 198878-42-1 (hydrate); 1613-37-2 (anhydrous) | [5] |
| Appearance | White to brown crystalline powder | [5][7] |
| Melting Point | 48°C to 55°C (range varies with water content) | [7][8][9] |
| Boiling Point | 173 °C at 4 mmHg | [5] |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [5][10] |
| InChIKey | GIIWGCBLYNDKBO-UHFFFAOYSA-N (anhydrous) | [8] |
Spectroscopic Characterization: Elucidating the Molecular Framework
Spectroscopic methods provide a detailed picture of the molecular connectivity and electronic environment of Quinoline N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Quinoline N-oxide shows distinct signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, which deshields the protons, particularly those on the pyridine ring (C2-H and C4-H). The spectrum provides a clear fingerprint of the quinoline scaffold.[11][12]
-
¹³C NMR: The carbon spectrum complements the proton data, with nine signals corresponding to the carbon atoms of the quinoline ring. The carbons closest to the N-oxide group (C2 and C8a) are significantly shifted downfield.
-
¹⁵N NMR: The nitrogen NMR spectrum shows a characteristic chemical shift for the N-oxide nitrogen, providing direct evidence of the N-O bond.[13]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the N-O bond. Quinoline N-oxides exhibit strong characteristic absorption bands corresponding to the N-O stretching vibration, typically found in the region of 1210-1340 cm⁻¹.[14] The presence of water in the hydrate form will also be evident from a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the parent molecule. Under electron ionization (EI), Quinoline N-oxide typically shows a prominent molecular ion peak (M⁺) at m/z = 145, corresponding to the anhydrous molecule.[15]
Crystalline Structure of this compound
While spectroscopy confirms the molecular formula, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including the critical role of the water of hydration.[16][17]
The Role of Hydrogen Bonding
In the crystalline lattice of this compound, the water molecule is not merely a passive occupant. It is an integral structural component, forming a network of hydrogen bonds that stabilizes the entire crystal structure. The primary and most significant interaction is the hydrogen bond formed between the hydrogen atom of a water molecule and the highly electronegative oxygen atom of the N-oxide group (O-H···O).[18][19] This type of interaction is a classic example of a heterosynthon, a robust and predictable interaction between different functional groups.[20]
This hydrogen bonding network dictates many of the compound's bulk properties. The energy required to break these intermolecular forces contributes to its melting point. The polar nature of the N-O bond and the ability of the hydrate to form hydrogen bonds with solvent molecules are responsible for its enhanced solubility in aqueous media.[2][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scribd.com [scribd.com]
- 7. This compound, 97% (dry wt.), water ca 20% 25 g | Buy Online [thermofisher.com]
- 8. 153430050 [thermofisher.com]
- 9. Quinoline N-oxide 97 64201-64-5 [sigmaaldrich.com]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]
- 12. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of Quinoline N-oxide hydrate
An In-depth Technical Guide to the Synthesis and Characterization of Quinoline N-oxide Hydrate
Authored by: A Senior Application Scientist
Abstract
Quinoline N-oxide, a heterocyclic N-oxide, serves as a pivotal intermediate in organic synthesis and a key structural motif in medicinal chemistry.[1][2] Its ability to modulate the electronic properties of the quinoline ring system makes it a versatile precursor for the regioselective functionalization of the scaffold, enabling the synthesis of a wide array of substituted quinolines.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound (C₉H₇NO·xH₂O), tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation, followed by a multi-faceted analytical approach to confirm its structure, purity, and physicochemical properties.
Introduction: The Chemical Significance of Quinoline N-oxide
The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial and anticancer properties.[3][4] The introduction of an N-oxide moiety dramatically alters the reactivity of the quinoline ring. The electron-withdrawing nature of the N-oxide group deactivates the pyridine ring towards electrophilic substitution while simultaneously activating the C2 and C4 positions for nucleophilic attack.[5] This unique reactivity profile makes quinoline N-oxide an invaluable precursor for synthesizing complex quinoline derivatives that would be otherwise difficult to access.[2][3]
Furthermore, quinoline N-oxide and its derivatives are utilized in various research applications, including:
-
Pharmaceutical Development: As intermediates in the synthesis of anti-cancer and anti-inflammatory agents.[1]
-
Catalysis: The N-oxide can act as a ligand, forming complexes with various metals.[6]
-
Analytical Chemistry: Employed as a reagent for the quantitative determination of other chemical species.[1][6]
This guide focuses on the hydrated form, which is commonly isolated and is a stable, crystalline solid.[1] Understanding its synthesis and comprehensive characterization is fundamental for its effective use in any subsequent application.
Synthesis of this compound
The most direct and common method for preparing quinoline N-oxide is the N-oxidation of quinoline. This transformation is typically achieved using a peroxy acid, which acts as an oxygen-transfer agent. A robust and reliable method involves the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.
Underlying Principle and Mechanism
The core of the synthesis is an electrophilic oxidation reaction. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic outer oxygen atom of the peroxy acid, leading to the formation of the N-O bond and the release of a carboxylic acid molecule.
Detailed Experimental Protocol
This protocol is a synthesized representation of established chemical principles for N-oxidation.
Materials:
-
Quinoline (C₉H₇N)
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add 30% hydrogen peroxide (1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Causality: The slow addition and cooling are critical to control the exothermic reaction and prevent runaway side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acetic acid. Trustworthiness: Ensure neutralization is complete (cessation of effervescence) to facilitate product extraction.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product is often an oil or a semi-solid. Recrystallize from a suitable solvent system (e.g., acetone/hexane or water) to yield this compound as a crystalline solid.[1]
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's identity, purity, and hydration state.
Physical Properties
A summary of the key physical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO · xH₂O | [1][6] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1] |
| Appearance | White to cream or pale brown crystalline powder/chunks | [1][7][8] |
| Melting Point | 48-55 °C (hydrated form can vary) | [6][7] |
| Purity | ≥97% | [1][6] |
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. For this compound, it serves to confirm the formation of the N-O bond and the presence of water.
-
N-O Stretch: A strong absorption band is expected in the region of 1250-1350 cm⁻¹. This band is characteristic of aromatic N-oxides and is a primary indicator of successful oxidation.
-
O-H Stretch: The presence of water of hydration will be indicated by a broad absorption band in the region of 3200-3500 cm⁻¹.[9]
-
C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
C=C and C=N Aromatic Ring Vibrations: Strong absorptions in the 1400-1600 cm⁻¹ region correspond to the quinoline ring system.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. The N-oxidation significantly impacts the electronic environment of the quinoline ring, leading to predictable shifts in the NMR spectrum compared to the parent quinoline.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | Protons adjacent to the N-oxide (H2, H8) are significantly deshielded, appearing at higher δ values (typically >8.5 ppm) compared to quinoline. Other aromatic protons will appear in the 7.5-8.5 ppm range. | The N-O group is strongly electron-withdrawing, reducing the electron density at nearby protons. |
| ¹³C NMR | Carbons adjacent to the N-oxide (C2, C8a) are deshielded. C2 is particularly affected. | The deshielding effect of the N-O group extends to the carbon skeleton. |
3.2.3. Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound, confirming its elemental composition. For quinoline N-oxide, a high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the anhydrous formula C₉H₇NO.
3.2.4. UV-Vis Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Based on the spectral data for similar compounds, quinoline N-oxide is expected to exhibit distinct absorption maxima. This technique is also highly effective for quantitative analysis, such as determining concentration during biodegradation studies.[10]
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) is crucial for characterizing the hydrated form of the compound.[11]
-
Dehydration: A typical TGA thermogram for this compound will show an initial weight loss step at a relatively low temperature (e.g., 50-120 °C). This loss corresponds to the evaporation of the water molecule(s) of hydration. The percentage of weight loss can be used to determine the value of 'x' in C₉H₇NO·xH₂O.[8]
-
Decomposition: Following the dehydration step, the compound will remain stable until a higher temperature, at which point a significant weight loss will occur, corresponding to the thermal decomposition of the anhydrous quinoline N-oxide.[11]
-
Differential Thermal Analysis (DTA): DTA curves run concurrently with TGA will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks corresponding to decomposition.[11]
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[12] This technique can provide unequivocal proof of the structure by determining:
-
The precise geometry of the quinoline N-oxide molecule.
-
The exact bond lengths and angles, including the N-O bond.
-
The location of the water molecule(s) in the crystal lattice and their hydrogen bonding interactions with the N-oxide molecule.[13]
Conclusion
The synthesis of this compound via the oxidation of quinoline is a fundamental and accessible transformation for chemists. The true scientific rigor, however, lies in its thorough and multi-faceted characterization. By systematically applying a suite of analytical techniques—from spectroscopy (NMR, IR, MS) to thermal analysis (TGA) and crystallography—researchers can ensure the identity, purity, and hydration state of their material. This self-validating system of protocols and analysis provides the trustworthy foundation required for its successful application in advanced synthesis, drug discovery, and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Chem-Impex. (n.d.). This compound.
- Ramaiah, K., & Srinivasan, V. R. (1962). Studies in Heterocyclic N-Oxides—Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-366.
- Sigma-Aldrich. (n.d.). This compound, 97%. CAS 64201-64-5.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (2022). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations.
- Sigma-Aldrich. (n.d.). This compound. CAS 64201-64-5.
- Ganton, M. D., & Kerr, M. A. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(7), 1729.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- SlideShare. (n.d.). Preparation and Properties of Quinoline.
- Santa Cruz Biotechnology. (n.d.). This compound. CAS 64201-64-5.
- PrepChem.com. (n.d.). Synthesis of quinoline oxide.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- NIH National Library of Medicine. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
- Organic Syntheses. (n.d.). Quinoline.
- Thermo Fisher Scientific. (n.d.). This compound, 97% (dry wt.), water ca 20%.
- NIH National Library of Medicine. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
- Wikipedia. (n.d.). X-ray crystallography.
- NIH National Library of Medicine. (n.d.). X-Ray Crystallography of Chemical Compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Quinoline N-oxide 97 64201-64-5 [sigmaaldrich.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 97% (dry wt.), water ca 20% 25 g | Buy Online [thermofisher.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Understanding and Quantifying the Solubility of Quinoline N-oxide Hydrate in Common Laboratory Solvents
An In-Depth Technical Guide:
Abstract
Quinoline N-oxide and its derivatives represent a critical class of heterocyclic compounds, serving as versatile precursors and key intermediates in organic synthesis and medicinal chemistry.[1][2] Their significance is underscored by demonstrated biological activities, including potential antimicrobial and antitumor properties, making them attractive candidates for drug discovery and development.[1][3][4][5] The hydrated form, Quinoline N-oxide hydrate, possesses distinct physicochemical properties, notably a hydrophilic nature that influences its behavior in various solvent systems.[6] A thorough understanding of its solubility is a cornerstone of successful laboratory practice, impacting everything from reaction kinetics and purification to formulation and bioavailability for therapeutic applications.[7][8][9] This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound solubility, offering predictive insights, a robust experimental protocol for its determination, and a discussion of the implications for research and pharmaceutical development.
The Molecular Basis of Solubility: Theoretical Framework
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[10][11] For this compound (C₉H₇NO·xH₂O), three primary structural features dictate its solubility profile: the aromatic quinoline core, the polar N-oxide functional group, and the associated water molecule(s) of hydration.
-
Aromatic System: The quinoline ring system is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents through van der Waals forces.
-
N-oxide Group: The N-oxide moiety introduces a strong dipole moment, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This makes the group a potent hydrogen bond acceptor, significantly enhancing affinity for polar, protic solvents like water and alcohols.
-
Water of Hydration: The presence of a hydrate directly incorporates water into the crystal lattice. This inherently increases the compound's polarity and hydrophilic character, making it more amenable to dissolving in aqueous and other polar environments.[6]
The guiding principle of "like dissolves like" is paramount.[11][12][13] Solvents capable of engaging in strong intermolecular interactions (e.g., hydrogen bonding) with the polar N-oxide and hydrate components will be more effective at overcoming the crystal lattice energy of the solid, leading to dissolution.
Predictive Solubility Profile of this compound
While extensive, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive profile can be constructed based on its molecular structure and established chemical principles. The following table summarizes the expected solubility in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar, Protic | High | The N-oxide group is a strong hydrogen bond acceptor, and the hydrate form indicates inherent compatibility. Its hydrophilic nature promotes solubility in aqueous environments.[6] |
| Methanol / Ethanol | Polar, Protic | High | These alcohols are excellent hydrogen bond donors and acceptors, readily interacting with the N-oxide group and integrating into a hydrogen-bonding network. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is a strong polar aprotic solvent with a large dipole moment, capable of effectively solvating the polar regions of the molecule. |
| Acetonitrile | Polar, Aprotic | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. It should dissolve the compound, but likely to a lesser extent. |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | DCM has a moderate dipole moment but cannot act as a hydrogen bond donor. It may show some success in dissolving the compound, primarily interacting with the quinoline ring. |
| Diethyl Ether | Nonpolar | Low / Insoluble | As a nonpolar solvent with minimal dipole moment, diethyl ether cannot effectively solvate the highly polar N-oxide group or the water of hydration. |
| Hexane / Heptane | Nonpolar | Insoluble | These nonpolar aliphatic hydrocarbons lack any significant intermolecular forces to interact with and overcome the crystal lattice energy of the polar solute. |
Experimental Determination of Thermodynamic Solubility
For drug development and formulation, determining the thermodynamic (or equilibrium) solubility is critical.[14][15][16] This value represents the true maximum concentration of a solute that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold-standard protocol for this measurement.[14][17][18]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a chosen solvent at a specified temperature.
Materials:
-
This compound (solid powder)
-
Selected solvent(s) of analytical grade
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Shaking incubator or orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" ensures that undissolved solid remains at equilibrium. A good starting point is 2-3 times the expected amount needed for saturation.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable to be certain.[14][15] The rate of dissolution should equal the rate of precipitation.
-
-
Sample Collection and Phase Separation:
-
After incubation, remove the vial and let it stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear, filtered saturated solution using the same solvent.
-
Using a UV-Vis spectrophotometer or HPLC, measure the absorbance or peak area of the diluted samples. The analytical wavelength should be predetermined at the λmax of Quinoline N-oxide.
-
Calculate the concentration of the saturated solution by comparing the measurements against a pre-established standard curve of this compound of known concentrations.
-
The final calculated concentration is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
-
Implications for Research and Drug Development
Solubility is not merely a physical parameter; it is a critical determinant of a compound's utility and ultimate success, particularly in pharmaceuticals.[17][19]
-
Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[7][9] The high aqueous solubility predicted for this compound suggests it may not be limited by dissolution rate, a common problem for over 40% of new chemical entities.[8][9]
-
Formulation Development: Understanding solubility is essential for creating viable dosage forms.[7] A highly water-soluble compound like this compound is well-suited for aqueous parenteral (injectable) formulations. However, for solid oral dosage forms, its hygroscopicity (tendency to absorb moisture) may need to be managed to ensure stability.
-
In Vitro Assays: Inconsistent or poor solubility can lead to precipitation in biological assays, causing unreliable and misleading results.[8] Knowing the solubility limit in assay buffers (e.g., PBS) is crucial for accurate screening and lead optimization.
-
Synthetic Chemistry: In organic synthesis, solvent selection for reactions involving this compound is dictated by its solubility. A solvent must be chosen that can dissolve both the N-oxide and other reactants to ensure an efficient, homogeneous reaction.
Conclusion
This compound is a polar, hydrophilic molecule whose solubility is dominated by its N-oxide functional group and associated water of hydration. It is predicted to be highly soluble in polar protic solvents like water and alcohols, and poorly soluble in nonpolar organic solvents. While this predictive framework provides essential guidance, rigorous experimental determination using standardized methods like the shake-flask protocol is imperative for obtaining the precise, quantitative data required for advanced research, process development, and pharmaceutical applications. A comprehensive understanding of this fundamental property is a prerequisite for unlocking the full potential of this versatile chemical scaffold.
References
- The Importance of Solubility for New Drug Molecules. (2020).
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). alwsci News.
- Solubility and its Importance.pptx. (n.d.). Slideshare.
- Quinoline N-oxide. (n.d.). Chem-Impex.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- Quinoline N-oxide hydr
- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
- How to determine the solubility of a substance in an organic solvent?. (2024).
- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). UCLA Chemistry.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC - NIH.
- Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. (2022).
- Solubility of organic compounds (video). (n.d.). Khan Academy.
- The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2019). New Journal of Chemistry (RSC Publishing).
- Quinoline N-oxides and hydroxamic acids with antibacterial properties. (2025). Request PDF.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- This compound - Physico-chemical Properties. (n.d.). ChemBK.
- Factors Affecting Solubility. (n.d.). BYJU'S.
- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. ucd.ie [ucd.ie]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ws [chem.ws]
- 13. Khan Academy [khanacademy.org]
- 14. enamine.net [enamine.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 18. youtube.com [youtube.com]
- 19. Solubility and its Importance.pptx [slideshare.net]
The Multifaceted Mechanisms of Quinoline N-oxide Hydrate in Biological Systems: A Technical Guide for Researchers
Preamble: Deconstructing a Versatile Heterocycle
Quinoline N-oxide hydrate, a derivative of the fundamental heterocyclic compound quinoline, has garnered significant attention within the scientific community for its diverse biological activities.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms of action of this compound in biological systems. Moving beyond a superficial overview, we will delve into the causal relationships behind its biological effects, supported by established experimental evidence and detailed protocols to empower further investigation. Our focus will be on the well-documented pathways through which this compound exerts its influence, including the induction of DNA damage, generation of reactive oxygen species (ROS), and modulation of critical cellular signaling cascades. Furthermore, we will address the standing of evidence regarding its interaction with nitric oxide (NO), a topic of considerable interest.
Core Mechanistic Pillars of this compound
The biological activity of this compound is not predicated on a single mode of action but rather a concert of interconnected molecular events. The N-oxide moiety significantly alters the electron distribution of the quinoline ring system, rendering it susceptible to a variety of biochemical transformations that underpin its effects.[3][4] The primary mechanisms that have been robustly investigated are detailed below.
Genotoxicity: The Induction of DNA Damage
A cornerstone of the biological activity of many quinoline derivatives, including the N-oxide form, is their ability to interact with and damage cellular DNA. This genotoxicity is a key contributor to its observed anti-cancer properties.
Causality and Mechanistic Insights:
Quinoline N-oxides can induce DNA damage through several proposed mechanisms. One prominent pathway involves the formation of covalent adducts with DNA bases, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, some quinoline N-oxide derivatives have been shown to cause DNA strand breaks. This damage can be a direct result of the chemical interaction of the compound with the DNA backbone or an indirect consequence of other cellular processes initiated by the compound, such as the generation of reactive oxygen species (ROS).
Experimental Validation:
The Comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA strand breaks. Studies have demonstrated that treatment with compounds structurally related to quinoline N-oxide leads to a significant increase in DNA fragmentation, observable as a "comet tail" of fragmented DNA.
Experimental Protocol: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment
This protocol outlines the methodology to assess DNA strand breaks in cells treated with this compound.
Materials:
-
This compound solution (in a suitable solvent like DMSO)
-
Cultured cells (e.g., a relevant cancer cell line)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or ethidium bromide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 2-24 hours). Include a vehicle control (solvent only) and a positive control (e.g., hydrogen peroxide).
-
Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).
-
Quickly pipette the mixture onto a pre-coated slide (coated with NMPA) and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining:
-
Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes (repeat three times).
-
Stain the slides with a DNA-intercalating dye.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze the extent of DNA migration (comet tail length and intensity) using appropriate software. An increase in the comet tail moment is indicative of increased DNA damage.
-
dot
Caption: Workflow for the Comet Assay to detect DNA damage.
Oxidative Stress: The Generation of Reactive Oxygen Species (ROS)
Another significant mechanism through which this compound exerts its biological effects is the induction of oxidative stress via the generation of reactive oxygen species (ROS).
Causality and Mechanistic Insights:
The metabolism of certain quinoline N-oxides within the cell can lead to the production of superoxide radicals and hydrogen peroxide. This can occur through redox cycling, where the compound is enzymatically reduced and then re-oxidized by molecular oxygen, creating a futile cycle that continuously generates ROS. This surge in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA, and the activation of stress-response pathways that can culminate in apoptosis.
Experimental Validation:
The use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is a common method to detect intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the increase in fluorescence intensity can be quantified.
Experimental Protocol: Intracellular ROS Detection using DCFH-DA
This protocol provides a method for measuring intracellular ROS levels in cells treated with this compound.[5]
Materials:
-
This compound solution
-
Cultured cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black plate for a plate reader) and allow them to adhere.
-
Cell Treatment: Treat the cells with various concentrations of this compound for the desired time. Include appropriate controls (vehicle and positive, e.g., H₂O₂).
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement:
-
Add PBS or serum-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, visualize and quantify fluorescence using a microscope or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
dot
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Signal Transduction Interference: Inhibition of the PI3K/Akt/mTOR Pathway
Beyond direct cellular damage, quinoline N-oxide derivatives have been shown to modulate key signaling pathways that are critical for cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.
Causality and Mechanistic Insights:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been identified as inhibitors of this pathway. By blocking the activity of key kinases such as PI3K and/or mTOR, these compounds can halt the downstream signaling cascade. This leads to the dephosphorylation of key effector proteins, resulting in the inhibition of protein synthesis, cell cycle arrest, and the induction of apoptosis.
Experimental Validation:
Western blotting is the gold-standard technique to assess the phosphorylation status of proteins within a signaling pathway. Treatment of cancer cells with effective quinoline N-oxide derivatives is expected to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), as well as downstream targets like p70S6K, while the total protein levels of Akt and mTOR remain unchanged.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol describes the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
This compound solution
-
Cultured cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
dot
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Addressing the Nitric Oxide Interaction: A Scrutiny of the Evidence
A point of significant interest is the potential for this compound to act as a nitric oxide (NO) scavenger. NO is a critical signaling molecule involved in a vast array of physiological and pathological processes.[6]
Current State of Evidence:
Despite a thorough review of the existing scientific literature, there is a conspicuous lack of direct evidence to substantiate the claim that this compound functions as a direct scavenger of nitric oxide. While some quinoline derivatives have been investigated as NO donors, the chemical reactivity of the N-oxide functional group does not inherently predispose it to a direct scavenging reaction with the NO radical under physiological conditions.[7] The primary reactions of NO in biological systems involve interactions with metal centers (like in guanylate cyclase) and other radicals (such as superoxide).[6]
Experimental Approaches and Future Directions:
To definitively assess the NO scavenging potential of this compound, specific analytical techniques would be required. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for detecting and quantifying free radicals like NO.[8][9] An in vitro experiment could be designed where a known NO donor is used to generate NO, and the decay of the NO signal in the presence and absence of this compound is monitored by EPR. A significant increase in the rate of NO signal decay in the presence of the compound would provide evidence for a scavenging interaction.
Given the current absence of such data, the assertion that this compound acts as a nitric oxide scavenger should be approached with caution and is best considered an area for future investigation rather than an established mechanism of action.
Quantitative Data Summary
| Parameter | Compound | Cell Line | Value | Assay |
| IC₅₀ | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | HL-60 | 64 nM | mTOR inhibition |
| IC₅₀ | 2-benzylthioquinoline nitrone 6e | Leukemia | 0.45-0.91 µM | Antiproliferative |
| IC₅₀ | 2-benzylthioquinoline nitrone 6f | Colon Cancer | 0.45-0.91 µM | Antiproliferative |
Note: The data presented are for quinoline derivatives and are illustrative of the potential potency of this class of compounds. Specific quantitative data for this compound may vary depending on the biological system and experimental conditions.
Conclusion and Future Perspectives
This compound is a molecule with a complex and multifaceted mechanism of action in biological systems. The current body of scientific evidence strongly supports its roles in inducing DNA damage, generating reactive oxygen species, and inhibiting the crucial PI3K/Akt/mTOR signaling pathway. These mechanisms collectively contribute to its observed biological effects, particularly its potential as an anticancer agent.
The notion of this compound as a nitric oxide scavenger remains, at present, an unsubstantiated hypothesis that warrants direct experimental investigation. Future research employing techniques such as EPR spectroscopy will be instrumental in clarifying this aspect of its bioactivity.
For researchers and drug development professionals, a thorough understanding of these established mechanisms is paramount for the rational design of novel therapeutic strategies based on the quinoline N-oxide scaffold. The detailed protocols provided in this guide offer a robust framework for the continued exploration of this fascinating and promising class of compounds.
References
-
National Institutes of Health. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
Pandey, S., & Kumar, A. (2012). Biochemistry of Nitric Oxide. Journal of Proteins & Proteomics, 3(2), 119-129. [Link]
-
Kleschyov, A. L., & Stoclet, J. C. (2002). Evaluation of Nitric Oxide-Donating Properties of 11H-indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy. Nitric Oxide, 7(3), 187-192. [Link]
-
ResearchGate. NO scavanging assay protocol?[Link]
-
PubMed. Assays for DNA damage. [Link]
-
Kleschyov, A. L. (2007). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Methods in Molecular Biology, 387, 109-122. [Link]
-
PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]
-
ResearchGate. The nitric oxide scavenging activity of the tested compounds. [Link]
-
I-KYS. Nitric oxide scavenging: Significance and symbolism. [Link]
-
PubMed. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. [Link]
-
ResearchGate. (A) Sequential functionalisation of Quinoline N-oxide; (B) Application to the synthesis of (-)-cuspareine. [Link]
-
National Institutes of Health. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]
-
YouTube. Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. [Link]
-
PubChem. Quinoline. [Link]
Sources
- 1. Nitric oxide: a brief overview of chemical and physical properties relevant to therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Chemical Removal of Nitric Oxide (NO) as a Main Cause of Fine Dust (Air Pollution) and Acid Rain [e-asct.org]
- 6. Biochemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline N-oxide Hydrate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for quinoline N-oxide hydrate, a versatile intermediate in pharmaceutical and materials science research.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule. Beyond a mere presentation of data, this guide offers insights into the causality behind experimental choices, detailed methodologies for data acquisition, and an authoritative interpretation of the spectral features, grounding the discussion in the fundamental principles of chemical structure and electronic effects.
Introduction: The Significance of this compound
Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, exhibiting antimicrobial, anticancer, and antimalarial properties.[2] The N-oxidation of the quinoline ring is a critical synthetic step, modulating the electron density of the aromatic system and providing a handle for further functionalization. Quinoline N-oxide itself serves as a key intermediate in the synthesis of selectively functionalized quinolines.[3]
The hydrate form (C₉H₇NO · xH₂O) is a common commercial and laboratory form of this compound.[4][5] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. The presence of water of hydration can significantly influence the solid-state packing and spectroscopic properties of the molecule, making a detailed characterization essential.
This guide will systematically explore the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopic data of this compound, providing both the "what" and the "why" behind the observed spectral phenomena.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, NMR provides a detailed map of the proton and carbon environments, revealing the electronic effects of the N-oxide group.
Expertise & Experience: The "Why" Behind the Experiment
The choice of solvent is critical when analyzing a hydrate by NMR. While deuterated chloroform (CDCl₃) is common for many organic molecules, a protic solvent or one capable of hydrogen bonding, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is often more informative for hydrates. In DMSO-d₆, the protons of the water of hydration can be observed, although they may exchange with residual water in the solvent. Furthermore, DMSO-d₆ is an excellent solvent for a wide range of aromatic compounds. The data presented here are primarily from studies conducted in DMSO-d₆, which serves as a reliable medium for characterizing the hydrate form in solution.[6][7][8]
The N-oxide group acts as a strong electron-withdrawing group through induction and a π-donating group through resonance. This dual nature significantly perturbs the chemical shifts of the protons and carbons in the quinoline ring system compared to the parent quinoline molecule. Protons and carbons in the pyridine ring, particularly at the C2 and C4 positions, are most affected.
Figure 1: Electronic effects of the N-oxide group on the quinoline ring.
¹H NMR Data
The ¹H NMR spectrum of quinoline N-oxide shows significant downfield shifts for the protons on the pyridine ring (H2, H3, H4) and the H8 proton compared to quinoline, due to the deshielding effect of the N-oxide group.
| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | J (Hz) |
| H2 | ~8.6 | d | ~6.0 |
| H3 | ~7.4 | dd | ~8.6, ~6.1 |
| H4 | ~8.0 | d | ~8.8 |
| H5 | ~7.2 | d | ~7.8 |
| H6 | ~7.7 | t | ~8.3 |
| H7 | ~8.0 | d | ~8.6 |
| H8 | ~8.0 | d | ~8.8 |
| H₂O | Variable (typically 3.3-3.5) | s (broad) | - |
Note: The chemical shifts are approximate and based on available data for quinoline N-oxide derivatives in DMSO-d₆. The exact values may vary slightly.[6][7]
Interpretation:
-
H2 and H4: These protons are significantly deshielded and shifted downfield due to the strong inductive electron withdrawal and the positive charge on the nitrogen atom.
-
H8: The peri-proton H8 is also deshielded due to its spatial proximity to the negatively charged oxygen atom.
-
Water of Hydration: The protons from the water of hydration are expected to appear as a broad singlet. Its chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange with any residual water in the DMSO-d₆ solvent.
¹³C NMR Data
The ¹³C NMR spectrum further illustrates the electronic influence of the N-oxide functionality.
| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |
| C2 | ~141.8 |
| C3 | ~120.9 |
| C4 | ~135.7 |
| C4a | ~122.6 |
| C5 | ~110.6 |
| C6 | ~130.6 |
| C7 | ~119.0 |
| C8 | ~120.9 |
| C8a | ~155.3 |
Note: The chemical shifts are approximate and based on available data for quinoline N-oxide derivatives in DMSO-d₆.[6]
Interpretation:
-
C2 and C8a: These carbons, being directly attached to the nitrogen, experience the most significant deshielding and appear at the lowest field.
-
C4: This carbon is also strongly deshielded due to resonance effects.
-
C3, C5, C7: These carbons show a relative upfield shift compared to other carbons in the pyridine ring, consistent with the resonance donation of electron density from the N-oxide group.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.[6]
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The "Why" Behind the Experiment
For a solid sample like this compound, the KBr pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.[9][10][11] This method involves intimately mixing the sample with dry potassium bromide powder and pressing it into a transparent pellet, minimizing scattering effects. Careful sample preparation is crucial to avoid moisture contamination, which can obscure important spectral features.[9]
The key vibrational modes to identify in the IR spectrum of this compound are:
-
O-H stretching: A broad absorption due to the water of hydration.
-
Aromatic C-H stretching: Sharp absorptions above 3000 cm⁻¹.
-
C=C and C=N stretching: A series of absorptions in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.
-
N-O stretching: A strong absorption characteristic of the N-oxide functionality.
-
C-H out-of-plane bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹), which are diagnostic for the substitution pattern of the aromatic rings.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3500 - 3200 | O-H stretch (water) | Strong, broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium, sharp |
| 1620 - 1580 | C=C/C=N stretch | Medium to strong |
| 1500 - 1400 | Aromatic ring skeletal vibrations | Medium to strong |
| ~1250 | N-O stretch | Strong |
| 850 - 750 | C-H out-of-plane bend | Strong |
Interpretation:
-
O-H Stretching: The presence of a broad and strong absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the presence of water of hydration, involved in hydrogen bonding.
-
N-O Stretching: The N-O stretching vibration in aromatic N-oxides is a particularly diagnostic peak. Its exact position is sensitive to the electronic environment. For quinoline N-oxide, it is expected to appear as a strong band around 1250 cm⁻¹.[12] The position of this band can provide insights into the degree of double bond character in the N-O bond.
-
Aromatic Vibrations: The complex pattern of bands in the 1620-1400 cm⁻¹ region is characteristic of the quinoline ring system. Changes in these bands compared to quinoline itself reflect the altered electronic distribution due to the N-oxide group.[13]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality transmission FT-IR spectrum of this compound.
Methodology:
-
Preparation:
-
Gently heat the agate mortar and pestle, and the die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow to cool in a desiccator.[9]
-
Use spectroscopy-grade KBr, dried in an oven and stored in a desiccator.
-
-
Sample Grinding:
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in a hydraulic press.
-
If the die has a vacuum port, apply a vacuum to remove trapped air.
-
Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[9]
-
Carefully release the pressure and vacuum, and eject the transparent pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample compartment or a blank KBr pellet.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, this technique is sensitive to changes in the conjugated π-system.
Expertise & Experience: The "Why" Behind the Experiment
The UV-Vis spectrum of an aromatic molecule is dominated by π-π* and n-π* transitions. The N-oxidation of quinoline introduces an n-π* transition associated with the non-bonding electrons on the oxygen atom and significantly perturbs the π-π* transitions of the aromatic system.
The choice of solvent is crucial as it can influence the position and intensity of absorption bands. A polar protic solvent like ethanol is a good choice as it can solvate the polar N-oxide group and the water of hydration, providing a clear solution for analysis.[14][15]
By comparing the spectrum of this compound to that of the parent quinoline, we can gain valuable insights into the electronic effects of the N-oxide group. We expect a red shift (bathochromic shift) of the π-π* transitions due to the extension of the conjugated system by the N-oxide group, which acts as an auxochrome.
Figure 2: Comparison of electronic transitions in quinoline and quinoline N-oxide.
Expected UV-Vis Spectral Data
| Compound | Transition | λmax (nm) in Ethanol (approx.) |
| Quinoline | π-π | ~275, ~313 |
| This compound | π-π | >275, >313 (expected red shift) |
| n-π* | >320 (expected, may be weak) |
Note: The λmax values for quinoline are well-established.[16] The values for this compound are predicted based on the expected electronic effects.
Interpretation:
-
π-π Transitions:* The introduction of the N-oxide group extends the conjugation of the π-system, which lowers the energy gap between the π and π* orbitals. This results in the absorption of lower-energy (longer wavelength) light, causing a bathochromic (red) shift compared to quinoline.
-
n-π Transition:* The non-bonding electrons on the oxygen atom of the N-oxide group can be excited to the π* anti-bonding orbital. This n-π* transition is typically of lower intensity than the π-π* transitions and occurs at a longer wavelength.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in absolute ethanol of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL). The final absorbance should ideally be between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.[17]
-
Allow the lamps to warm up for at least 20 minutes for stable readings.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solvent (absolute ethanol) and place it in the reference beam path. Fill another quartz cuvette with the same blank solvent and place it in the sample beam path.
-
Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).[17]
-
Replace the blank in the sample cuvette with the sample solution.
-
Scan the sample over the same wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted task that provides a wealth of information about its chemical structure and electronic properties. NMR spectroscopy reveals the detailed proton and carbon environments, highlighting the significant deshielding effects of the N-oxide group. FT-IR spectroscopy confirms the presence of the key functional groups, with the N-O and O-H stretching vibrations being particularly diagnostic. UV-Vis spectroscopy elucidates the electronic transitions within the conjugated π-system, showing the expected bathochromic shift upon N-oxidation.
By employing the detailed protocols and interpretative frameworks presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring the integrity of their starting materials and intermediates, and advancing their research and development endeavors.
References
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Electronic Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
-
Supporting Information for TsOH·H2O-Mediated N-amidation of Quinoline N-oxides. (n.d.). Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(2), 949-955. Retrieved from [Link]
-
Moudrakovski, I., Lu, H., Ripmeester, J. A., Kumar, R., Susilo, R., & Luzi, M. (2008). EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS. UBC Library Open Collections. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
-
Lu, H. (2008). Experimental solid state nmr of gas hydrates: problems and solutions. ResearchGate. Retrieved from [Link]
-
Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Retrieved from [Link]
-
Martin, G. E., & Zektzer, A. S. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 173. Retrieved from [Link]
-
Solid State NMR Methods & Measurements. (n.d.). Retrieved from [Link]
-
Supporting Materials. (n.d.). Retrieved from [Link]
-
Brown, A. S., et al. (2018). Solid-State NMR Spectroscopy Provides Atomic-level Insights Into the Dehydration of Cartilage. Scientific Reports, 8(1), 1-10. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
-
Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 364. Retrieved from [Link]
-
Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]
-
Dos Santos, G. A., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Physical Chemistry A, 121(38), 7261-7273. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
Megazyme. (n.d.). Ethanol - Food & Feed Analysis. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Testing of pharmacopoeial ethanol (disinfectant ethanol). Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97% (dry wt.), water ca 20%. Retrieved from [Link]
-
SpectraBase. (n.d.). quinoline, 1-oxide, hydrate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Wolska, J., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molbank, 2023(2), M1747. Retrieved from [Link]
-
Reddy, G. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 468-476. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline 1-oxide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved from [Link]
-
Partial IR spectra of the NO stretching frequency region of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Fig. 3. (a-b) -a) FT-IR spectra obtained using KBr method collected in... (n.d.). ResearchGate. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 97%. Retrieved from [Link]
-
Le, C., et al. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters. Retrieved from [Link]
-
Starokon, E. V., et al. (2020). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. Catalysts, 10(11), 1289. Retrieved from [Link]
-
Gryaznova, T. V., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(24), 7578. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. thno.org [thno.org]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. shimadzu.com [shimadzu.com]
- 15. food.r-biopharm.com [food.r-biopharm.com]
- 16. Quinoline [webbook.nist.gov]
- 17. engineering.purdue.edu [engineering.purdue.edu]
The Dawn of a New Scaffold: An In-depth Technical Guide to the Early Research and Discovery of Quinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational period of quinoline N-oxide chemistry, tracing its origins from the initial synthesis of the quinoline core to the pioneering investigations that unveiled the unique reactivity and potential of its N-oxide derivatives. We will explore the seminal work of early 20th-century chemists, providing a detailed look at the experimental methodologies that laid the groundwork for the development of a vast array of bioactive compounds.
The Precursor: A Brief History of Quinoline Synthesis
The story of quinoline N-oxides begins with the parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's aromatic structure, a fusion of benzene and pyridine rings, quickly captured the interest of chemists. The late 19th century witnessed the development of several named reactions that provided access to the quinoline scaffold, forming the essential bedrock for its subsequent chemical exploration.
Key among these early synthetic routes are:
-
The Skraup Synthesis (1880): This robust method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the quinoline core.[1]
-
The Friedländer Synthesis (1882): This approach offers a more convergent pathway, involving the base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[1]
These foundational syntheses, summarized in the table below, provided the necessary starting materials for the subsequent investigations into the modification of the quinoline ring system.
| Synthesis Name | Year | Key Reactants | Brief Description |
| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | A multi-step reaction involving the in-situ formation of acrolein and subsequent cyclization and oxidation. |
| Friedländer Synthesis | 1882 | 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonyl | A condensation reaction leading directly to substituted quinolines. |
The Spark of Discovery: The Advent of N-Oxide Chemistry
The early 20th century marked a paradigm shift in heterocyclic chemistry with the burgeoning interest in N-oxides. These compounds, characterized by a coordinate covalent bond between the nitrogen atom of a tertiary amine and an oxygen atom, were found to possess unique chemical properties distinct from their parent amines.
A pivotal moment in this field was the work of German chemist Jakob Meisenheimer . In 1919, his research on the rearrangement of tertiary amine N-oxides, now famously known as the Meisenheimer rearrangement , opened the door to a deeper understanding of the reactivity of these fascinating molecules.[2] His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the theoretical and practical groundwork for the synthesis and investigation of a wide range of N-oxides, including those of aromatic heterocycles.[2]
The First Quinoline N-Oxide: Unveiling a New Derivative
While Meisenheimer's work provided the conceptual framework, the first documented synthesis of quinoline N-oxide itself is a crucial milestone. Early investigations into the oxidation of aromatic heterocycles were often carried out using hydrogen peroxide or peroxy acids. These powerful oxidizing agents were found to selectively attack the nucleophilic nitrogen atom of the quinoline ring, leading to the formation of the corresponding N-oxide.
The general principle behind the N-oxidation of quinoline can be visualized as follows:
Caption: Early synthesis of quinoline N-oxide.
Foundational Experimental Protocol: Peroxy Acid Oxidation of Quinoline
The following protocol is a representative example of the early methods used for the preparation of quinoline N-oxide, based on the principles established in the early 20th century.
Materials:
-
Quinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate solution
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add a 30% solution of hydrogen peroxide. The addition should be done cautiously to control the exothermic reaction.
-
Heating: Heat the reaction mixture on a water bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate until the evolution of gas ceases.
-
Extraction: Extract the aqueous solution with chloroform multiple times.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude quinoline N-oxide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or a mixture of benzene and petroleum ether.
The Pioneer of Quinoline N-Oxide Chemistry: The Contributions of Eiji Ochiai
The systematic and in-depth exploration of quinoline N-oxide chemistry is largely credited to the extensive work of Japanese chemist Eiji Ochiai and his collaborators, beginning in the 1940s. His publications in journals such as the "Journal of the Pharmaceutical Society of Japan" laid the foundation for our modern understanding of the reactivity of these compounds.
Ochiai's research demonstrated that the N-oxide functionality dramatically alters the electronic properties of the quinoline ring, activating it towards both nucleophilic and electrophilic substitution in ways that were not readily achievable with the parent quinoline.
Enhanced Reactivity: A Paradigm Shift
The introduction of the N-oxide group has a profound impact on the reactivity of the quinoline nucleus:
-
Activation towards Nucleophilic Attack: The positively charged nitrogen atom withdraws electron density from the pyridine ring, making the C2 and C4 positions highly susceptible to nucleophilic attack. This is a significant departure from the reactivity of quinoline itself, which is generally unreactive towards nucleophiles.
-
Directing Effect in Electrophilic Substitution: The N-oxide group acts as a directing group in electrophilic substitution reactions, primarily favoring substitution at the C4 and C5/C8 positions.
This altered reactivity profile opened up a plethora of synthetic possibilities, allowing for the introduction of a wide range of functional groups onto the quinoline scaffold.
Caption: Comparison of reactivity between quinoline and its N-oxide.
Early Mechanistic Insights: The Ochiai-Katritzky Reaction
The general mechanism involves the acylation of the N-oxide oxygen, followed by the addition of a nucleophile to the C2 position and subsequent rearomatization with the elimination of the acyloxy group.
Conclusion: A Foundation for the Future
The early research and discovery of quinoline N-oxides, from the pioneering work on N-oxide chemistry by Meisenheimer to the extensive and systematic investigations by Ochiai, laid a robust foundation for the development of a vast and diverse field of medicinal and materials chemistry. The understanding of the unique reactivity conferred by the N-oxide functionality transformed the quinoline scaffold from a relatively simple heterocycle into a versatile platform for the synthesis of complex and biologically active molecules. The fundamental principles and experimental methodologies established during this foundational period continue to inform and inspire modern synthetic strategies, underscoring the enduring legacy of these early pioneers.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 233-252.
-
Meisenheimer, J. (1919). Über eine eigenartige Umlagerung des Methyl‐allyl‐anilin‐N‐oxyds. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(8), 1667-1677. [Link]
- Kaur, M., & Singh, M. (2014). A review on synthesis of quinoline derivatives and their pharmacological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 992-1004.
Sources
A-Z Guide to Quinoline N-oxide Hydrate: A Precursor in Modern Organic Synthesis
Abstract
Quinoline N-oxide hydrate stands as a pivotal precursor in the landscape of organic synthesis, particularly within the realm of pharmaceutical and materials science.[1] Its unique electronic properties, stemming from the N-oxide functionality, render the quinoline scaffold susceptible to a diverse array of regioselective transformations that are often challenging to achieve with the parent heterocycle. This guide provides an in-depth technical exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and its versatile applications, with a focus on the mechanistic underpinnings of its reactivity and practical, field-proven protocols.
Introduction: The Strategic Advantage of the N-Oxide Moiety
The quinoline nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] However, direct functionalization of the quinoline ring can be challenging due to its inherent electronic nature. The introduction of the N-oxide group fundamentally alters the reactivity of the quinoline system. This modification serves as a powerful directing group, activating the C2 and C8 positions for various transformations.[7][8] Quinoline N-oxides are more reactive and exhibit greater regioselectivity compared to their unoxidized counterparts, making them invaluable intermediates in the synthesis of complex, functionalized quinoline derivatives.[8][9]
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physical and chemical characteristics of a precursor is paramount for its effective utilization in synthesis.
Key Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₇NO·xH₂O[1] |
| Molecular Weight | 145.16 g/mol (anhydrous)[1] |
| Appearance | White to brown crystalline powder[1] |
| Melting Point | 59 °C[1] |
| Boiling Point | 173 °C at 4 mmHg[1] |
| Solubility | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[10] |
Data sourced from Chem-Impex.[1]
Synthesis of this compound
The oxidation of quinoline is a standard method for the preparation of Quinoline N-oxide. A common and efficient laboratory-scale protocol involves the use of a peroxy acid, such as peracetic acid.[10]
Experimental Protocol: Synthesis of Quinoline N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in a suitable solvent like glacial acetic acid.
-
Oxidation: Slowly add a solution of peracetic acid to the quinoline solution while maintaining the temperature with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture with a base, such as sodium carbonate, and extract the product with an organic solvent like dichloromethane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.
The Versatility of Quinoline N-oxide in Organic Synthesis
The N-oxide functionality in quinoline unlocks a diverse range of synthetic transformations, allowing for the introduction of various functional groups at specific positions.
Nucleophilic Substitution Reactions
The N-oxide group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack.[11][12] Halogenated quinoline N-oxides, for instance, readily undergo nucleophilic substitution with a variety of nucleophiles.[12]
Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution on Quinoline N-oxide.
Cycloaddition Reactions
Quinoline N-oxides can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as ynones, to construct complex heterocyclic systems.[13] These reactions often proceed under transition-metal-free conditions, offering a green and efficient synthetic route.[13]
Photochemical Reactions
The photochemical behavior of quinoline N-oxides has been explored for the synthesis of various quinoline derivatives. Light-induced isomerization can lead to the formation of 2-quinolinones, a valuable scaffold in medicinal chemistry.[14] This process can proceed through an intramolecular hydrogen and oxygen transfer, ensuring 100% atom economy.[14] The mechanism of these photochemical isomerizations can involve the formation of an oxaziridine intermediate from the excited singlet state.[15]
Mechanism of Photochemical Isomerization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uop.edu.pk [uop.edu.pk]
- 11. tutorsglobe.com [tutorsglobe.com]
- 12. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 13. Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
The Ascending Trajectory of Quinoline N-Oxides: A Technical Guide to Their Diverse Biological Activities
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an N-oxide functionality to this bicyclic aromatic heterocycle gives rise to quinoline N-oxide derivatives, a class of compounds exhibiting a remarkable breadth of biological activities.[1] This strategic chemical modification alters the electronic and physicochemical properties of the parent molecule, often leading to enhanced biological efficacy and novel mechanisms of action.[3][4] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these promising molecules, with a particular focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present data in a clear, comparative format to empower researchers in their drug discovery and development endeavors.
The Quinoline N-Oxide Scaffold: A Gateway to Enhanced Bioactivity
The journey into the biological potential of quinoline N-oxides begins with their synthesis. The N-oxide group not only modulates the compound's properties but also serves as a versatile precursor for further functionalization, allowing for the creation of diverse chemical libraries.[5][6]
Generalized Synthetic Approach
A prevalent and adaptable method for preparing substituted quinoline N-oxides involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[1] These precursors are readily accessible through vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation.[1] This synthetic strategy offers a high degree of flexibility, enabling the introduction of a wide array of substituents onto the quinoline ring system, which is crucial for tuning the biological activity.[1] Other methods, such as direct C-H methylation or functionalization of the pre-formed quinoline N-oxide, further expand the synthetic toolbox.[4][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoline N-oxide derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a spectrum of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, a key advantage in combating the complexity of cancer.
Mechanism of Action: Inhibition of Pro-Survival Signaling
A prominent target for many quinoline N-oxide derivatives is the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation.[1] Certain quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing cancer cell death.[1]
Structure-Activity Relationship (SAR)
The anticancer potency of quinoline N-oxides is profoundly influenced by the nature and position of substituents on the quinoline core.[4] For instance, methylation at different positions can significantly alter cytotoxic activity. While C-2 substitution can sometimes be unfavorable in related quinolones, specific substitutions at this position in quinoline N-oxides can be beneficial.[4] C-8 methylation has also been explored and shown to impact anticancer effects.[4] This highlights the importance of systematic chemical modification and SAR studies in optimizing anticancer drug candidates.
Quantitative Anticancer Activity Data
The anticancer potency is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following table summarizes representative data for various quinoline N-oxide derivatives against different human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | [3] |
| Compound 24 (C(7) isomer) | NCI-H460 (Lung) | 0.75 | [3] | |
| Compound 2 (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | [3] | |
| Compound 1 (C(7) isomer) | NCI-H460/R (MDR Lung) | 1.22 | [3] | |
| Methylated Quinoline N-Oxides | Various | Multiple | Varies | [4] |
This table is a representative summary. For a comprehensive list, please refer to the cited literature.
Antimicrobial Activity: A Renewed Hope Against Resistance
In an era of escalating antimicrobial resistance, the quest for novel antibacterial and antifungal agents is paramount.[1] Quinoline N-oxide derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant strains.[1][7]
Mechanism of Action
The precise antimicrobial mechanisms of quinoline N-oxides are still under investigation but are thought to involve the inhibition of essential cellular processes in bacteria and fungi.[1] Some derivatives have been shown to function as efflux pump inhibitors, enhancing the efficacy of existing antibiotics like ciprofloxacin against resistant Staphylococcus aureus strains.[8] The redox properties of the quinoline scaffold may also play a role, potentially through the generation of reactive oxygen species (ROS) or interference with cellular redox balance.[9][10]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Quinoline-2-carbaldehyde hydrazone | Various bacteria | Varies | [11] |
| 1,2,3-triazole incorporated quinoline | Gram-positive & Gram-negative bacteria | Varies | [7] |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [12] |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [12] |
This table presents a generalized overview. For specific MIC values, consult the referenced studies.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the replication and validation of findings, this section provides detailed protocols for key in vitro assays used to characterize the biological activities of quinoline N-oxide derivatives.
MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and proliferation in response to treatment with quinoline N-oxide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] The assay measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1][3]
-
Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with quinoline N-oxide derivatives using propidium iodide (PI) staining and flow cytometry.[3]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoline N-oxide derivatives for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.[3]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[3]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[3]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[3]
Intracellular ROS Detection
This protocol details the measurement of intracellular ROS levels in cancer cells treated with quinoline N-oxide derivatives using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3]
Detailed Protocol:
-
Cell Treatment: Seed cells in a black 96-well plate and treat with quinoline N-oxide derivatives for the desired time.[3]
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[3]
-
Washing: Wash the cells twice with PBS to remove excess probe.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[3] An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis
This protocol provides a general workflow for analyzing the expression levels of specific proteins in cells treated with quinoline N-oxide derivatives, for example, to confirm the inhibition of the PI3K/Akt/mTOR pathway.[3]
Detailed Protocol:
-
Cell Lysis: After treatment with quinoline N-oxide derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Quinoline N-oxide derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to evaluate their therapeutic potential in preclinical models. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide - Benchchem.
- A Comparative Guide to the Structure-Activity Relationship of Methyl
- Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone deriv
- Quinoline N-oxides and hydroxamic acids with antibacterial properties.
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem.
- The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
- Quinoline N-oxides and hydroxamic acids with antibacterial properties - Canadian Science Publishing.
- Quinoline N-oxide - Chem-Impex.
- Mechanism of action for anticancer efficacy of synthesized quinoline deriv
- Novel preparation method of quinoline n-oxide derivative with amide group - Google P
- (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application...
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
- Quinoline-based compounds volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance | Journal of Medicinal Chemistry - ACS Public
- Biological activities of quinoline deriv
- Biological Activities of Quinoline Deriv
- Review on recent development of quinoline for anticancer activities.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Synthesis of quinolines - Organic Chemistry Portal.
- Synthesis of quinoline N‐oxides.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
- Redox and addition chemistry of quinoid compounds and its biological implic
- Structure--activity rel
- Review on Antimicrobial Activity of Quinoline - Human Journals.
- Quinoline-based compounds can inhibit diverse enzymes th
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers.
- A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity - ACS Public
- Nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - ResearchG
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- Quinoline-based compounds can inhibit diverse enzymes th
- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Public
- Redox properties of 8-quinolinol and implic
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed.
- Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations - ResearchG
- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox and addition chemistry of quinoid compounds and its biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox properties of 8-quinolinol and implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Quinoline N-oxide Hydrate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of N-Oxidation
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of an N-oxide functional group to the quinoline core fundamentally alters its electronic and steric properties, often leading to enhanced biological efficacy and novel mechanisms of action. This strategic modification increases the polarity of the molecule and provides a new vector for molecular interactions, making quinoline N-oxides a versatile platform for drug discovery.[2]
This technical guide provides an in-depth exploration of Quinoline N-oxide hydrate, a readily available and versatile starting material in the synthesis of a diverse array of bioactive molecules. We will delve into its synthesis, physicochemical properties, and its multifaceted applications in medicinal chemistry, with a particular focus on the development of anticancer and antimicrobial agents. The critical, yet often overlooked, role of the hydrate form in influencing stability and solid-state properties will also be a key point of discussion.
Physicochemical Properties and the Role of Hydration
Quinoline N-oxide is typically available as a hydrate, a crystalline solid that incorporates one or more water molecules into its crystal lattice. This hydration can have significant implications for the compound's stability, solubility, and handling characteristics, which are critical parameters in drug development.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO·xH₂O | [2][3] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [2][3] |
| Appearance | White to brown crystalline powder | [2] |
| Melting Point | 52-55 °C | [4] |
| Solubility | Slightly soluble in cold water, readily soluble in hot water and most organic solvents. The hydrophilic nature is enhanced by hydration. | [2][5] |
The presence of water of hydration can influence the crystal packing and intermolecular interactions within the solid state. Studies on the crystal structures of hydrates and deuteriohydrates of quinoline N-oxides have revealed that the hydration state can affect their stability and solid-state transformations. For instance, protiated dihydrates of quinoline N-oxide and its methylated derivatives have been observed to lose their three-dimensional periodicity under ambient conditions, while their deuteriated counterparts can transform into anhydrous or hemihydrate forms.[6] This highlights the importance of controlling and characterizing the hydration state of quinoline N-oxide during drug development, as changes in hydration can impact formulation stability and bioavailability. The hydrophilic nature imparted by the hydrate form can also improve solubility in aqueous environments, a desirable characteristic for many biological applications.[2][7]
Synthesis of this compound: A Generalized Approach
The synthesis of quinoline N-oxide is a well-established process, typically involving the oxidation of quinoline. A common and effective method utilizes a peroxy acid, such as peracetic acid, to introduce the oxygen atom to the nitrogen of the quinoline ring.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Quinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in glacial acetic acid.
-
Oxidation: Slowly add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Heating: After the initial reaction subsides, heat the mixture at 70-80°C for 3-4 hours.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 8. Extract the aqueous layer multiple times with chloroform.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the chloroform under reduced pressure to obtain the crude quinoline N-oxide.
-
Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot water. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
This compound in Anticancer Drug Discovery
Quinoline N-oxides have emerged as a promising class of compounds in oncology research, with many derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. The N-oxide moiety often enhances the anticancer potential of the parent quinoline scaffold.
Mechanism of Action: Targeting Key Signaling Pathways
A prominent mechanism through which quinoline N-oxide derivatives exert their anticancer effects is the inhibition of critical cell signaling pathways that are often dysregulated in cancer. One of the most well-documented targets is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Quinoline N-oxide derivatives.
By inhibiting key kinases such as PI3K and mTOR, substituted quinoline N-oxides can disrupt downstream signaling, leading to the induction of apoptosis (programmed cell death) and a halt in the proliferation of cancer cells.[1]
Experimental Protocol: Evaluation of Anticancer Activity
MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and proliferation in response to treatment with quinoline N-oxide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoline N-oxide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
This compound in Antimicrobial Drug Discovery
In an era of escalating antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Quinoline N-oxides have demonstrated significant activity against a variety of pathogenic microorganisms, including drug-resistant strains.
Mechanism of Action in Microbes
The precise mechanism of antimicrobial action for quinoline N-oxides can vary depending on the specific derivative and the target microorganism. However, a common theme is the interference with essential cellular processes. For some derivatives, the N-oxide group is believed to be crucial for their activity, potentially acting as a pro-drug that is reduced within the microbial cell to generate reactive nitrogen species that can damage DNA and other vital macromolecules.
Experimental Protocol: Evaluation of Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoline N-oxide derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinoline N-oxide derivative in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline N-oxides is highly dependent on the nature and position of substituents on the quinoline ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
General SAR Observations:
-
Position of Substituents: The placement of functional groups at different positions of the quinoline ring can dramatically alter the biological activity. For instance, methylation at specific positions can influence anticancer and antimicrobial potency.[2]
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the quinoline N-oxide system, affecting its interaction with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be fine-tuned through substitution, plays a critical role in its ability to cross cell membranes and reach its site of action.
Caption: Key factors influencing the structure-activity relationship of Quinoline N-oxides.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its unique physicochemical properties, including the influence of hydration on stability and solubility, make it an attractive starting material for the synthesis of novel therapeutic agents. The demonstrated efficacy of its derivatives as anticancer and antimicrobial agents, often through the modulation of key cellular pathways, underscores the potential of this scaffold in addressing significant unmet medical needs.
Future research in this area will likely focus on the rational design of new quinoline N-oxide derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the role of the N-oxide moiety and the influence of the hydration state will be crucial in advancing these compounds from the laboratory to clinical applications. The continued exploration of the vast chemical space accessible from this compound promises to yield the next generation of innovative medicines.
References
- A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides. (2025). BenchChem.
-
Quinoline N Oxide Hydrate. (n.d.). Scribd. Retrieved from [Link]
- Andreev, V. P., Zaitsev, D. O., Velikodny, Y. A., & Chernyshev, V. V. (n.d.). CRYSTAL STRUCTURES AND STABILITY OF HYDRATES AND DEUTERIOHYDRATES OF QUINOLINE N-OXIDES. European Chemical Bulletin.
-
The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline. (n.d.). PubChem. Retrieved from [Link]
- New Synthesis of Substituted Quinoline N-Oxides. (2020, March 10).
-
Quinoline. (n.d.). Wikipedia. Retrieved from [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). BenchChem.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. (2025). BenchChem.
- The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2019). New Journal of Chemistry.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry, 17, 468–476.
- Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. (2022).
- Cocrystals of Quinoline Derivatives with 5-Aminoisophthalic Acid. (2025).
Sources
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. CRYSTAL STRUCTURES AND STABILITY OF HYDRATES AND DEUTERIOHYDRATES OF QUINOLINE N-OXIDES | European Chemical Bulletin [bibliomed.org]
- 7. chemimpex.com [chemimpex.com]
Introduction: Navigating the Utility and Hazards of Quinoline N-oxide Hydrate
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Quinoline N-oxide Hydrate
This compound is a heterocyclic compound of significant interest in diverse research and development fields. It serves as a pivotal intermediate in the synthesis of novel pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, and is employed in analytical chemistry and biological research to probe metabolic pathways.[1] Its utility stems from its unique chemical properties, including its role as an oxidizing agent and its hydrophilic nature, which enhances solubility in aqueous environments.[1]
However, the structural relationship of Quinoline N-oxide to quinoline—a compound recognized for its carcinogenic and mutagenic properties—necessitates a rigorous and informed approach to its handling and management.[2][3][4][5] Quinoline N-oxide is a known metabolite of quinoline, and while comprehensive toxicological data for the hydrate form is less abundant, the principle of prudent practice dictates that it be treated with the highest degree of caution.[5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It moves beyond a simple recitation of rules to explain the scientific rationale behind each procedural recommendation, fostering a culture of safety grounded in a deep understanding of the material's properties.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This involves recognizing its physical and chemical properties as well as its toxicological profile, which is largely informed by data on its parent compound, quinoline.
Physicochemical Properties
The inherent characteristics of a chemical dictate its behavior under various conditions and inform the necessary safety precautions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO·xH₂O | [1][8] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1][8] |
| Appearance | White to brown crystalline powder or chunks | [1][9] |
| Melting Point | 48 - 59 °C | [1][9] |
| Boiling Point | 173 °C @ 4 mmHg | [1] |
| Key Characteristics | Hygroscopic (absorbs moisture from the air) | [10][11] |
| Light-sensitive (degrades on exposure to light) | [7][12] | |
| Hydrophilic, with slight solubility in water | [1][12] |
Toxicological Profile: A Case for Prudent Handling
The primary toxicological concern with this compound is its relationship to quinoline. Studies have provided clear evidence of the carcinogenic activity of quinoline in animal models, where it has been shown to induce liver neoplasms, including hemangiosarcomas and hepatocellular carcinomas.[2][3][5] The State of California lists quinoline and its strong acid salts as chemicals known to cause cancer.[7]
Given that Quinoline N-oxide is a metabolite of quinoline, it must be handled as a potential carcinogen and mutagen.[6][13] While some safety data sheets may not classify the hydrate as hazardous under specific regulations[14], the structural alert for carcinogenicity warrants treating it with the same level of caution as its parent compound.
Potential Health Effects (based on Quinoline data):
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[13][15]
-
Irritation: Causes skin and serious eye irritation.[13][15] Vapors can irritate the nose and throat.[4]
-
Systemic Effects: High exposure may lead to headache, dizziness, and nausea.[4] There is evidence that it may cause liver damage.[4]
-
Chronic Toxicity: Suspected of causing genetic defects and cancer.[13]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods from most to least effective.
Caption: Hierarchy of Controls applied to this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the worker.
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood. This is non-negotiable. The airflow of the hood captures and exhausts airborne particles and vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilated Balance Enclosure: When weighing the solid compound, a ventilated balance enclosure or a fume hood should be used to contain any fine powder that may become airborne.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is used in conjunction with engineering controls and should never be the sole method of protection.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[16] | Protects eyes from splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[16] | Prevents skin contact. Quinoline is a skin permeator; therefore, gloves must be worn at all times and changed immediately if contamination is suspected.[15] |
| Body Protection | A long-sleeved laboratory coat.[16] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a fume hood.[16] However, a NIOSH/MSHA-approved respirator (e.g., N95) should be available for spill cleanup or if engineering controls fail.[14] | Provides an additional layer of protection against inhalation of fine particulates, especially during large-scale transfers or spill response. |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to established protocols minimizes the risk of exposure and accidents.
General Handling Precautions
-
Designated Area: Designate a specific area within a fume hood for handling this compound.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[14]
-
No Dry Sweeping: Never use a dry brush or towel to clean up solid this compound spills, as this will aerosolize the powder.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[13][16] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13][16]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines a self-validating system for safely preparing a solution of this compound.
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortex mixer).
-
Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.
-
Positioning: Place an analytical balance inside the fume hood or use a ventilated balance enclosure.
-
Taring: Place a tared weigh boat or a vial on the balance.
-
Weighing: Carefully transfer the required amount of this compound powder to the container using a clean spatula. Perform this action slowly and close to the surface to minimize dust.
-
Container Sealing: Immediately and securely cap the stock container of this compound.
-
Dissolution: If weighed into a vial, slowly add the desired solvent to the vial using a pipette. Cap the vial securely. If using a weigh boat, carefully transfer the powder to a larger vessel before adding the solvent.
-
Mixing: Dissolve the compound by vortexing or gentle swirling. Avoid sonication if the solvent is volatile, as this can increase vapor pressure inside the vial.
-
Cleanup: Wipe the spatula and work surface with a damp cloth (e.g., wetted with 70% ethanol) to remove any residual powder. Dispose of the cloth and any contaminated weigh boats as hazardous waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly before leaving the work area.
Section 4: Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
Optimal Storage Conditions
The hygroscopic and light-sensitive nature of this compound dictates specific storage requirements.[7][10][11][12]
| Parameter | Requirement | Rationale |
| Temperature | 2 - 8 °C | Recommended for stability.[1] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[11] | The compound is hygroscopic and sensitive to air.[11] |
| Light | Protect from light by using an amber vial or storing it in a dark cabinet. | The parent compound, quinoline, darkens upon exposure to light.[7][12] |
| Location | Store in a dry, well-ventilated area designated for hazardous chemicals. | Prevents accidental contact and ensures proper environmental control. |
Chemical Incompatibility
Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.
Caption: Chemical incompatibilities for this compound.
This compound must be stored away from:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[4][10][12]
-
Hydrogen Peroxide, Perchromates, Dinitrogen Tetraoxide: The parent compound, quinoline, may react violently or explosively with these substances.[4]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Spill Response
Immediate and correct response to a spill can prevent a minor incident from escalating.
Caption: Decision workflow for a this compound spill.
Minor Spill (<1 g, contained in fume hood):
-
Ensure PPE is worn (including a respirator if available).
-
Cover the spill with an inert absorbent material like vermiculite or dry sand.[4]
-
Carefully sweep the mixture into a designated, sealable container for hazardous waste.
-
Wipe the area with a wet cloth, and dispose of the cloth as hazardous waste.
Major Spill (>1 g or outside of fume hood):
-
Evacuate all personnel from the immediate area.[4]
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Secure the area and prevent re-entry.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][14][15] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15] |
| Ingestion | Do NOT induce vomiting.[12] Clean the mouth with water and have the person drink plenty of water. Seek immediate medical attention.[14] |
Section 6: Waste Disposal
The disposal of this compound and any materials contaminated with it is strictly regulated.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal hazardous waste regulations.[16][17]
-
Prohibited Disposal: Never dispose of this chemical in the regular trash or down the drain.[16][17] This is critical to prevent environmental contamination, as quinoline is toxic to aquatic life.[12][13]
-
Waste Segregation:
-
Collect all waste materials (unused compound, contaminated PPE, absorbent materials) in a dedicated, chemically compatible, and sealable container.[4][16]
-
Label the container clearly as "Hazardous Waste" and list "this compound" as the content.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.
-
Conclusion
This compound is a valuable tool in scientific discovery, but its potential hazards demand respect and meticulous care. By integrating the principles and protocols outlined in this guide—from understanding its toxicological profile to implementing robust engineering controls, wearing appropriate PPE, and adhering to strict handling and disposal procedures—researchers can mitigate the risks effectively. A proactive and informed approach to safety is not a barrier to research; it is the bedrock upon which reliable and responsible science is built.
References
-
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. [Link]
-
Carcinogenicity of quinoline by drinking-water administration in rats and mice. PubMed. [Link]
-
Quinoline 1-oxide | C9H7NO | CID 15366. PubChem - NIH. [Link]
-
Quinoline N Oxide Hydrate | PDF. Scribd. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. EPA. [Link]
-
Quinoline - SAFETY DATA SHEET. PENTA CHEMICALS. [Link]
-
Material Safety Data Sheet. Finar Limited. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central - NIH. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. American Chemical Society. [Link]
-
This compound, 1 X 25 g (122327-25G). Alkali Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 11. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. fishersci.com [fishersci.com]
- 15. actylislab.com [actylislab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
An In-Depth Technical Guide to the Stability and Degradation Pathways of Quinoline N-oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Quinoline N-oxide Hydrate Stability
This compound, a derivative of the fundamental heterocyclic compound quinoline, serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its N-oxide moiety enhances reactivity, making it a valuable precursor in organic transformations.[2] However, this increased reactivity often corresponds to a more complex stability profile. Understanding the intrinsic stability of this compound and its potential degradation pathways is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance or product.
This technical guide provides a comprehensive framework for assessing the stability of this compound. In the absence of extensive published stability studies specifically on this molecule, this document synthesizes information on the known reactivity of quinoline N-oxides, the degradation of the parent quinoline molecule, and established principles of forced degradation testing as outlined by the International Council for Harmonisation (ICH). The protocols and pathways described herein are intended to serve as a robust starting point for researchers to design and execute their own rigorous stability programs.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and the design of stability studies.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO·xH₂O | [1] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 52-59 °C | [1] |
| Boiling Point | 173 °C at 4 mmHg | [1] |
| Solubility | Sparingly soluble in water. Soluble in alcohol, ether, and benzene. | [3] |
| Storage Conditions | Store at 2-8 °C in a tightly closed container, protected from air and oxidizing agents. | [1] |
Handling Precautions: this compound should be handled in a well-ventilated area.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[4] In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[5]
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[6] These studies deliberately expose the compound to harsh conditions to accelerate degradation, thereby revealing potential degradation products and pathways.[6] The ICH Q1A(R2) guideline recommends a systematic approach to stress testing, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
Experimental Protocol for Forced Degradation
This protocol outlines a comprehensive approach to the forced degradation of this compound.
Objective: To generate degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffers (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (compliant with ICH Q1B)
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile, 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Maintain the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at a temperature above its accelerated stability condition (e.g., 70°C).
-
Withdraw samples at appropriate time points.
-
Prepare solutions of the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples from both the exposed and control solutions at an appropriate time point.
-
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 4).
Hypothesized Degradation Pathways
Based on the known chemistry of quinoline and aromatic N-oxides, the following degradation pathways for this compound are proposed. These pathways require experimental confirmation through the identification of degradation products.
Hydrolytic Degradation
Under acidic and basic conditions, the N-oxide bond may be susceptible to cleavage, although aromatic N-oxides are generally more stable to hydrolysis than their aliphatic counterparts. The primary degradation pathway is more likely to involve reactions on the quinoline ring system, potentially catalyzed by acid or base.
Oxidative Degradation
The N-oxide functionality itself is an oxidized form of the quinoline nitrogen. However, the quinoline ring is still susceptible to further oxidation, particularly hydroxylation. Potential oxidative degradation products could include various hydroxylated quinoline N-oxides.
Photolytic Degradation
Aromatic N-oxides are known to be photoreactive. Upon exposure to UV light, quinoline N-oxide may undergo deoxygenation to form quinoline. Another plausible pathway involves rearrangement to form oxaziridine intermediates, which can then lead to ring-opening products. Drawing an analogy from the photodegradation of quinoline, the formation of hydroxylated derivatives such as 2-oxo-1,2-dihydroquinoline is also possible.[7]
Thermal Degradation
Thermal stress is likely to induce deoxygenation as a primary degradation pathway, yielding quinoline. At higher temperatures, further decomposition of the quinoline ring system can be expected, leading to a complex mixture of smaller aromatic and aliphatic compounds. Studies on other heterocyclic N-oxides have shown that thermal decomposition is often a multi-stage process.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV and MS detection is the technique of choice.
Protocol for HPLC-UV/MS Method Development
Objective: To develop and validate a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection (UV) | 254 nm and 320 nm (or monitor all wavelengths with PDA) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Method Development:
-
Inject a solution of unstressed this compound to determine its retention time and peak shape.
-
Analyze the samples generated from the forced degradation studies.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks.
-
Ensure that the parent peak is spectrally pure using the PDA detector.
-
-
Method Validation (as per ICH Q2(R1)): [10]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Range: Define the concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be detected.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Data Analysis and Interpretation:
-
Calculate the percentage of degradation of this compound in each stress condition.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Propose structures for the degradation products based on their mass and fragmentation patterns (if using MS/MS).
-
Correlate the formation of specific degradation products with the applied stress conditions to elucidate the degradation pathways.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for investigating the stability of this compound. The successful execution of the outlined forced degradation studies and the development of a robust stability-indicating analytical method will provide critical insights into the molecule's intrinsic stability. This knowledge is indispensable for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and for ensuring the overall quality and safety of pharmaceutical products derived from this versatile precursor. Future work should focus on the isolation and definitive structural elucidation of the major degradation products using techniques such as NMR spectroscopy.
References
-
International Council for Harmonisation. (2023). ICH Q2(R2): Validation of Analytical Procedures. [Link]
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-22. [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
Pentachemicals. (2025). SAFETY DATA SHEET: Quinoline. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Büşra Gülşen, Sibel A. Özkan, & Erdal Sert. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(58), 36838-36849. [Link]
-
Scribd. (n.d.). Quinoline N Oxide Hydrate. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]
-
Mondal, S., & Guria, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203657. [Link]
-
PubChem. (n.d.). Quinoline. [Link]
-
American Chemical Society. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Method Validation & Analytical Robustness for Stability-Indicating Assays – FDA Guidelines [fdaguidelines.com]
Understanding the reactivity of the N-oxide group in quinoline
An In-Depth Technical Guide to the Reactivity of the N-Oxide Group in Quinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Functional Group
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, a privileged structure found in everything from antimalarial drugs to organic light-emitting diodes.[1][2][3] The simple act of N-oxidation transforms this familiar heterocycle into a remarkably versatile and reactive intermediate. The resulting quinoline N-oxide is not merely a protected or activated form of the parent quinoline; it is a distinct chemical entity with a rich and nuanced reactivity profile. The N-oxide moiety, a 1,2-dipole, fundamentally alters the electronic landscape of the entire ring system, unlocking synthetic pathways that are otherwise inaccessible.[4]
This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of quinoline N-oxide reactivity. As application scientists, our goal is not just to provide protocols, but to illuminate the underlying principles that govern these transformations. Understanding the why—the causality behind regioselectivity and reactivity—is paramount for troubleshooting, optimization, and innovation in the laboratory. Herein, we will explore the N-oxide group's dual role as both a reactive site and a powerful directing group, providing field-proven insights and detailed methodologies for harnessing its synthetic potential.
The Electronic Influence and Synthesis of the N-Oxide
The introduction of the N-oxide functionality dramatically perturbs the electron distribution within the quinoline system. The positively charged nitrogen atom and negatively charged oxygen atom create a strong dipole. This has two major consequences:
-
Increased Electron Density in the Ring: The oxygen atom, through resonance, donates electron density back into the π-system. This donation primarily increases the electron density at the C2, C4, and, to a lesser extent, C6 and C8 positions.
-
Inductive Withdrawal: The positively charged nitrogen atom strongly withdraws electron density from the adjacent C2 and C8a positions via the sigma framework.
This dual electronic nature makes the quinoline N-oxide an "amphiphilic" reagent, capable of engaging with both electrophiles and nucleophiles at different sites.
Synthesis of Quinoline N-Oxides
The most common and straightforward method for preparing quinoline N-oxides is the direct oxidation of the parent quinoline. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid are typically employed.[5][6]
-
Dissolution: Dissolve the substituted quinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the oxidation reaction.
-
Reagent Addition: Add the oxidizing agent (e.g., m-CPBA, ~1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct. Extract the aqueous layer with the reaction solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure quinoline N-oxide.
Direct Reactivity of the N-O Bond
The N-O bond itself is a site of key chemical transformations, primarily serving as a source of oxygen or being readily cleaved.
Deoxygenation
The removal of the N-oxide oxygen is a fundamental reaction, often performed as the final step in a synthetic sequence after the N-oxide has been used to direct other functionalizations. Common methods include treatment with phosphorus trichloride (PCl₃) or triphenylphosphine (Ph₃P). More recently, milder and more sustainable photochemical methods have been developed.[7] For instance, a metal-free, visible-light-driven deoxygenation can be achieved using a phenanthrenehydroquinone/phenanthrenequinone redox cycle with alcohols as the hydrogen source.[7]
Quinoline N-Oxide as an Oxidant
The N-O bond is relatively weak (dissociation energy of ~63 kcal/mol), allowing quinoline N-oxides to serve as mild and versatile nucleophilic oxygen atom transfer reagents.[4] They are particularly effective in metal-catalyzed oxidations, such as the gold-catalyzed oxidation of alkynes, where they can generate α-oxo carbene intermediates without the need for harsher, potentially explosive oxidants.[4]
The N-Oxide as a Master Director of Ring Functionalization
The most powerful application of the N-oxide group is its ability to control the regioselectivity of C-H functionalization and substitution reactions on the quinoline core.[8][9][10]
Electrophilic Substitution
While the parent quinoline undergoes electrophilic substitution on the benzene ring (positions C5 and C8), the N-oxide changes this preference dramatically.[5][11] The increased electron density at C4 makes it the primary site for electrophilic attack. This provides a reliable method for introducing groups like nitro (–NO₂) at the C4 position, a transformation that is difficult to achieve with quinoline itself.[6][12]
Caption: Simplified catalytic cycle for Pd-catalyzed C8-H arylation.
Cycloaddition and Rearrangement Reactions
The polarized N-oxide moiety can also participate directly in cycloaddition reactions. For example, it can undergo tandem [3+2] cycloaddition/ring-opening reactions with ynones to generate complex heterocyclic systems like 3-(2-quinolyl) chromones under metal-free conditions. [13][14]Furthermore, quinoline N-oxides can undergo rearrangement, such as the transformation into a benzoxazepine intermediate, which can then be converted to a quinazoline, representing a fascinating carbon-to-nitrogen atom transmutation. [15]
Applications in Drug Development
The versatile reactivity of quinoline N-oxides makes them invaluable intermediates in pharmaceutical development. [16][17]This versatility allows for the rapid generation of diverse libraries of substituted quinolines for structure-activity relationship (SAR) studies.
Moreover, the N-oxide group itself can be a critical pharmacophore. Many N-oxides are used as prodrugs; in the hypoxic (low oxygen) environment of solid tumors, specific reductase enzymes can cleave the N-O bond, releasing a cytotoxic agent selectively at the target site. [18]This bioreductive activation is a key strategy in developing targeted cancer therapies.
Conclusion: A Gateway to Chemical Diversity
The N-oxide is far more than a simple derivative; it is a strategic tool that unlocks the full synthetic potential of the quinoline scaffold. By fundamentally altering the electronic properties of the ring system, it enables regioselective functionalizations at positions C2, C4, and C8 that are challenging or impossible to achieve otherwise. From directing C-H activation to participating in complex cycloadditions and serving as bioreducible prodrugs, the chemistry of quinoline N-oxides is a vibrant and rapidly evolving field. For the medicinal chemist or the synthetic strategist, a thorough understanding of the principles laid out in this guide is essential for leveraging this remarkable functional group to build the complex molecules of the future.
References
Sources
- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tutorsglobe.com [tutorsglobe.com]
- 12. Electrophilic substitution by N-oxides [quimicaorganica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Leveraging Quinoline N-oxide Hydrate for Regioselective C-H Activation
Introduction: A Paradigm Shift in Heterocyclic Synthesis
The quinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional synthetic routes to functionalized quinolines often necessitate multi-step sequences involving pre-functionalized starting materials and harsh reaction conditions.[3] In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinoline derivatives.[3][4] This approach offers a more streamlined and sustainable alternative to classical methods.
Among the various strategies for C-H activation, the use of quinoline N-oxide hydrate stands out due to its dual functionality. It not only serves as an effective directing group, guiding the catalyst to a specific C-H bond, but can also act as an internal oxidant, enabling reactions to proceed without the need for external oxidizing agents.[5][6][7] This unique characteristic simplifies reaction setups and enhances the overall efficiency and environmental friendliness of the process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for C-H activation using this compound, with a focus on mechanistic insights, practical considerations, and detailed methodologies.
Mechanism of Action: The Dual Role of the N-Oxide Moiety
The efficacy of quinoline N-oxide in C-H activation lies in its ability to act as a bidentate directing group, coordinating to the metal center through both the nitrogen and oxygen atoms. This coordination pre-organizes the substrate for the subsequent C-H activation step, which typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[7][8][9] The regioselectivity of the functionalization, primarily at the C2 or C8 position, is highly dependent on the choice of the transition metal catalyst and the reaction conditions.[8][10][11]
For instance, palladium catalysts often favor C2 functionalization, while rhodium and iridium catalysts can be employed for selective C8 functionalization.[1][8][11] The C8 selectivity is attributed to the formation of a stable five-membered metallacyclic intermediate.[1] Furthermore, the N-oxide group can function as an internal oxidant. After the desired C-C or C-heteroatom bond is formed, the reduced metal catalyst can be re-oxidized by the N-oxide, which is itself reduced back to the quinoline.[5][6] This oxidant-free approach is a significant advantage, avoiding the use of often toxic and expensive external oxidants.[6]
Caption: Catalytic cycle of C-H activation using quinoline N-oxide.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative palladium-catalyzed C-H alkenylation of quinoline N-oxide, a reaction that can often be performed under external-oxidant-free conditions.[5][12]
Materials and Reagents
-
This compound (97%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Alkene (e.g., ethyl acrylate)
-
Solvent (e.g., Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Purification supplies (silica gel, solvents for chromatography)
Step-by-Step Protocol for C2-Alkenylation
-
Reaction Setup:
-
To a clean and dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%).
-
The flask is then evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.
-
Add the solvent (e.g., toluene, 5 mL) via syringe.
-
Add the alkene coupling partner (e.g., ethyl acrylate, 3.0 mmol, 3.0 equiv) via syringe.
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically 100-120 °C) using an oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkenylated quinoline product.
-
Caption: Experimental workflow for C-H alkenylation.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the C-H functionalization of quinoline N-oxides with various coupling partners.
| Entry | Catalyst (mol%) | Coupling Partner | Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | Ethyl acrylate | Toluene | 120 | 20 | C2-alkenylation | 95 | [5][12] |
| 2 | [RhCp*Cl₂]₂ (2) | N-phenylmaleimide | DCE | 80 | 12 | C8-amidation | 92 | [13] |
| 3 | Pd(OAc)₂ (10) | Phenylboronic acid | Dioxane | 100 | 24 | C2-arylation | 85 | [8] |
| 4 | [Ir(cod)Cl]₂ (2) | N-iodosuccinimide | DCE | 60 | 12 | C8-iodination | 88 | [1] |
DCE: 1,2-Dichloroethane
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Activity: Ensure the catalyst is of high purity and has not been deactivated by exposure to air or moisture.
-
Inert Atmosphere: The reaction is sensitive to oxygen; maintain a strict inert atmosphere throughout the setup and reaction.
-
Solvent Purity: Use dry, degassed solvents.
-
Temperature and Time: Optimize the reaction temperature and time, as prolonged heating can sometimes lead to product decomposition.
-
-
Poor Regioselectivity:
-
Reaction Stalls:
-
Catalyst Deactivation: The catalyst may deactivate over time. In such cases, adding a fresh portion of the catalyst might restart the reaction.
-
Substrate Purity: Impurities in the starting materials can inhibit the catalyst. Ensure the quinoline N-oxide and coupling partner are of high purity.
-
Conclusion
The use of this compound as a directing group and internal oxidant in C-H activation reactions represents a significant advancement in synthetic organic chemistry. This approach provides a powerful and versatile tool for the efficient and regioselective functionalization of the quinoline core. The protocols and insights provided in this application note are intended to empower researchers to leverage this methodology for the synthesis of novel and complex quinoline derivatives, thereby accelerating innovation in drug discovery and materials science.
References
- Yan, G. (2014).
- Institute for Basic Science. (2014).
- Daugulis, O., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Fagnou, K., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- Chem-Impex.
- Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing.
- Cui, X., & Wu, Y. (2009). Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions. PubMed.
- Daugulis, O., et al. (2014).
- OpenChemHub. (2024).
- Gevorgyan, V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Daugulis, O., et al. (2014). C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study.
- Cui, X., & Wu, Y. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society.
- Daugulis, O., et al. (2014). Transition‐Metal‐Catalyzed CH Activation Assisted by N,O‐Bidentate Directing Groups.
- Gevorgyan, V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Daugulis, O., et al. (2015). Synthetic methods for C−H functionalization of quinoline N‐oxide.
- Hossain, M., et al. (2022). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations.
- Sigma-Aldrich. Quinoline N-oxide 97 64201-64-5.
- Benchchem. (2025).
- Hong, X., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides.
- YouTube. (2020).
- Organic Chemistry Portal. Synthesis of quinolines.
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Catalytic Functionalization of N‐Oxide Compounds via CH Bond Activation (2014) | Guobing Yan | 120 Citations [scispace.com]
- 5. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Introduction: The Versatility of Quinoline N-oxide Hydrate in Medicinal Chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals.
Quinoline N-oxide hydrate is a heterocyclic aromatic compound that has garnered significant attention in pharmaceutical development. It serves not only as a crucial synthetic intermediate for creating a diverse range of therapeutic agents but also exhibits intrinsic biological activities.[1] The quinoline scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The introduction of an N-oxide moiety to the quinoline core significantly modulates the compound's physicochemical properties, such as increasing polarity and water solubility, and can lead to enhanced biological efficacy and novel mechanisms of action.[6][7] This guide provides detailed application notes and protocols to leverage the potential of this compound in modern drug discovery.
Anticancer Applications: Targeting Malignancy Through Multiple Fronts
Quinoline N-oxide derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[8] Their utility is multifaceted, ranging from direct inhibition of cancer-promoting signaling pathways to acting as hypoxia-activated prodrugs.[1][6][8]
Mechanisms of Action
A. Inhibition of Pro-Survival Signaling Pathways: A primary mechanism of action for many substituted quinoline N-oxides is the disruption of the PI3K/Akt/mTOR signaling pathway.[6][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] By inhibiting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively cut off survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[6][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Quinoline N-oxide derivatives.
B. Hypoxia-Activated Prodrugs: The N-oxide group can render a cytotoxic agent less toxic, creating a "caged" prodrug.[7] Many solid tumors have hypoxic (low oxygen) regions, where specific enzymes, such as reductases, are highly active. These enzymes can selectively reduce the N-oxide moiety, releasing the active, cytotoxic form of the drug directly within the tumor microenvironment.[7][9] This targeted activation minimizes damage to healthy, oxygenated tissues, potentially reducing side effects.
Data Presentation: In Vitro Cytotoxicity
The anticancer potency of Quinoline N-oxide derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Methyl-4-nitroquinoline 1-oxide | HeLa (Cervical Cancer) | 5.2 | [6] |
| 4-Nitroquinoline 1-oxide | A549 (Lung Cancer) | 15.8 | [8] |
| Substituted Quinoline N-oxide A | MCF-7 (Breast Cancer) | 2.5 | [8] |
| Substituted Quinoline N-oxide B | HCT-116 (Colon Cancer) | 8.1 | [8][10] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for an appropriate duration (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
This protocol is used to detect the expression levels of specific proteins (e.g., Akt, mTOR, and their phosphorylated forms) in cells treated with Quinoline N-oxide derivatives.[6]
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.[6]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.
Antimicrobial Applications: A Renewed Strategy Against Resistance
Amid the growing crisis of antimicrobial resistance, Quinoline N-oxides have shown significant potential as antibacterial and antifungal agents, including against drug-resistant strains.[8][12]
Mechanism of Action
The antimicrobial action of Quinoline N-oxides is believed to involve multiple mechanisms. In anaerobic conditions, they can be reduced to generate radical species that induce DNA degradation.[13] Other derivatives have been designed to function as inhibitors of essential bacterial enzymes, such as peptide deformylase (PDF), which is crucial for bacterial protein synthesis.[14]
Data Presentation: Antimicrobial Efficacy
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[8]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 2 | Bacillus cereus | 6.25 | [14] |
| Derivative 6 | Escherichia coli | 12.5 | [14] |
| Derivative 6 | Candida albicans | 25 | [14] |
| Quinoxaline di-N-oxide | Staphylococcus aureus | < 32 | [13] |
Experimental Protocol
This is a standardized method to determine the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it according to standard guidelines (e.g., CLSI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum with no compound) and a negative control well (medium only).
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Applications
The quinoline framework is a promising template for designing novel anti-inflammatory agents.[5] Chronic inflammation is implicated in numerous diseases, and quinoline derivatives offer a path to developing new therapeutics by targeting key enzymes and receptors in the inflammatory cascade.[5][15]
Rationale and Molecular Targets
Quinoline-based compounds have been successfully developed as inhibitors of crucial pro-inflammatory enzymes, including:
-
Cyclooxygenase (COX): Particularly the COX-2 isoform, which is a key enzyme in the production of prostaglandins.[5]
-
Phosphodiesterase 4 (PDE4): An enzyme that degrades the second messenger cAMP, which has anti-inflammatory properties.[5]
-
Tumor Necrosis Factor-α Converting Enzyme (TACE): Responsible for releasing the pro-inflammatory cytokine TNF-α.[5]
Caption: Conceptual workflow for screening anti-inflammatory quinoline derivatives.
Role as a Versatile Synthetic Intermediate
Beyond its direct biological activities, this compound is a valuable building block in organic synthesis.[1] The N-oxide group activates the quinoline ring for various chemical transformations, enabling the synthesis of complex derivatives with fine-tuned properties.[16][17]
Generalized Synthesis of Quinoline N-oxide
A common method for preparing Quinoline N-oxides is the direct oxidation of the corresponding quinoline using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).
Caption: Generalized workflow for the synthesis of a Quinoline N-oxide.
Conclusion
This compound and its derivatives represent a highly versatile and potent class of compounds in pharmaceutical development. Their broad spectrum of activity against cancer, microbial pathogens, and inflammation, combined with their utility as synthetic intermediates, ensures their continued relevance in the search for novel therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to explore and harness the full potential of this remarkable chemical scaffold.
References
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Royal Society of Chemistry. [Link]
- Novel preparation method of quinoline n-oxide derivative with amide group.
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Center for Biotechnology Information. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Center for Biotechnology Information. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. National Center for Biotechnology Information. [Link]
-
Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
-
This compound, 97% (dry wt.), water ca 20%. Fisher Scientific. [Link]
-
Quinoline as a privileged scaffold in cancer drug discovery. National Center for Biotechnology Information. [Link]
-
Quinoline N-oxides and hydroxamic acids with antibacterial properties. ResearchGate. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. [Link]
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. National Center for Biotechnology Information. [Link]
-
Quinolines: a new hope against inflammation. National Center for Biotechnology Information. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute. [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. National Center for Biotechnology Information. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. [Link]
-
Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. National Center for Biotechnology Information. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijmphs.com [ijmphs.com]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Quinoline N-oxide Hydrate in the Synthesis of Novel Anti-Cancer Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of an N-oxide moiety into the quinoline ring system profoundly alters its electronic properties, enhancing its utility as a synthetic intermediate for creating novel anti-cancer agents.[2] This guide provides an in-depth exploration of Quinoline N-oxide hydrate, detailing its physicochemical properties, safety considerations, and strategic application in synthetic protocols. We further present validated, step-by-step methodologies for the synthesis of C2-functionalized quinoline derivatives and their subsequent in vitro evaluation against cancer cell lines, providing researchers with the foundational knowledge to leverage this versatile reagent in drug discovery programs.
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug development.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-malarial, anti-microbial, and, most notably, anti-cancer properties.[4] The planar nature of the quinoline ring allows it to intercalate with DNA, disrupting replication and transcription, a mechanism employed by established chemotherapeutics like doxorubicin.[1][5]
Beyond DNA intercalation, quinoline-based agents exhibit diverse mechanisms of action, including:
-
Enzyme Inhibition: Targeting key enzymes in cancer progression such as topoisomerases, tyrosine kinases, and Pim-1 kinase.[3][5][6]
-
Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.[1]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.[1]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[1]
The introduction of an N-oxide group to the quinoline nitrogen atom serves as a powerful synthetic handle. It activates the heterocyclic ring, particularly at the C2 and C4 positions, for nucleophilic substitution and C-H functionalization reactions, opening avenues to novel chemical space and potentially more potent and selective anti-cancer compounds.[7][8] this compound is a stable and convenient form of this reagent for laboratory use.[9]
This compound: Properties and Handling
This compound is a versatile compound used as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[9] Its hydrophilic nature enhances its solubility in aqueous environments, making it suitable for a variety of laboratory applications.[9]
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 64201-64-5 | [10] |
| Molecular Formula | C₉H₇NO · xH₂O | [9] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | |
| Appearance | White to brown crystalline powder | [9] |
| Melting Point | 52-55 °C | [10] |
| Boiling Point | 173 °C at 4 mmHg | [9] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [1][11] |
| Storage | Store at 2 - 8 °C in a tightly closed container. | [9] |
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed when handling this compound and its parent compound, quinoline.
-
Personal Protective Equipment (PPE): Always wear safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[10][12]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]
-
Ingestion: Rinse mouth with water (if conscious) and seek immediate medical attention. Do NOT induce vomiting.[13]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
Synthetic Protocol: Metal-Free C2-Heteroarylation of Quinoline N-oxide
The N-oxide functionality activates the C2 position of the quinoline ring, making it susceptible to nucleophilic attack. This reactivity can be harnessed to install various functional groups. The following protocol describes a modern, metal-free approach for the synthesis of α-triazolylquinolines, a class of compounds with potential biological activity.[7] This method utilizes an N-sulfonyl-1,2,3-triazole as the heteroaryl source under mild conditions.
Rationale and Mechanism
The reaction proceeds through a deoxygenative C2-heteroarylation pathway. The nucleophilic oxygen of the Quinoline N-oxide attacks the electrophilic sulfur atom of the N-sulfonyl-1,2,3-triazole, activating the quinoline ring. This is followed by the nucleophilic attack of the resulting triazolyl anion at the C2 position. Subsequent rearomatization yields the C2-triazolylquinoline product and a sulfonic acid byproduct.[7] This metal-free approach offers advantages in terms of cost, toxicity, and ease of product purification compared to traditional transition-metal-catalyzed methods.
Diagram of Proposed Reaction Mechanism
Caption: Proposed mechanism for C2-heteroarylation.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
N-Tosyl-4-phenyl-1H-1,2,3-triazole (1.2 mmol, 1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the N-sulfonyl-1,2,3-triazole derivative (1.2 mmol).
-
Add anhydrous 1,2-dichloroethane (10 mL) to the flask.
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[7]
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocols for In Vitro Biological Evaluation
Once a library of quinoline derivatives has been synthesized, the next critical step is to assess their anti-cancer activity. The following are standard, robust protocols for the initial in vitro screening of novel compounds.
General Experimental Workflow
Caption: Workflow for in vitro anti-cancer evaluation.
Protocol: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of a compound by calculating its IC₅₀ (half-maximal inhibitory concentration) value.[2]
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2][15]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Add 100 µL of these solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[2][16] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[2]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Protocol: Western Blot Analysis of Signaling Pathways
Western blotting allows for the detection and quantification of specific proteins to investigate how a compound affects key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Procedure:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel via electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, phospho-Akt, mTOR, phospho-mTOR, and a loading control like β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation status.
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent for the synthesis of novel anti-cancer agents. Its ability to activate the quinoline core for C-H functionalization enables the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a robust framework for synthesizing C2-functionalized quinoline derivatives and performing their initial biological evaluation. By combining modern synthetic strategies with established in vitro assays, researchers can efficiently identify and advance promising new quinoline-based therapeutic candidates for the treatment of cancer.
References
- Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents.
- Chem-Impex. This compound.
- Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
- BenchChem. (2025). Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide.
- Kumar, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry.
- Singh, T., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
-
Zhang, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Available at: [Link]
- Keri, R. S., et al. (2024). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
-
Szychta, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
- Penta Manufacturing Company. (2025). SAFETY DATA SHEET: Quinoline.
- BenchChem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Sigma-Aldrich. Quinoline N-oxide 97 64201-64-5.
- NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- Scribd. Quinoline N Oxide Hydrate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Quinoline.
- ResearchGate. The Physical and Chemical Properties of Quinoline.
- Abdel-Aziz, H. A., et al. (2014). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. PubMed.
-
Kumar, A., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kouznetsov, V. V., et al. (2020). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry. Available at: [Link]
- Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
- Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
-
Chovatia, P. T., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]
- PubChem - NIH. Quinoline.
- Sigma-Aldrich. This compound 97%.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Quinoline N-oxide 97 64201-64-5 [sigmaaldrich.com]
- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Deoxygenation of Quinoline N-oxide Hydrate
Introduction: Strategic Importance of N-Oxide Deoxygenation
Quinoline N-oxides are pivotal intermediates in the synthesis of functionalized quinoline scaffolds, which are core structures in numerous pharmaceuticals and biologically active compounds.[1][2] The N-oxide functional group serves a dual purpose: it electronically activates the heterocyclic ring, enabling regioselective functionalization (e.g., at the C2 or C8 positions) that is otherwise difficult to achieve, and it can act as a directing group in C-H activation reactions.[3][4][5]
However, for the final synthesized molecule to become a viable drug candidate or chemical probe, the N-oxide group must often be removed to restore the parent quinoline aromatic system. This final deoxygenation step is therefore not merely a trivial transformation but a critical, enabling reaction. The choice of deoxygenation protocol is governed by the need for high yield, mild conditions, and, most importantly, chemoselectivity to preserve sensitive functional groups installed in prior steps.
This guide provides a comprehensive overview of prevalent deoxygenation strategies for Quinoline N-oxide hydrate, explains the mechanistic rationale behind them, and delivers detailed, field-tested protocols for immediate laboratory application.
Mechanistic Rationale: The Principle of Oxygen Atom Transfer
The deoxygenation of a heteroaromatic N-oxide is fundamentally an oxygen atom transfer (OAT) reaction. The process involves a reducing agent (the oxygen acceptor) that removes the oxygen atom from the N-oxide, yielding the parent heterocycle and the oxidized form of the reagent.
A classic example is the reaction with a trivalent phosphine, such as triphenylphosphine (PPh₃). The phosphorus atom's lone pair nucleophilically attacks the oxygen atom of the N-O bond. This forms a transient intermediate which then collapses, breaking the N-O bond and forming a very stable phosphorus-oxygen double bond (P=O) in triphenylphosphine oxide. The stability of the P=O bond is a major thermodynamic driving force for this reaction.[3]
Caption: General mechanism of N-oxide deoxygenation by Triphenylphosphine.
Comparative Analysis of Deoxygenation Methodologies
A variety of methods have been developed for the deoxygenation of quinoline N-oxides, ranging from classical stoichiometric reagents to modern catalytic and photochemical systems. The choice of method is critical and depends on the substrate's functional group tolerance, desired reaction scale, and environmental considerations.
| Methodology | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Yields | Reference |
| Phosphine Reagents | PPh₃, PCl₃ | Toluene or CH₂Cl₂, RT to reflux | Reliable, high-yielding, simple workup for Ph₃P=O. | Stoichiometric waste (phosphine oxide). | Good to Excellent | [3][6] |
| Metal Reductants | Zn dust / Ammonium formate | Methanol, reflux | Inexpensive, mild, easy to handle reagents. | Heterogeneous reaction, potential for metal contamination. | High | [7] |
| Lewis Acid Catalysis | Zn(OTf)₂, Cu(OTf)₂ | 80 °C, neat or solvent | Environmentally friendly, recoverable catalysts. | Requires elevated temperatures. | Excellent | [8][9] |
| Sustainable Systems | Iodide / Formic Acid | Formic acid as solvent | Environmentally friendly, uses a catalytic reductant. | Acidic conditions may not be suitable for all substrates. | Excellent | [10][11] |
| Photochemical | Photocatalyst, Hantzsch Ester | Visible light (Blue LED), RT | Extremely mild, highly chemoselective, fast reactions. | Requires specific photochemical equipment. | High | [8][12] |
| Electrochemical | Pb cathode, aqueous MeCN | 80 °C, constant current | Avoids transition metals and chemical reductants, green. | Requires specialized electrochemical setup. | Good to Excellent | [8][13] |
Detailed Experimental Protocols
Protocol 1: Classical Deoxygenation with Triphenylphosphine (PPh₃)
Principle: This protocol leverages the strong thermodynamic driving force of P=O bond formation to efficiently remove the oxygen atom from the quinoline N-oxide. It is a robust and widely applicable method.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 - 1.5 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (e.g., 1.0 mmol, 163.2 mg, accounting for water content may be necessary for precise stoichiometry).
-
Solvent Addition: Add anhydrous toluene (10 mL per mmol of N-oxide). Stir the mixture to dissolve the starting material.
-
Reagent Addition: Add triphenylphosphine (1.2 eq, e.g., 1.2 mmol, 314.8 mg) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 80-110 °C for toluene). The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the N-oxide starting material.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: The resulting residue contains the desired quinoline product and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel. Triphenylphosphine oxide is quite polar and can often be separated effectively.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding an additional portion of PPh₃ (0.2-0.3 eq).
-
Purification Difficulty: Triphenylphosphine oxide can sometimes co-elute with the product. If this occurs, try switching to a different solvent system for chromatography or triturating the crude mixture with a solvent like diethyl ether, in which the phosphine oxide has limited solubility.
Protocol 2: Efficient Deoxygenation with Zinc Dust and Ammonium Formate
Principle: This method utilizes a zinc/ammonium formate system in boiling methanol, offering a mild, inexpensive, and effective alternative to phosphine reagents.[7] It is particularly useful for large-scale synthesis where cost and stoichiometric waste are concerns.
Materials:
-
This compound (1.0 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous Ammonium formate (3.0 eq)
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Celite® for filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 1.0 mmol, 163.2 mg) and activated zinc dust (2.0 eq, e.g., 2.0 mmol, 130.8 mg) in anhydrous methanol (15 mL).
-
Reagent Addition: To the vigorously stirring suspension, add anhydrous ammonium formate (3.0 eq, e.g., 3.0 mmol, 189.2 mg).
-
Reaction: Heat the mixture to reflux (approx. 65 °C). The reaction is typically complete within 2-7 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove the zinc dust and other inorganic salts. Wash the filter cake thoroughly with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be further purified by dissolving in a suitable solvent (e.g., DCM), washing with water to remove any remaining ammonium salts, drying the organic layer over anhydrous Na₂SO₄, and concentrating. If necessary, perform column chromatography.
Caption: Experimental workflow for deoxygenation using Zinc/Ammonium Formate.
Safety Precautions
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents:
-
Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Avoid inhalation of dust.
-
Zinc Dust: Flammable solid. Keep away from ignition sources.
-
Solvents: Toluene, methanol, and DCM are flammable and/or toxic. Handle with care and ensure proper containment and disposal.
-
-
Reactions: Reactions under reflux should be monitored for solvent level and proper condenser function.
References
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides. Chemical Communications. [Link]
-
MDPI. (2021). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules. [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2006). An Efficient and General Method for the Deoxygenation of Organic N-Oxides Using Zn(OTf)2 and Cu(OTf)2. Synlett. [Link]
-
National Institutes of Health (NIH). (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Chrzanowska, M., & Gzella, A. K. (2006). An Efficient Deoxygenation of Heteroaromatic N-Oxides Using Zinc Dust/Ammonium Formate Reagent System. Synthetic Communications. [Link]
-
ResearchGate. (n.d.). Deoxygenation of heteroaromatic N-oxides with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. [Link]
-
Scribd. (n.d.). Quinoline N Oxide Hydrate. [Link]
-
Xu, P., & Xu, H.-C. (2019). Electrochemical Deoxygenation of N-Heteroaromatic N-Oxides. Synlett. [Link]
-
Supporting Information. (n.d.). Metal-free Deoxygenative Sulfonylation of Quinoline N-oxides with Sodium Sulfinates via a Dual Radical Coupling Process. [Link]
-
Kandasamy, J. (2017). Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid. Tetrahedron Letters. [Link]
-
RSC Publishing. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]
-
American Chemical Society. (2024). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters. [Link]
-
RSC Publishing. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. [Link]
-
ResearchGate. (2019). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2000). Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI). The Journal of Organic Chemistry. [Link]
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry. [Link]
Sources
- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 9. An Efficient and General Method for the Deoxygenation of Organic N-Oxides Using Zn(OTf)2 and Cu(OTf)2 [organic-chemistry.org]
- 10. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Metal-Free C-H Functionalization of Quinoline N-Oxides
Introduction: The Strategic Advantage of Metal-Free C-H Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules. The direct functionalization of its C-H bonds offers a highly efficient and atom-economical route to novel analogues, bypassing the need for pre-functionalized starting materials. While transition-metal catalysis has dominated this field, the development of metal-free alternatives is a significant leap forward, offering benefits such as reduced cost, lower toxicity of final compounds, and simplified purification procedures.
This guide provides an in-depth exploration of metal-free C-H functionalization strategies for quinoline N-oxides. The N-oxide group is not merely a protecting group; it is a powerful activating and directing element. It modulates the electronic properties of the quinoline ring, making the C2 and C8 positions susceptible to nucleophilic attack and other transformations that are challenging in the parent quinoline. This document details the core principles, provides field-tested protocols, and explains the mechanistic rationale behind these powerful synthetic methods.
The Dual Role of the N-Oxide: An Electronic and Directing Marvel
The efficacy of these metal-free reactions hinges on the unique properties of the N-oxide functional group.
-
Electronic Activation: The N-oxide group is a strong electron-withdrawing group via induction and a π-donating group through resonance. This electronic push-pull character significantly lowers the energy of the LUMO, rendering the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.
-
Directing Group and Internal Oxidant: For C8-functionalization, the N-oxide can act as a traceless directing group, facilitating reactions at a remote position.[1] In many transformations, particularly at the C2 position, the reaction concludes with the removal of the oxygen atom (deoxygenation), effectively using the N-oxide as an internal oxidant and restoring the quinoline core in its functionalized form.[2][3]
Methodology I: Regioselective C2-Heteroarylation with N-Sulfonyl-1,2,3-Triazoles
This protocol achieves a highly efficient and step-economical deoxygenative C2-heteroarylation of quinoline N-oxides. It is an additive-free method that proceeds rapidly at room temperature, offering excellent regioselectivity for the C2 position.[2][3]
Causality and Experimental Rationale
The reaction is initiated by the nucleophilic attack of the quinoline N-oxide oxygen onto the sulfonyl group of the N-sulfonyl-1,2,3-triazole. This activation step is crucial and does not require any external catalyst or additive. Dichloroethane (DCE) is an effective solvent as it solubilizes both reactants and facilitates the formation of the key intermediates without interfering with the reaction pathway. The reaction's simplicity and mild conditions make it highly attractive for late-stage functionalization of complex molecules.[2]
Experimental Protocol: Synthesis of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline
Materials:
-
Quinoline N-oxide (1a)
-
4-phenyl-1-tosyl-1H-1,2,3-triazole (2a)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add quinoline N-oxide (1a) (0.2 mmol, 29.0 mg).
-
Add 4-phenyl-1-tosyl-1H-1,2,3-triazole (2a) (0.24 mmol, 71.4 mg, 1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure product, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline (3a).
Mechanistic Pathway
The reaction proceeds through a well-defined, metal-free pathway.
Caption: Proposed mechanism for C2-heteroarylation.
The plausible mechanism begins with the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, forming intermediate A.[2] This is followed by the elimination of a sulfonate equivalent to generate intermediate B and a free triazolyl anion. The highly electrophilic intermediate B is then attacked at the C2 position by the triazolyl anion. Subsequent deoxygenation and rearomatization yield the final C2-functionalized quinoline.[2]
Methodology II: Brønsted Acid-Catalyzed C8–H Functionalization with Ynamides
This methodology represents a novel approach to achieving regioselective functionalization at the C8 position, a site that is often difficult to access. The reaction is catalyzed by a simple Brønsted acid and proceeds via an intramolecular Friedel–Crafts-type reaction.[1][4]
Causality and Experimental Rationale
The key to this transformation is the activation of the ynamide by a Brønsted acid (e.g., Tf₂NH), making it susceptible to nucleophilic attack by the quinoline N-oxide. This initial addition generates a crucial quinolyl enolonium intermediate. This intermediate then undergoes an intramolecular electrophilic attack at the electron-rich C8 position of the quinoline ring. Dichloroethane (DCE) is used as the solvent, and the reaction is run at a slightly elevated temperature (50 °C) to facilitate the cyclization step. The choice of a strong Brønsted acid catalyst is critical for the initial activation of the ynamide.
Experimental Protocol: Synthesis of 8-Functionalized Quinoline
Materials:
-
Quinoline N-oxide (1a)
-
N-(4-methoxyphenyl)-N-(phenylethynyl)tosylamide (Ynamide, 2a)
-
Bis(trifluoromethane)sulfonimide (Tf₂NH)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a sealed tube, add quinoline N-oxide (1a) (0.2 mmol, 29.0 mg) and the ynamide (2a) (0.3 mmol, 1.5 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL).
-
Add the Brønsted acid catalyst, Tf₂NH (0.02 mmol, 10 mol%).
-
Seal the tube and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for the required time (monitor by TLC).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C8-functionalized product.
Mechanistic Pathway
The reaction is initiated by acid catalysis, leading to an intramolecular cyclization.
Caption: Brønsted acid-catalyzed C8-functionalization.
The proposed mechanism starts with the Brønsted acid-catalyzed addition of the quinoline N-oxide to the ynamide, which generates a quinolyl enolonium intermediate.[1][4] This intermediate then undergoes an intramolecular Friedel–Crafts-type reaction, where the electron-rich C8 position of the quinoline ring attacks the enolonium moiety. A final rearomatization step affords the C8-functionalized quinoline product.[1][4]
Data Summary: Substrate Scope and Yields
The following tables summarize the representative yields for the described methodologies, showcasing their applicability across various substituted substrates.
Table 1: C2-Heteroarylation with N-Sulfonyl-1,2,3-Triazoles
| Entry | Quinoline N-oxide (Substituent) | N-Sulfonyl-1,2,3-triazole (Substituent) | Yield (%) |
| 1 | H | 4-Phenyl | 89 |
| 2 | 6-Cl | 4-Phenyl | 85 |
| 3 | 7-Me | 4-Phenyl | 87 |
| 4 | H | 4-(4-Chlorophenyl) | 86 |
| 5 | H | 4-Cyclohexyl | 77 |
| Data adapted from Volla, C. M. R., et al., Beilstein J. Org. Chem. 2021.[2] |
Table 2: C8-Functionalization with Ynamides
| Entry | Quinoline N-oxide (Substituent) | Ynamide (Substituent on N) | Yield (%) |
| 1 | H | 4-MeO-Ph | 91 |
| 2 | 4-Me | 4-MeO-Ph | 85 |
| 3 | 5-F | 4-MeO-Ph | 82 |
| 4 | 6-Br | 4-MeO-Ph | 88 |
| 5 | H | 4-Cl-Ph | 75 |
| Data adapted from Rong, Z., et al., Chem. Commun. 2021.[1] |
Conclusion
The metal-free C-H functionalization of quinoline N-oxides represents a powerful and sustainable frontier in synthetic organic chemistry. The protocols detailed herein for C2-heteroarylation and C8-functionalization highlight the strategic use of the N-oxide group to achieve high regioselectivity under mild conditions. These methods provide researchers and drug development professionals with robust tools to expand the chemical space of quinoline derivatives, facilitating the discovery of new therapeutic agents and functional materials.
References
-
Rong, Z., Hu, W., Zhang, F., Chen, C., Qi, T., Shen, Y., & Qian, G. (2021). Metal-free C8–H functionalization of quinoline N-oxides with ynamides. Chemical Communications, 57(55), 6772-6775. [Link]
-
Yu, X., Yang, S., Zhang, Y., Guo, M., Yamamoto, Y., & Bao, M. (2017). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Letters, 19(22), 6088–6091. [Link]
-
Sontakke, G. S., Shukla, R. K., & Volla, C. M. R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485–493. [Link]
-
Chen, X., et al. (2016). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 3(10), 1297-1301. [Link]
-
Bering, L., & Antonchick, A. P. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters, 17(13), 3134–3137. [Link]
-
Hu, W., Zhang, F., Chen, C., Qi, T., Shen, Y., Qian, G., & Rong, Z. (2021). Metal-free C8–H functionalization of quinoline N-oxides with ynamides. Chemical Communications, 57(55), 6772-6775. [Link]
-
Sontakke, G. S., Shukla, R. K., & Volla, C. M. R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PubMed Central, PMC7934756. [Link]
Sources
- 1. Metal-free C8–H functionalization of quinoline N-oxides with ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 3. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free C8–H functionalization of quinoline N-oxides with ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Regioselective Synthesis of 2-Arylquinolines from Quinoline N-oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, from antimalarial to anticancer agents.[1][2] The functionalization of the quinoline ring is therefore of significant interest. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing these valuable compounds.[1] Quinoline N-oxides are particularly attractive starting materials due to their enhanced reactivity and the ability of the N-oxide group to act as a directing group, often facilitating regioselective functionalization at the C2 position.[3] This document provides a detailed guide to the regioselective synthesis of 2-arylquinolines, a crucial class of quinoline derivatives, starting from quinoline N-oxide hydrate.
Synthetic Strategy: An Overview
The primary strategy for the synthesis of 2-arylquinolines from quinoline N-oxides involves a transition-metal-catalyzed C-H arylation. Palladium-based catalysts have been extensively used for this transformation, typically showing high selectivity for the C2 position.[1][4][5] The general approach involves the coupling of a quinoline N-oxide with an arylating agent, such as an aryl halide or an organometallic reagent.
However, it is important to note that the regioselectivity can be influenced by the choice of catalyst, ligands, solvents, and additives. While C2 arylation is common, methods for C8 arylation have also been developed, highlighting the tunability of these reactions.[4][5][6][7] This guide will focus on the more prevalent C2-selective arylation.
Overall Workflow
The synthesis of 2-arylquinolines from this compound can be summarized in the following workflow:
Caption: General workflow for the synthesis of 2-arylquinolines.
Mechanistic Insights: The Role of the N-Oxide
The N-oxide functionality plays a dual role in this synthesis. Firstly, it activates the quinoline ring, making the C-H bonds, particularly at the C2 position, more susceptible to functionalization. Secondly, the oxygen atom can act as a directing group, coordinating to the metal catalyst and bringing it into proximity with the C2-H bond.[1]
The generally accepted mechanism for palladium-catalyzed C2-arylation involves a Pd(0)/Pd(II) catalytic cycle.[1] A key step is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base, often an acetate ligand from the palladium precursor.[1]
Caption: Simplified catalytic cycle for Pd-catalyzed C2-arylation.
Experimental Protocols
The following protocols are representative examples for the synthesis of 2-arylquinolines from this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed C2-Arylation with Aryl Bromides
This protocol is adapted from methodologies described for the palladium-catalyzed arylation of azine and azole N-oxides.[1]
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-tert-butyl-methylphosphonium tetrafluoroborate
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (5 mol%), di-tert-butyl-methylphosphonium tetrafluoroborate (5 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylquinoline.
Protocol 2: Transition-Metal-Free Synthesis with Arylzinc Reagents
This protocol offers an alternative to palladium catalysis and is based on the reaction of quinoline N-oxides with arylzinc reagents.[8]
Materials and Reagents:
-
This compound
-
Arylzinc reagent (prepared in situ or from a commercial source)
-
Trifluoroacetic anhydride (TFAA)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add a solution of the arylzinc reagent (2.0 mmol) in anhydrous toluene.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene.
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (2.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-arylquinoline.
Data Presentation: Expected Yields and Characterization
The yields of 2-arylquinolines can vary significantly depending on the specific substrates and reaction conditions. The following table provides a representative summary of expected outcomes based on literature precedents.
| Entry | Quinoline N-oxide | Arylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1 | Quinoline N-oxide | Phenyl bromide | Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ | Toluene | ~90 | [1] |
| 2 | 4-Methylquinoline N-oxide | 4-Methoxyphenyl bromide | Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ | Toluene | ~85 | [1] |
| 3 | Quinoline N-oxide | Phenylzinc chloride | TFAA | Toluene | 70-80 | [8] |
| 4 | 6-Chloroquinoline N-oxide | 4-Fluorophenylzinc chloride | TFAA | Toluene | 60-70 | [8] |
Characterization:
The synthesized 2-arylquinolines should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structure and regioselectivity of the arylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: For solid compounds, to assess purity.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For many of these reactions, especially those involving organometallic reagents, maintaining anhydrous conditions is crucial to prevent quenching of the reagents and to ensure high yields.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is essential to prevent oxidation of the catalyst and reagents.
-
Regioselectivity: While C2 selectivity is generally high, minor amounts of other isomers may be formed. Careful purification is necessary to isolate the desired product. In cases where C8 arylation is observed, reaction conditions such as the choice of solvent (e.g., acetic acid) and catalyst can be modified to favor one isomer over the other.[4][5]
-
Substrate Scope: The electronic properties of both the quinoline N-oxide and the arylating agent can influence the reaction efficiency. Electron-donating groups on the arylating agent and electron-withdrawing groups on the quinoline N-oxide may affect reaction rates and yields.
Conclusion
The regioselective synthesis of 2-arylquinolines from this compound is a well-established and versatile method for accessing this important class of compounds. Both palladium-catalyzed and transition-metal-free approaches offer viable routes with good to excellent yields and high regioselectivity. Careful attention to reaction conditions and purification techniques is key to obtaining pure products. The protocols and insights provided in this guide should serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
-
Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health. [Link]
-
Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Semantic Scholar. [Link]
-
Berteina-Raboin, S. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]
-
Wang, L. et al. (2018). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. [Link]
-
Gandeepan, P. et al. (2017). Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. ResearchGate. [Link]
-
Stephenson, C. R. J. et al. (2022). Radical generation enabled by photoinduced N–O bond fragmentation. RSC Publishing. [Link]
-
Kumar, S. et al. (2023). H arylation of quinoline-N-oxides and py. RSC Publishing. [Link]
-
Gevorgyan, V. et al. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. ACS Publications. [Link]
-
Wang, C. et al. (2017). Synthesis of 2-Alkenylquinoline by Reductive Olefination of Quinoline N-Oxide under Metal-Free Conditions. Sci-Hub. [Link]
-
Yoon, T. P. et al. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. ACS Publications. [Link]
-
Varma, R. S. et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health. [Link]
-
Reddy, B. V. S. et al. (2021). (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... ResearchGate. [Link]
-
Wang, C. et al. (2019). TsCl-promoted thiolation of quinoline N-oxides with thiophenols. RSC Publishing. [Link]
-
Reddy, B. V. S. et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journals. [Link]
-
Reddy, B. V. S. et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PubMed Central. [Link]
-
Chang, S. et al. (2014). Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Institute for Basic Science. [Link]
-
Wang, C. et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-mediated direct C8–H arylation of quinolines and C2–H arylation of quinoline-N-oxides and pyridines under organic photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Nitrones using a Quinoline N-oxide Hydrate Validated Spectrophotometric Method
For: Researchers, scientists, and drug development professionals.
Introduction
Nitrones are a class of organic compounds containing the functional group R1R2C=N+(O−)R3. They are of significant interest in medicinal chemistry and drug development due to their roles as spin traps for detecting reactive free radicals, and as synthetic intermediates for the creation of novel therapeutics.[1] Accurate quantification of nitrones is crucial for reaction monitoring, purity assessment, and stability studies. This application note provides a detailed protocol for the quantitative determination of nitrones using a spectrophotometric method based on their reaction with a trifluoroacetic anhydride-sodium iodide (TFAA-I) reagent system. The validity and performance of this method can be confirmed using Quinoline N-oxide hydrate as a positive control, owing to its well-characterized reactivity with the TFAA-I reagent.[2]
Principle of the Method
The methodology is based on the reaction of nitrones with a mixture of trifluoroacetic anhydride (TFAA) and sodium iodide (NaI). This reaction leads to the stoichiometric release of iodine.[1][2] The liberated iodine, in the presence of excess iodide ions, forms the triiodide ion (I₃⁻), which exhibits a strong absorbance at 362 nm. The intensity of the absorbance at this wavelength is directly proportional to the initial amount of the nitrone, allowing for its quantification.[2]
The reaction can be summarized as follows:
Nitrone + 2I⁻ + 2H⁺ --(TFAA)--> Amide/Rearranged Product + I₂ + H₂O
I₂ + I⁻ <=> I₃⁻
Materials and Reagents
-
This compound (CAS: 64201-64-5): Purity ≥ 97%. To be used as a positive control or reference standard.
-
Nitrones of interest: To be quantified.
-
Trifluoroacetic anhydride (TFAA): Reagent grade.
-
Sodium iodide (NaI): Anhydrous, analytical grade.
-
Acetone: Anhydrous, spectroscopic grade.
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL).
-
Micropipettes: Calibrated.
-
UV-Vis Spectrophotometer: Capable of measuring absorbance at 362 nm.
-
Quartz cuvettes: 10 mm path length.
Experimental Protocols
Preparation of Reagents and Standard Solutions
a. 0.5 M Sodium Iodide (NaI) in Acetone:
- Weigh 7.49 g of anhydrous NaI.
- Dissolve in 100 mL of anhydrous acetone in a volumetric flask.
- Store in an amber bottle at room temperature. Prepare fresh weekly.
b. 0.5 M Trifluoroacetic Anhydride (TFAA) in Acetone:
- Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
- Pipette 7.3 mL of TFAA into a 100 mL volumetric flask containing approximately 50 mL of anhydrous acetone.
- Dilute to the mark with anhydrous acetone.
- This solution must be prepared immediately before use. [2]
c. This compound Standard Stock Solution (e.g., 1 mM):
- Accurately weigh an appropriate amount of this compound (anhydrous molecular weight: 145.16 g/mol ).
- Dissolve in anhydrous acetone in a volumetric flask to achieve the desired concentration.
d. Nitrone Sample Stock Solution:
- Prepare a stock solution of the nitrone to be quantified in anhydrous acetone at a known concentration (e.g., 1 mM).
e. Working Standard and Sample Solutions:
- Prepare a series of working standard solutions of this compound by diluting the stock solution with anhydrous acetone to cover the desired concentration range (e.g., 10-100 µM).
- Prepare working solutions of the nitrone samples by diluting the stock solution to fall within the range of the standard curve.
Spectrophotometric Measurement
-
Into a 10 mL volumetric flask, add a known volume of the nitrone working solution (or this compound standard).
-
Add 1.0 mL of the 0.5 M NaI solution in acetone.
-
Add 100 µL of the freshly prepared 0.5 M TFAA solution in acetone.[2]
-
Immediately mix the solution well and dilute to the 10 mL mark with anhydrous acetone.
-
After exactly 2 minutes from the addition of TFAA, measure the absorbance of the solution at 362 nm against a blank.[2]
-
Blank Preparation: Prepare a blank solution by adding 1.0 mL of 0.5 M NaI solution and 100 µL of 0.5 M TFAA solution to a 10 mL volumetric flask and diluting to the mark with anhydrous acetone. Measure the absorbance of the blank after 2 minutes.[2]
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
Data Analysis
-
Standard Curve: Plot the blank-corrected absorbance of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification of Nitrone Sample: Use the equation from the standard curve to calculate the concentration of the nitrone in the measured sample.
-
Account for any dilution factors to determine the concentration in the original sample.
Workflow Diagram
Caption: Workflow for the quantitative determination of nitrones.
Expected Results and Performance
This method allows for the quantification of nitrones at the nanomole level.[2] A linear relationship between absorbance and concentration is expected. The reactivity of different nitrones may vary, and it is recommended to establish a standard curve for each specific nitrone if absolute quantification is required. This compound serves as an excellent positive control to verify reagent performance and the proper execution of the assay, as it shows a rapid and stoichiometric reaction with the TFAA-I system.[2]
| Parameter | Expected Value |
| Wavelength (λmax) | 362 nm |
| Linearity (R²) | > 0.99 |
| Quantitation Range | 10 - 500 nmol (dependent on cuvette path length)[2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no color development | Inactive TFAA (hydrolyzed) | Prepare fresh TFAA solution immediately before use. |
| Degraded NaI solution | Prepare fresh NaI solution. | |
| Low nitrone concentration | Concentrate the sample or use a longer path length cuvette. | |
| High blank absorbance | Contaminated acetone | Use fresh, anhydrous, spectroscopic grade acetone. |
| Old TFAA solution | Prepare fresh TFAA solution. | |
| Non-linear standard curve | Pipetting errors | Ensure accurate and consistent pipetting. |
| Instability of the triiodide complex | Measure absorbance exactly at the specified time point. | |
| Spectrophotometer issue | Check instrument calibration and performance. |
Conclusion
The trifluoroacetic anhydride-sodium iodide (TFAA-I) spectrophotometric method is a reliable and sensitive technique for the quantitative determination of nitrones. The use of this compound as a positive control or reference standard provides a means to validate the assay performance, ensuring the trustworthiness of the obtained results. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the accurate quantification of this important class of compounds.
References
-
Ciesielski, W., Kudzin, Z. H., Tasz, M., & Drabowicz, J. (1990). The application of trifluoroacetic anhydride – sodium iodide (TFAA-I) system for quantitative determination of nitrones. Canadian Journal of Chemistry, 68(5), 679-684. [Link]
-
ResearchGate. (2025, August 6). The application of trifluoroacetic anhydride – sodium iodide (TFAA-I) system for quantitative determination of nitrones. [Link]
Sources
Strategic Synthesis of Bioactive Quinoline Scaffolds from Quinoline N-oxide Hydrate
An Application Guide for Drug Development Professionals
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This application note provides a detailed guide for the synthesis of functionalized quinoline derivatives, utilizing the versatile and highly reactive starting material, quinoline N-oxide hydrate. We delve into the fundamental chemical principles governing the reactivity of the N-oxide, followed by two robust, step-by-step protocols for the synthesis of critical intermediates: 2-chloroquinoline and 2-cyanoquinoline. The causality behind experimental choices, detailed reaction mechanisms, and practical considerations are discussed to ensure reproducibility and success for researchers in drug discovery and process development.
Introduction: The Central Role of Quinolines and their N-Oxide Precursor
The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design, renowned for its broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5] The precise functionalization of the quinoline ring is paramount to modulating its biological activity and pharmacokinetic profile.
This compound serves as an exceptional precursor for this purpose. The introduction of the N-oxide functionality fundamentally alters the electron distribution within the heterocyclic ring system. This activation makes the C2 and C4 positions highly susceptible to nucleophilic attack, a transformation not readily achievable with quinoline itself.[6][7] This guide focuses on leveraging this reactivity for the strategic synthesis of high-value quinoline derivatives.
Part 1: Fundamental Principles of Quinoline N-Oxide Reactivity
The synthetic utility of quinoline N-oxide stems from the polarization of the N-O bond. The oxygen atom withdraws electron density from the nitrogen, which in turn withdraws density from the pyridine ring, particularly at the ortho (C2) and para (C4) positions. This renders these carbons electrophilic.
The general strategy involves two key steps:
-
Activation of the N-oxide: An electrophilic reagent (activator, e.g., POCl₃, TsCl, Ac₂O) is added, which coordinates to the N-oxide oxygen. This makes the oxygen an excellent leaving group.
-
Nucleophilic Attack: A nucleophile attacks the now highly electrophilic C2 (or C4) position.
-
Rearomatization: The intermediate undergoes elimination of the activated oxygen group to restore the aromaticity of the quinoline ring, resulting in a C2-substituted product.
Figure 1: General mechanism of quinoline N-oxide functionalization.
Part 2: Protocol for the Synthesis of 2-Chloroquinoline
2-Chloroquinoline is a pivotal building block, enabling a vast array of subsequent cross-coupling and nucleophilic substitution reactions to introduce further complexity.[8][9][10] The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), are commonly used, though direct reaction with POCl₃ is also highly effective.[10] POCl₃ serves a dual role: it activates the N-oxide and provides the chloride nucleophile.
Experimental Protocol: Chlorination
This protocol details the deoxygenative chlorination of this compound.
Table 1: Reagents and Materials for 2-Chloroquinoline Synthesis
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | C₉H₇NO·xH₂O | ~163.17 (as hydrate) | 1.00 g | ~6.13 | Starting material. |
| Phosphorus oxychloride | POCl₃ | 153.33 | 5.0 mL | 54.5 | Reagent and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | For extraction. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |
| Ice bath | - | - | - | - | For temperature control. |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g).
-
Reagent Addition: Place the flask in an ice bath to cool. Cautiously and slowly add phosphorus oxychloride (5.0 mL) to the flask under stirring. CAUTION: The reaction is exothermic. POCl₃ is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
-
Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the mixture to reflux (approx. 105-110 °C) using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (~50 g) in a beaker. This step must be done with extreme caution in a fume hood as it is highly exothermic and will release HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield 2-chloroquinoline as a white solid or colorless oil.[11]
Figure 2: Experimental workflow for 2-chloroquinoline synthesis.
Part 3: Protocol for the Synthesis of 2-Cyanoquinoline
The introduction of a cyano group at the C2 position yields 2-cyanoquinoline, another valuable intermediate for synthesizing compounds with anti-gout, anti-HIV, and anticancer activities.[12] The Reissert-Henze reaction is a classic and effective method for this transformation.[13][14] It typically involves activating the N-oxide with an acyl or sulfonyl chloride, followed by the addition of a cyanide source. Modern variations often use trimethylsilyl cyanide (TMSCN) for milder conditions and improved safety.[15][16][17]
Experimental Protocol: Cyanation (Modified Reissert-Henze)
This protocol describes a modern approach using benzoyl chloride as the activator and trimethylsilyl cyanide as the nucleophilic cyanide source.
Table 2: Reagents and Materials for 2-Cyanoquinoline Synthesis
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | C₉H₇NO·xH₂O | ~163.17 | 1.00 g | ~6.13 | Starting material. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.8 mL (0.96 g) | 6.83 | Activating agent. |
| Trimethylsilyl cyanide | (CH₃)₃SiCN | 99.21 | 1.0 mL (0.75 g) | 7.56 | Cyanide source. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Anhydrous solvent. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~30 mL | - | For workup. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g) and anhydrous dichloromethane (20 mL). Stir to dissolve.
-
Activator Addition: Cool the solution in an ice bath. Add benzoyl chloride (0.8 mL) dropwise. Stir the mixture at 0 °C for 30 minutes. An intermediate, N-benzoyloxyquinolinium salt, will form.[13]
-
Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.0 mL) dropwise to the reaction mixture. CAUTION: TMSCN is highly toxic and releases HCN gas upon contact with moisture. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-cyanoquinoline.
Figure 3: Simplified mechanism of the Reissert-Henze reaction.
Conclusion
This compound is a powerful and versatile starting material for accessing a wide range of functionalized quinoline derivatives.[6] The protocols detailed herein for the synthesis of 2-chloroquinoline and 2-cyanoquinoline provide reliable and reproducible methods for generating key intermediates essential for drug discovery and development. A thorough understanding of the underlying reaction mechanisms allows for rational optimization and adaptation of these procedures to a broader scope of substrates and nucleophiles.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Kumar, A., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (Source not specified).
- Sakamoto, T., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Yakugaku Zasshi.
-
Dey, S., et al. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect. Available at: [Link]
- Hamana, M., & Funakoshi, K. (1973). The Reaction of Quinoline N-Oxide with N,N-Diethylthiocarbamoyl Chloride. Chemical and Pharmaceutical Bulletin.
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Antonchick, A. P., & Samanta, S. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Reddy, T. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, G., et al. (2016). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2020). TsCl-promoted thiolation of quinoline N-oxides with thiophenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sun, X., et al. (2019). Strategies for C2-cyanation of quinolines. ResearchGate. Available at: [Link]
-
Sun, X., et al. (2019). Representative bioactive derivatives of 2-cyano quinoline/pyridine. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Reissert-Henze reaction. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Sharma, S., et al. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Kumar, A., & Sharma, G. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Available at: [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2-Chloroquinoline. Available at: [Link]
-
Ahluwalia, V. K., et al. (n.d.). Reissert Reaction. Cambridge University Press. Available at: [Link]
-
Yang, W., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Reissert reaction. Available at: [Link]
-
Sun, X., et al. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Advanced Synthesis & Catalysis. Available at: [Link]
-
Besson, T., et al. (2016). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Available at: [Link]
-
Dey, S., et al. (2022). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... ResearchGate. Available at: [Link]
-
McEwen, W. E., & Cobb, R. L. (1955). Reissert Compound Studies. II. Nature of the Quinoline1, 2. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Sakamoto, T., et al. (1986). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Pieber, B., et al. (2017). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry. Available at: [Link]
-
SLS. (n.d.). This compound, 97%. Available at: [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Use of Quinoline N-oxide Hydrate in Elucidating Metabolic Pathways and Cellular Responses
Introduction: Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, giving rise to a vast array of therapeutic agents, particularly in anti-malarial and anti-cancer applications.[1][2] The biological activity and toxicological profile of these compounds are intrinsically linked to their metabolic fate within the organism. A critical step in the biotransformation of many nitrogen-containing xenobiotics is N-oxidation, a process mediated primarily by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems.[3] Quinoline N-oxide (QNO), a major metabolite of quinoline, stands as a pivotal molecule for researchers.[4][5] Studying QNO directly allows for the precise investigation of its downstream metabolic pathways, its potential for bio-reduction back to the parent amine, and its specific contributions to cellular mechanisms such as oxidative stress and cytotoxicity, independent of the initial metabolic activation of quinoline.[6][7]
This guide provides a comprehensive framework for utilizing Quinoline N-oxide hydrate in metabolic research. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and well-validated approach for researchers in drug metabolism, toxicology, and oncology.
Section 1: The Scientific Foundation - Understanding Quinoline Metabolism
The biological effect of quinoline is not solely defined by the parent molecule but is largely dictated by its metabolic products. In the liver, quinoline undergoes extensive Phase I metabolism, leading to several key metabolites that determine its efficacy and toxicity.[8]
1.1. Key Metabolic Pathways The primary routes of quinoline biotransformation include:
-
N-Oxidation: Formation of Quinoline N-oxide is a significant pathway, creating a more polar molecule.[4][5] This reaction is often reversible in vivo, with N-oxide reductases capable of converting QNO back to quinoline.[7]
-
Hydroxylation: CYP450 enzymes catalyze the addition of hydroxyl groups to the quinoline ring, primarily at the 2- and 3-positions.[4]
-
Epoxidation: The most critical pathway from a toxicological perspective is the formation of the highly reactive quinoline-5,6-epoxide. This electrophilic intermediate can covalently bind to DNA and proteins, a mechanism strongly associated with the mutagenic and carcinogenic properties of quinoline.[4][8] This epoxide is subsequently hydrolyzed by epoxide hydrolase to form the more stable 5,6-dihydroxy-5,6-dihydroquinoline.[4]
The stark contrast in genotoxicity between quinoline and its structural isomer, isoquinoline, is attributed to the fact that isoquinoline metabolism does not readily form a reactive epoxide intermediate.[4][8]
1.2. Visualizing the Metabolic Fate of Quinoline The following diagram illustrates the principal metabolic transformations of quinoline, highlighting the central role of Quinoline N-oxide and the pathway leading to genotoxicity.
Caption: Metabolic pathways of quinoline in the liver.
Section 2: Quinoline N-oxide as a Multifaceted Research Tool
Employing this compound directly in experimental systems offers distinct advantages for dissecting metabolic and cellular pathways.
-
Isolating Metabolite-Specific Effects: By introducing QNO to an in vitro system, researchers can study the biological effects attributable solely to this metabolite, bypassing the complex and competing initial metabolic routes of the parent quinoline molecule.
-
Probing Reductive Metabolism: QNO serves as an ideal substrate for investigating the activity and kinetics of N-oxide reductases, which are crucial enzymes in the metabolism of many pharmaceutical compounds and can play a role in prodrug activation.[7][9]
-
Investigating Cellular Stress Responses: Quinoline derivatives, including N-oxides, are known to induce cellular stress. QNO can be used to specifically trigger and study responses like the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways.[10][11]
-
Scaffold for Drug Discovery: The N-oxide moiety modulates the physicochemical properties of the quinoline core, often enhancing anticancer efficacy.[10] QNO and its derivatives are frequently used to study inhibition of key cancer-related pathways, such as the PI3K/Akt/mTOR pathway.[12]
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for core experiments in the study of QNO metabolism and its cellular impact.
Protocol 3.1: In Vitro Metabolism Using Liver Microsomes
Objective: To characterize the further metabolism of QNO or its enzymatic reduction back to quinoline using a subcellular liver fraction.
Causality: Liver microsomes are rich in CYP450 enzymes, providing a standard in vitro system to model hepatic Phase I metabolism.[4] An NADPH-regenerating system is required to supply the necessary cofactors for CYP450 activity.
Materials:
-
This compound (CAS: 64201-64-5)[13]
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and extraction)
-
96-well incubation plate or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Workflow Diagram:
Caption: Workflow for in vitro metabolism of QNO.
Procedure:
-
Preparation: Prepare a master mix of microsomes in phosphate buffer. For a 100 µL final reaction volume, a typical concentration is 0.5 mg/mL microsomal protein.
-
Pre-incubation: Add the microsome mix to each well/tube. Add the NADPH regenerating system to all wells except for the "no-cofactor" negative controls. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Add this compound (e.g., 1-10 µM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Processing: Centrifuge the samples (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining QNO and any formed metabolites (e.g., quinoline, hydroxyquinolines).[4][14]
Protocol 3.2: Cellular Cytotoxicity Assessment (MTT Assay)
Objective: To quantify the cytotoxic effect of QNO on a relevant cell line (e.g., HepG2 human hepatoma cells) by measuring mitochondrial metabolic activity.
Causality: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HepG2 cells (or other cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of QNO in culture medium. Replace the old medium with 100 µL of medium containing the QNO dilutions. Include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the cells with the compound for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3.3: Investigating Oxidative Stress (Intracellular ROS Detection)
Objective: To measure the generation of intracellular reactive oxygen species (ROS) following treatment with QNO.
Causality: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
This compound
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of QNO for a desired time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of serum-free medium containing 10-20 µM DCFH-DA to each well.[10]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess probe.[10]
-
Measurement: Add 100 µL of PBS back to each well and immediately measure the fluorescence intensity using a microplate reader.[10]
Section 4: Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for Quinoline N-Oxide Derivatives This table provides representative data from the literature to contextualize expected results. IC₅₀/GI₅₀ values are highly dependent on the specific cell line and assay duration.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Isoquinolinequinone N-Oxides | Compound 25 (C6 isomer) | NCI-H460 (Lung) | 0.35 | [11] |
| Isoquinolinequinone N-Oxides | Compound 2 (C6 isomer) | NCI-H460/R (MDR Lung) | 0.53 | [11] |
Interpretation:
-
A low IC₅₀ value from the MTT assay indicates high cytotoxicity.
-
An increase in DCF fluorescence signifies the induction of oxidative stress. This can be a primary mechanism of toxicity or a secondary effect of mitochondrial dysfunction.[15][16]
-
Linking these results with apoptosis assays (e.g., Annexin V/PI staining) can build a mechanistic narrative. For instance, high ROS levels followed by activation of caspases and positive Annexin V staining would strongly suggest that QNO induces apoptosis via an oxidative stress-mediated pathway.[16][17]
Section 5: Safety and Handling
Quinoline and its derivatives must be handled with appropriate caution.
-
Hazards: Quinoline is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[18][19] While specific data for the hydrate N-oxide may vary, it should be handled with the same level of care as the parent compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20] Work should be conducted in a chemical fume hood.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[6][18]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[20]
Conclusion
This compound is more than just a metabolite; it is a versatile chemical tool that enables a nuanced investigation of metabolic pathways, enzymatic activities, and cellular toxicity mechanisms. By isolating this key intermediate, researchers can deconstruct the complex biological narrative of quinoline-based compounds. The protocols and principles outlined in this guide provide a validated foundation for leveraging this compound to advance research in drug development, toxicology, and cancer biology.
References
-
LaVoie, E.J., et al. (1990). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA. Retrieved from [Link]
-
Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Bansal, Y., & Singh, R. (2021). Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. PMC. Retrieved from [Link]
-
LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
Weyand, E. H., & LaVoie, E. J. (1984). Identification of the metabolites of benzo[f]quinoline and benzo[h]quinoline formed by rat liver homogenate. PubMed. Retrieved from [Link]
-
van der Wal, H. N., et al. (1979). 2-n-nonyl-4-hydroxy[3-3H]quinoline N-oxide: interaction with the mitochondrial membrane. PubMed. Retrieved from [Link]
-
Tan, Z., et al. (2024). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI. Retrieved from [Link]
-
McCarthy, C. G., et al. (2021). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PMC - NIH. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]
-
Gundu, S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH. Retrieved from [Link]
-
Brodie, B. B., et al. (n.d.). Quinoline and its transformation products found in urine. ResearchGate. Retrieved from [Link]
-
Pérez-García, S. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved from [Link]
-
Kennedy, D. O., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. Retrieved from [Link]
-
Yang, Y., et al. (n.d.). Hepatotoxicity in mice treated with PA or PA N-oxide. ResearchGate. Retrieved from [Link]
-
Konhäuser, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]
-
Majumdar, S., & De, A. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. PubMed. Retrieved from [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC - NIH. Retrieved from [Link]
-
Cooke, S. V., et al. (1983). Hepatic failure secondary to indicine N-oxide toxicity. A Pediatric Oncology Group Study. PubMed. Retrieved from [Link]
-
Alfa Aesar. (n.d.). This compound, 97% (dry wt.), water ca 20%. Retrieved from [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinoline N-oxide 97 64201-64-5 [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. fishersci.com [fishersci.com]
- 20. chemos.de [chemos.de]
The Role of Quinoline N-oxide Hydrate in Advanced Materials Science Research
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Pyridine Ring
Quinoline N-oxide hydrate is a versatile heterocyclic compound that has emerged as a cornerstone in modern organic synthesis and, increasingly, in materials science.[1] While the quinoline scaffold itself is a well-established pharmacophore and a key component in various functional materials, the addition of an N-oxide group dramatically alters its reactivity profile, transforming it into a powerful and versatile precursor for highly functionalized molecules.[2][3]
This guide provides researchers, materials scientists, and chemical development professionals with an in-depth understanding of the applications of this compound. We will move beyond simple descriptions to explore the mechanistic rationale behind its utility and provide detailed, field-proven protocols for its application in the synthesis of next-generation materials. The core value of Quinoline N-oxide lies in its capacity to act as a "directing group," enabling regioselective C-H functionalization—a process that allows for the precise installation of desired chemical moieties onto the quinoline core under relatively mild conditions.[4][5] This capability is paramount for creating materials with tailored electronic, optical, and chemical properties, such as organic light-emitting diodes (OLEDs), chemical sensors, and novel coordination polymers.[2][6]
Part 1: The Foundational Principle: C-H Activation via N-Oxide Direction
The synthetic power of this compound in materials science stems from the electronic influence of the N-oxide moiety. The oxygen atom withdraws electron density from the heterocyclic ring, rendering the C2 and, to a lesser extent, the C8 positions electrophilic and thus susceptible to functionalization.[5] This activation is the key that unlocks a vast range of chemical transformations not readily achievable with parent quinoline.
In metal-catalyzed reactions, the N-oxide group acts as an excellent coordinating ligand, bringing the metal catalyst into close proximity to the C2-H bond. This chelation assistance facilitates the C-H activation step, which is often the rate-determining step in such transformations. The overall process, often termed deoxygenative functionalization, involves the activation of the C-H bond and the subsequent removal of the N-oxide oxygen, resulting in a functionalized quinoline.[4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
One-Pot Syntheses Featuring Quinoline N-Oxide Hydrate: A Comprehensive Guide for Researchers
Introduction: The Strategic Advantage of Quinoline N-Oxides in Complex Syntheses
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and valuable physicochemical properties.[1][2] Historically, the synthesis of functionalized quinolines has often involved multi-step sequences, which can be time-consuming, costly, and generate significant waste. The advent of one-pot multicomponent reactions has revolutionized this field by enabling the construction of complex molecular architectures in a single, efficient operation.[2][3]
At the heart of many modern and elegant synthetic strategies lies Quinoline N-oxide hydrate, a versatile and highly reactive intermediate.[4][5] The presence of the N-oxide functionality dramatically alters the electronic properties of the quinoline ring, activating it for a range of regioselective transformations that are often difficult to achieve with the parent quinoline. This activation makes this compound an ideal substrate for sophisticated C-H functionalization and multicomponent reactions, paving the way for the rapid and atom-economical synthesis of novel quinoline-based compounds.[5][6] This guide provides an in-depth exploration of one-pot synthetic methodologies that leverage the unique reactivity of this compound, complete with detailed protocols and mechanistic insights for the modern research scientist.
Mechanistic Cornerstone: The Role of the N-Oxide in Directing Reactivity
The N-oxide group in this compound is not merely a passive spectator; it is an active participant that orchestrates the regioselectivity of subsequent transformations. It functions as an internal directing group, facilitating C-H activation at the C2 and C8 positions through the formation of stable cyclometalated intermediates with various transition metals like palladium, rhodium, and copper.[6] Furthermore, the N-oxide can act as an internal oxidant, enabling deoxygenative functionalization pathways that regenerate the aromatic quinoline core in the final product. This dual role is instrumental in the design of efficient one-pot syntheses.
Application Protocol 1: Metal-Free, One-Pot C8-H Functionalization of Quinolines via N-Oxide Activation
This protocol details a metal-free, one-pot procedure for the direct C8-H functionalization of quinolines, proceeding through an in-situ generated quinoline N-oxide intermediate. This method offers a greener and more cost-effective alternative to traditional transition-metal-catalyzed approaches.
Workflow Overview
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal-free C8–H functionalization of quinoline N-oxides with ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for removing the N-oxide group from quinoline derivatives
Application Notes & Protocols
Topic: Strategic Deoxygenation of Quinoline N-Oxides: A Guide to Synthetic Protocols and Mechanistic Insights
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the N-Oxy Group in Quinoline Chemistry
Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. However, the direct regioselective functionalization of the quinoline ring is often challenging due to the deactivated nature of the pyridine portion of the heterocycle.[1] A powerful and widely adopted strategy to overcome this hurdle is the temporary introduction of an N-oxide functionality.[2][3] N-oxidation dramatically alters the electronic properties of the quinoline system, activating the C2 and C8 positions for various transformations, including C-H functionalization, amination, and arylation.[1][2][4][5]
Once the desired functionalization is achieved, the final and critical step is the removal of the N-oxide group to restore the parent quinoline scaffold.[6][7] The choice of deoxygenation method is paramount, as it must be robust and efficient while remaining orthogonal to the newly installed functional groups, which may themselves be sensitive to certain reagents. This guide provides a detailed overview of established and modern procedures for the deoxygenation of quinoline N-oxides, offering insights into the causality behind experimental choices and providing validated protocols for laboratory application.
Figure 1: General workflow for the functionalization of quinolines via the N-oxide intermediate.
Classical Deoxygenation with Trivalent Phosphorus Reagents
The use of trivalent phosphorus compounds, such as triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃), is one of the most traditional and reliable methods for N-oxide deoxygenation.[8]
Expertise & Experience (The "Why"): This reaction is driven by the high thermodynamic stability of the phosphoryl (P=O) bond that is formed. The oxygen atom is readily transferred from the nitrogen to the phosphorus center, a process that is typically irreversible and high-yielding. While PCl₃ is highly effective, it is also harsh and can react with other functional groups. PPh₃ is generally milder and more chemoselective, making it the preferred reagent in many contexts. The primary challenge with this method is the removal of the triphenylphosphine oxide byproduct, which can be difficult due to its high polarity and crystallinity, often requiring column chromatography.[9]
Figure 2: Simplified mechanism of oxygen atom transfer to triphenylphosphine.
Protocol 1: Deoxygenation using Triphenylphosphine (PPh₃)
-
Setup: To a solution of the quinoline N-oxide derivative (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile) in a round-bottom flask, add triphenylphosphine (1.1 - 1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-110 °C), depending on the substrate's reactivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography to separate the desired quinoline product from the triphenylphosphine oxide byproduct. Eluent systems such as hexane/ethyl acetate are commonly employed.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a greener alternative to stoichiometric reagents, with water being the only byproduct. This can be performed using hydrogen gas or through transfer hydrogenation.
Direct Hydrogenation (H₂ Gas)
Expertise & Experience (The "Why"): This method utilizes a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), to activate molecular hydrogen for the reduction of the N-O bond.[10][11] It is highly atom-economical. However, the key challenge is chemoselectivity. Standard hydrogenation conditions can also reduce other sensitive functionalities, such as nitro groups, alkenes, or alkynes. Furthermore, the quinoline ring itself can be hydrogenated to the corresponding 1,2,3,4-tetrahydroquinoline.[11][12] Therefore, careful optimization of catalyst, pressure, and temperature is crucial to achieve selective deoxygenation.[10]
Protocol 2: Deoxygenation via Direct Catalytic Hydrogenation
-
Setup: In a high-pressure hydrogenation vessel, add the quinoline N-oxide (1.0 equiv.) and a catalytic amount of 5-10% Pd/C (typically 1-10 mol% Pd).
-
Solvent: Add a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (typically 1-10 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases or analysis (TLC, GC-MS) indicates complete conversion.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Transfer Hydrogenation
Expertise & Experience (The "Why"): To circumvent the need for specialized high-pressure equipment, transfer hydrogenation is an excellent alternative.[12] This method uses a stable, liquid or solid hydrogen donor in conjunction with a catalyst like Pd/C. Common hydrogen donors include formic acid, ammonium formate, or Hantzsch esters.[13][14][15] These reactions are often performed under milder conditions than direct hydrogenation and can offer improved chemoselectivity, preserving many reducible functional groups.[14]
Protocol 3: Deoxygenation via Transfer Hydrogenation with Ammonium Formate
-
Setup: To a solution of the quinoline N-oxide (1.0 equiv.) in Methanol, add ammonium formate (3-10 equiv.).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture. The addition may cause effervescence.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-70 °C) and monitor by TLC.
-
Workup: Once the reaction is complete, cool to room temperature and filter the mixture through Celite® to remove the catalyst, washing with methanol.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.
Modern Methods for Mild and Chemoselective Deoxygenation
Recent advances have focused on developing milder and more selective deoxygenation protocols that are compatible with a wider range of sensitive functional groups.
Silane-Based Reductions
Expertise & Experience (The "Why"): Silanes have emerged as powerful reducing agents for N-oxides due to their mildness and the formation of stable Si-O bonds.[16][17] Reagents like phenylsilane or tetramethyldisiloxane (TMDS) can efficiently deoxygenate quinoline N-oxides, often with excellent functional group tolerance.[18][19] These reactions can sometimes be catalyzed by transition metals or Lewis acids, but many proceed under metal-free conditions.[18][20] The byproducts are typically volatile or easily separable siloxanes.
Protocol 4: Metal-Free Deoxygenation with Phenylsilane
This protocol is based on a photochemical method but can be adapted for thermal conditions, albeit likely requiring higher temperatures.
-
Setup: In a reaction vessel, dissolve the quinoline N-oxide (1.0 equiv., 0.5 mmol) in acetonitrile (5 mL).
-
Reagent Addition: Add phenylsilane (1.3 equiv., 0.65 mmol). For photochemical reactions, a photocatalyst (e.g., 10 mol%) would be added at this stage.[18]
-
Reaction: For a thermal reaction, the mixture would be heated (e.g., to 80 °C) and stirred until completion (monitored by TLC). For the photochemical variant, the solution is irradiated with blue LEDs at room temperature for several hours.[18]
-
Workup & Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.
Visible-Light Photoredox Catalysis
Expertise & Experience (The "Why"): Photoredox catalysis represents a cutting-edge strategy for conducting reductions under exceptionally mild conditions.[13] Using a photocatalyst (organic dye or metal complex) and visible light, a mild terminal reductant like a Hantzsch ester can be activated to perform the deoxygenation at room temperature.[13][21] This method boasts unparalleled chemoselectivity, tolerating sensitive groups like nitro, nitrile, and halogens.[13] The judicious choice of photocatalyst can even achieve selective deoxygenation of a quinoline N-oxide in the presence of a pyridine N-oxide.[13]
Electrochemical Deoxygenation
Expertise & Experience (The "Why"): This "reagent-free" approach uses electrons from an external circuit to directly reduce the N-O bond at a cathode.[22] It is an inherently green and efficient method that avoids the generation of stoichiometric waste products.[13][22] The reaction can be performed in aqueous solutions and does not require transition-metal catalysts. While it requires specialized equipment (a potentiostat and an electrochemical cell), it offers a clean and sustainable pathway for deoxygenation.
Protocol 5: General Procedure for Electrochemical Deoxygenation
This is a representative protocol and may require optimization for specific substrates.[22]
-
Cell Assembly: In a three-necked flask (undivided cell), place the quinoline N-oxide (1.0 equiv., 0.3 mmol) and a supporting electrolyte like tetraethylammonium hexafluorophosphate (Et₄NPF₆, 0.2 equiv.).
-
Electrodes: Equip the flask with a reticulated vitreous carbon anode and a lead plate cathode.
-
Solvent: Add a mixture of acetonitrile and water (e.g., 4:1, 10 mL).
-
Electrolysis: Flush the system with an inert gas (e.g., Argon). Carry out the electrolysis at a constant current (e.g., 10 mA) at an elevated temperature (e.g., 80 °C) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue is then purified by silica gel chromatography.
Comparative Summary of Deoxygenation Methods
| Method | Reagent/System | Typical Conditions | Advantages | Limitations & Challenges |
| Phosphine Reduction | PPh₃ | DCM or Toluene, 25-110 °C | Reliable, high-yielding, good general applicability. | Stoichiometric, difficult removal of O=PPh₃ byproduct.[9] |
| Direct Hydrogenation | H₂ gas, Pd/C | MeOH or EtOAc, 1-10 atm H₂ | Atom-economical, clean (H₂O byproduct). | Requires high-pressure setup, risk of over-reduction.[12][14] |
| Transfer Hydrogenation | HCOOH, (NH₄)HCO₂, Pd/C | MeOH, Reflux | No H₂ gas needed, often milder, good selectivity.[14] | Requires stoichiometric H-donor, catalyst filtration. |
| Silane Reduction | PhSiH₃, TMDS | Acetonitrile, 25-80 °C | Mild, excellent functional group tolerance, easy byproduct removal.[17][18] | Some silanes are moisture-sensitive.[17] |
| Photoredox Catalysis | Photocatalyst, Hantzsch Ester, Blue Light | Acetonitrile, Room Temp. | Extremely mild, unparalleled chemoselectivity.[6][13] | Requires specific photochemical equipment. |
| Electrochemical | Cathodic Reduction | MeCN/H₂O, 80 °C | Reagent-free, environmentally friendly, efficient.[22] | Requires specialized electrochemical setup. |
| Iodide-Catalyzed | KI or MgI₂ (cat.), Formic Acid | Formic Acid, 100 °C | Sustainable, metal-free, uses inexpensive reagents.[7][23] | Requires acidic conditions (formic acid). |
Conclusion and Authoritative Grounding
The deoxygenation of quinoline N-oxides is a critical step in a powerful synthetic strategy for accessing functionalized quinoline derivatives. The choice of method must be carefully considered based on the specific substrate, the presence of other functional groups, the reaction scale, and the available laboratory equipment. While classical methods using phosphines and catalytic hydrogenation remain valuable and widely used, modern approaches in photoredox, electro-, and sustainable catalysis offer exceptionally mild and chemoselective alternatives. These newer methods are particularly advantageous when dealing with complex molecules in the later stages of a synthesis, such as in drug development, where preserving molecular integrity is paramount.
References
-
An, J. H., Kim, K. D., & Lee, J. H. (2021). Visible Light-Mediated Metallaphotoredox Deoxygenation of N-Heterocyclic N-Oxides. The Journal of Organic Chemistry, 86(4), 2876–2894. [Link]
-
Gini, A., et al. (2018). Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies. Chemistry – A European Journal, 24(49), 12948-12957. [Link]
-
Dhami, A., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485–493. [Link]
-
ResearchGate. (n.d.). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. [Link]
-
ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. [Link]
-
Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]
-
Wang, Z., et al. (2017). Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides. Chemical Communications, 53(62), 8732-8735. [Link]
-
Sut, T., et al. (2021). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 26(23), 7175. [Link]
-
ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application... [Link]
-
Luján-Montelongo, J. A., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. RSC Publishing. [Link]
-
ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. [Link]
-
Martins, F., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]
-
ResearchGate. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]
-
Gulea, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4983. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]
-
Yao, S., et al. (2022). Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)Amido Iron Complexes as Catalysts. Angewandte Chemie International Edition, 61(7), e202114598. [Link]
-
Wang, D., et al. (2018). Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. Angewandte Chemie International Edition, 57(39), 12737-12740. [Link]
-
ResearchGate. (n.d.). Hydrogenation of quinoline over 1 wt% Pd/MgO (n sub : n Pd = 1000 in THF). [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]
-
American Chemical Society. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. [Link]
-
ResearchGate. (n.d.). New and Mild Reduction of Phosphine Oxides with Phosphites to access Phosphines. [Link]
-
Keglevich, G., et al. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Inorganics, 4(4), 34. [Link]
-
Li, H., et al. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 44(27), 11487-11494. [Link]
-
American Chemical Society. (n.d.). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]
-
ResearchGate. (2025). A Study on the Deoxygenation of Phosphine Oxides by Different Silane Derivatives. [Link]
-
Caltech Authors. (n.d.). Catalytic transfer hydrogenation of N₂ to NH₃ via a photoredox catalysis strategy. [Link]
-
National Institutes of Health. (2022). Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. [Link]
-
American Chemical Society. (n.d.). Catalytic Nitrous Oxide Reduction with H2 Mediated by Pincer Ir Complexes. [Link]
-
ResearchGate. (2025). Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. [Link]
-
ResearchGate. (2025). A Novel Method for the Reduction of Sulfoxides and Pyridine N-Oxides with the System Silane/MoO2Cl2. [Link]
-
ResearchGate. (n.d.). Thermodynamics and strategies for hydrogenation of N 2 . [Link]
-
ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. [Link]
-
ResearchGate. (n.d.). Deoxygenation of N-oxides. [a]. [Link]
-
ResearchGate. (2025). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. [Link]
-
American Chemical Society. (n.d.). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. [Link]
-
ResearchGate. (n.d.). Deoxygenation reaction barriers of N2O with silane in solutions. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 15. Catalytic transfer hydrogenation of N₂ to NH₃ via a photoredox catalysis strategy [authors.library.caltech.edu]
- 16. researchgate.net [researchgate.net]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Quinoline N-oxide Hydrate Synthesis
Welcome to the technical support center for the synthesis of quinoline N-oxide hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this important synthetic transformation. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield. What are the most common causes?
Low yields in the N-oxidation of quinoline are a frequent issue and can often be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of the starting quinoline unreacted.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the efficiency of the N-oxidation.[1][2]
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Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired N-oxide.[1] Common side reactions include oxidation of the quinoline ring itself, leading to the formation of quinoline carboxylic acids.[3]
-
Product Decomposition: this compound can be sensitive to harsh reaction conditions, and prolonged exposure to high temperatures or strong oxidizing agents may lead to its degradation.
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps if the protocol is not optimized.
Q2: How can I determine if the low yield is due to an incomplete reaction?
Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is a simple and effective method for this purpose.
Protocol for Reaction Monitoring by TLC:
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether).
-
On a TLC plate, spot the starting quinoline, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at regular intervals.
-
Develop the TLC plate and visualize the spots under UV light.
-
The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the quinoline N-oxide indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.[1]
Q3: What are the recommended oxidizing agents and reaction conditions for the synthesis of this compound?
Several oxidizing agents can be used for the N-oxidation of quinoline. The choice of reagent and conditions can significantly affect the yield and purity of the product.
| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) | Key Considerations |
| Hydrogen Peroxide / Acetic Acid | Glacial Acetic Acid | 70-80 | A common and cost-effective method. The reaction can be exothermic and requires careful temperature control.[4] |
| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane (DCM) or Chloroform | Room Temperature | Generally provides good yields under mild conditions. The byproduct, m-chlorobenzoic acid, can sometimes be difficult to remove.[5] |
| Methyltrioxorhenium (MTO) / Hydrogen Peroxide | Various | Room Temperature | A catalytic system that is often highly efficient for unhindered pyridines and quinolines.[5] |
Note: The optimal conditions will depend on the specific quinoline derivative being used. It is always recommended to perform small-scale optimization experiments to determine the best conditions for your substrate.
Q4: I suspect side reactions are the cause of my low yield. What are the likely byproducts and how can I minimize their formation?
The primary side reaction of concern is the over-oxidation of the quinoline ring system, which can lead to the formation of various quinoline carboxylic acids.[3] This is more likely to occur under harsh reaction conditions, such as high temperatures or with an excess of a strong oxidizing agent.[3]
Strategies to Minimize Side Reactions:
-
Control the Temperature: Maintain the reaction temperature within the optimal range for the chosen oxidizing agent. Overheating can promote the formation of byproducts.[6]
-
Stoichiometry of the Oxidizing Agent: Use the correct molar equivalent of the oxidizing agent. An excess can lead to over-oxidation. It is advisable to add the oxidizing agent portion-wise to maintain better control over the reaction.
-
Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the oxidizing conditions.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues leading to low yields.
Problem: Low Conversion of Starting Material
If TLC analysis indicates a significant amount of unreacted quinoline, consider the following:
-
Reagent Quality: Ensure that the oxidizing agent is fresh and has not decomposed. Hydrogen peroxide solutions, for instance, can lose their potency over time.
-
Inadequate Temperature: If the reaction is being run at too low a temperature, the rate of reaction may be too slow. Consider a modest increase in temperature, while carefully monitoring for byproduct formation.[1]
-
Insufficient Reaction Time: Allow the reaction to proceed for a longer duration, continuing to monitor by TLC until the starting material is consumed.
Problem: Formation of Multiple Products (Observed by TLC)
The presence of multiple spots on the TLC plate, in addition to the starting material and the desired product, suggests the formation of byproducts.
Workflow for Identifying and Mitigating Byproduct Formation:
Caption: Troubleshooting workflow for byproduct formation.
Problem: Product Loss During Work-up and Purification
This compound is a polar compound and can be water-soluble.[7] Significant losses can occur during aqueous work-up and extraction steps.
Optimized Work-up and Purification Protocol:
-
Neutralization: After the reaction is complete, carefully neutralize the reaction mixture. If using acetic acid, neutralization with a base like sodium bicarbonate is necessary.
-
Extraction: Extract the product with a suitable organic solvent. Dichloromethane or chloroform are often effective. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents like acetone or a mixture of ethanol and ether can be effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in petroleum ether is a common choice.
Experimental Protocol: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is a standard and widely used method for the preparation of this compound.
Materials:
-
Quinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 1.1 to 1.5 equivalents) to the stirred solution. The addition may be exothermic, and the flask may need to be cooled in a water bath to maintain the temperature.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
The reaction can be exothermic; ensure adequate cooling is available.
Caption: General workflow for quinoline N-oxide synthesis.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their this compound synthesis, paving the way for successful downstream applications in drug discovery and development.
References
- BIOSYNCE. (2025, July 1).
- ResearchGate.
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem.
- ACS Publications.
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem.
- Benchchem.
- Organic Chemistry Portal. Synthesis of quinolines.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PMC - NIH.
- ResearchGate. Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines.
- Sigma-Aldrich. Quinoline N-oxide 97 64201-64-5.
- ResearchGate. Scope of quinoline N-oxide. a) Reactions were performed on a 0.3 mmol scale...
- Google Patents.
- PMC - PubMed Central.
- ResearchGate. Common methods for oxidizing pyridines/quinolines and reducing N-oxides.
- Semantic Scholar.
- MDPI. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- Who we serve.
- New Journal of Chemistry (RSC Publishing). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs.
- Proc. lnd. Acad Sci. Part III. 8-Hydroxyquinoline N-Oxide.*
- Chem-Impex.
- Sigma-Aldrich.
- Benchchem.
- Google Patents.
- Fisher Scientific. This compound, 97% (dry wt.)
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- ResearchGate. (PDF) N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects.
- RSC Publishing. Cinnolines. Part II. Reaction with hydrogen peroxide and acetic acid.
- MDPI.
- YouTube. Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism.
- PMC - NIH. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.
- Santa Cruz Biotechnology.
- CP Lab Safety.
- Semantic Scholar. Oxidant Effect of H2O2 for the Syntheses of Quinoline Derivatives via One-Pot Reaction of Aniline and Aldehyde.
- PubChem - NIH. Quinoline | C9H7N | CID 7047.
- ResearchGate. N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS | Request PDF.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Cinnolines. Part II. Reaction with hydrogen peroxide and acetic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of Quinoline N-oxide Hydrate
Welcome to the technical support center for the purification of Quinoline N-oxide hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after its synthesis. This document provides in-depth, experience-driven advice, detailed protocols, and logical workflows to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile is largely dependent on the synthetic route, typically the oxidation of quinoline. Common impurities include:
-
Unreacted Quinoline: Often the most significant impurity. Due to its similar structure, it can be challenging to remove.
-
Oxidant Byproducts: If using peracetic acid or hydrogen peroxide, residual acids and their corresponding salts may be present.[1][2] For instance, using m-CPBA will result in m-chlorobenzoic acid as a byproduct.
-
Over-oxidation or Degradation Products: Under harsh conditions, ring-opened or other oxidized species can form.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., acetic acid, ethyl acetate, chloroform).
Q2: My final product is a persistent oil or a low-melting solid. How can I induce crystallization?
A2: Oiling out is a common issue, often caused by residual impurities (especially unreacted quinoline or solvent) that depress the melting point. First, ensure most of the solvent is removed under reduced pressure. Then, attempt the following:
-
Trituration: Add a non-polar solvent in which the N-oxide is poorly soluble (e.g., cold diethyl ether, pentane, or hexanes) and stir or sonicate the mixture. This can wash away non-polar impurities and often induces precipitation.
-
Seed Crystals: If available, add a single, small crystal of pure this compound to the oil to initiate crystallization.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethanol) and slowly add a poor solvent (e.g., water, hexanes) until turbidity persists. Warming to redissolve and then cooling slowly can yield crystals.
Q3: Why is my this compound sample yellow or brown?
A3: Pure this compound should be an off-white to pale yellow solid. A distinct yellow or brown color often indicates the presence of trace impurities, potentially from the starting quinoline (which can darken on storage) or from minor side reactions.[3] Decolorizing carbon (charcoal) treatment during recrystallization is highly effective at removing these colored impurities.
Q4: How can I quickly assess the purity of my sample?
A4: Several analytical techniques can provide a rapid assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and effective method. Quinoline N-oxide is significantly more polar than quinoline. A typical eluent system is dichloromethane/methanol (e.g., 95:5). The presence of a lower Rf spot indicates residual quinoline.
-
Melting Point: Pure Quinoline N-oxide monohydrate has a reported melting point of 61-62°C. A broad or depressed melting range is a strong indicator of impurities.[4]
-
LC-MS: Provides a highly accurate assessment of purity and can help identify the mass of unknown impurities.[5]
Troubleshooting and Purification Strategy Selection
Impurities in your reaction can be broadly categorized. Use this guide to diagnose the issue and select the most effective purification strategy.
Troubleshooting Decision Tree
This diagram will guide you to the most appropriate purification technique based on the nature of the impurity.
Caption: Troubleshooting decision tree for purification.
Quantitative Comparison of Purification Methods
The choice of purification method is a trade-off between speed, scale, achievable purity, and yield.
| Purification Method | Primary Target Impurity | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Aqueous Base Wash | Acidic byproducts (e.g., acetic acid, m-CBA) | >95% (if acid is the main impurity) | >90% | Fast, simple, scalable. | Ineffective against non-acidic impurities like quinoline. |
| Acid-Base Extraction | Unreacted Quinoline | >98% | 70-85% | Highly effective for removing the less basic quinoline. | More steps, potential for emulsions, requires solvent. |
| Recrystallization | Minor impurities, colored compounds | 98-99.5% | 60-80% | Yields high-purity crystalline solid, scalable.[6] | Lower yield, requires finding a suitable solvent system. |
| Column Chromatography | Complex mixtures, isomers, trace impurities | >99.5% | 50-75% | Highest resolution, separates closely related compounds.[6] | Slow, requires large solvent volumes, can be costly, potential for product decomposition on silica.[7] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method exploits the difference in basicity (pKa) between Quinoline N-oxide and the starting material, quinoline. The N-oxide is more basic and can be protonated and extracted into an aqueous acid phase, leaving the less basic quinoline in the organic phase.
Workflow for Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M hydrochloric acid (HCl).
-
Causality: The more basic N-oxide oxygen is protonated, forming a water-soluble hydrochloride salt which partitions into the aqueous layer. Unreacted quinoline is significantly less basic and remains in the organic layer.
-
-
Combine & Wash: Combine the aqueous extracts. Perform one wash with a fresh portion of the organic solvent (DCM or EtOAc) to remove any remaining non-basic impurities. Discard the organic layers.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the pH is basic (~9-10).
-
Causality: The base deprotonates the N-oxide hydrochloride salt, regenerating the neutral, water-insoluble Quinoline N-oxide, which often precipitates or forms an oil.
-
-
Product Extraction: Extract the product from the basified aqueous solution three times with a fresh organic solvent (DCM is often preferred for its density).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified Quinoline N-oxide.
Protocol 2: Purification via Recrystallization
This is the most common method for obtaining high-purity, crystalline material, assuming the bulk of impurities have been removed by a preliminary workup (like an aqueous wash).
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include:
-
Acetone/Water
-
Ethanol/Water
-
Hot Acetone
-
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., acetone) required to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal (decolorizing carbon). Swirl and heat for a few minutes.
-
Causality: The high surface area and porous structure of activated carbon adsorb large, colored impurity molecules.
-
-
Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent/Anti-Solvent: To the hot, dissolved solution, add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent to redissolve, then cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline, off-white solid.
References
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97% (dry wt.), water ca 20%. Retrieved from [Link]
-
ResearchGate. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Retrieved from [Link]
-
Scribd. (n.d.). Quinoline N Oxide Hydrate. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Indian Academy of Sciences. (n.d.). Part III. 8-Hydroxyquinoline N-Oxide*. Retrieved from [Link]
-
ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. Retrieved from [Link]
-
National Institutes of Health. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]
-
Resolian. (n.d.). Impurity Identification & Characterization. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Unexpected Side Products in Reactions with Quinoline N-oxide Hydrate
Welcome to the technical support guide for managing reactions involving Quinoline N-oxide hydrate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address common challenges and unexpected outcomes through a series of frequently asked questions, providing in-depth mechanistic explanations, validated troubleshooting protocols, and data-driven insights to enhance the precision and yield of your synthetic procedures.
Frequently Asked Questions (FAQs)
Issue 1: Formation of Deoxygenated Quinoline
Q1: I am trying to functionalize Quinoline N-oxide, but a significant portion of my starting material is being converted back to quinoline. Why is this happening and how can I prevent it?
A1: Mechanistic Insight & Causality
The conversion of quinoline N-oxide to quinoline is a common side reaction known as deoxygenation. The N-O bond, while crucial for activating the quinoline ring, is also labile under various conditions. Several factors can promote this undesired reaction:
-
Reductive Conditions: Many reagents and catalysts, particularly transition metals like Palladium (Pd) and Rhodium (Rh), can readily reduce the N-oxide.[1][2] Even seemingly non-reductive conditions can harbor trace reducing agents.
-
Photochemical Instability: Quinoline N-oxides can undergo deoxygenation when exposed to visible or UV light, a process that can be accelerated by photosensitizers or specific solvents.[3][4]
-
Thermal Stress: High reaction temperatures can induce thermal decomposition, leading to the loss of the oxygen atom.
-
Acidic Conditions: Strong acids can facilitate deoxygenation, often in conjunction with a reductant. For example, formic acid can act as both a Brønsted activator and a reductant, especially when paired with a catalyst like iodide.[5]
The presence of the hydrate form (this compound) implies that water is present. While often benign, water can participate in certain catalytic cycles or side reactions, particularly in metal-catalyzed processes.
-
Reagent & Catalyst Selection:
-
Avoid strong reducing agents unless deoxygenation is the desired outcome.
-
When using metal catalysts for C-H functionalization, screen for those less prone to causing deoxygenation. For instance, some copper-based systems can be effective while preserving the N-O bond.[6][7]
-
Consider metal-free protocols where possible, such as those employing iodide and formic acid under controlled conditions for specific transformations.[5]
-
-
Control of Reaction Environment:
-
Exclude Light: Run reactions in flasks wrapped with aluminum foil or in a dark environment to prevent photochemical side reactions.
-
Temperature Management: Maintain the lowest effective temperature for your reaction. Use an ice bath for highly exothermic steps and avoid prolonged heating.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential redox reactions with atmospheric oxygen or moisture that could lead to catalyst degradation and undesired pathways.
-
-
Solvent Choice:
-
In photochemical reactions, the choice of solvent is critical. Alcohols, for instance, can serve as hydrogen sources in photo-reductive cycles, promoting deoxygenation.[3]
-
For electrochemical reactions, solvent choice can dictate the reaction outcome. For example, using CH3CN can favor deoxygenation, whereas CH2Cl2 may yield the N-oxide product.[7]
-
Caption: Troubleshooting workflow for deoxygenation.
Issue 2: Poor Regioselectivity in Electrophilic Nitration
Q2: During the nitration of Quinoline N-oxide, I'm getting a mixture of 4-nitro, 2-nitro, and sometimes dinitrated products. How can I improve the regioselectivity to favor the 4-nitro product?
A2: Mechanistic Insight & Causality
The N-oxide group is a powerful activating group that directs electrophiles to the C2 (ortho) and C4 (para) positions. The distribution of isomers is highly sensitive to reaction conditions.
-
Steric Hindrance: The C2 position is sterically more hindered than the C4 position, which can favor attack at C4.
-
Reaction Conditions: The choice of nitrating agent and acid catalyst significantly impacts the isomer ratio. Harsh conditions (e.g., concentrated H₂SO₄/HNO₃ at elevated temperatures) can lead to a loss of selectivity and the formation of multiple nitrated products.[8]
-
Protecting Groups: In related systems like tetrahydroquinolines, N-acylation is used to direct nitration selectively to the 6-position, demonstrating the power of modifying the nitrogen center to control regiochemistry.[8][9] While not directly applicable to preserving the N-oxide, this principle highlights the sensitivity of the system.
-
Alternative Pathways: For achieving nitration at other positions, such as C3, indirect methods like those involving Reissert compounds are necessary, as direct electrophilic attack is disfavored.[10]
| Nitrating Agent | Temperature | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) | Source |
| HNO₃ / H₂SO₄ | 0°C | 52.3 | 47.7 | [8] |
| Note: This data is for unsubstituted quinoline, but illustrates the challenge of achieving high selectivity under standard conditions. The N-oxide group strongly favors 4-substitution over 5- and 8-. |
-
Milder Nitrating Agents: Avoid the aggressive H₂SO₄/HNO₃ mixture. Consider using acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent at low temperatures.
-
Temperature Control: Perform the reaction at 0°C or below. Slowly add the nitrating agent to a cooled solution of the this compound to maintain strict temperature control and minimize exothermic spikes.
-
Solvent Effects: The choice of solvent can influence the reactivity of the nitrating species and the substrate. Dichloromethane or acetonitrile are often good starting points for milder nitration reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and the formation of dinitrated side products.
Caption: Control of regioselectivity in nitration.
Issue 3: Formation of 2-Quinolinone Derivatives
Q3: I am observing the formation of a 2-quinolinone (carbostyril) side product, especially when my reaction is exposed to light or involves certain reagents like persulfate. What is this reaction?
A3: Mechanistic Insight & Causality
The formation of 2-quinolinone derivatives from quinoline N-oxides is a known rearrangement reaction that can occur through several pathways:
-
Photochemical Rearrangement: Upon irradiation with light, particularly in the presence of a catalyst like Zn, quinoline N-oxides can isomerize to 2-quinolinones. This process is believed to proceed through an intramolecular hydrogen and oxygen transfer, offering a potentially atom-economical synthetic route if desired.[11]
-
Boyland-Sims Oxidation: This reaction involves the oxidation of an aromatic amine (or in this case, its N-oxide analogue) with potassium persulfate (K₂S₂O₈) in an alkaline solution. The mechanism involves the formation of an arylhydroxylamine-O-sulfate intermediate, which then rearranges primarily to an ortho-sulfate. Subsequent hydrolysis yields the ortho-hydroxy derivative, which for quinoline N-oxide, tautomerizes to the more stable 2-quinolinone.[12][13] Computational studies suggest the involvement of arylnitrenium cation intermediates in this process.[14][15][16]
-
Exclusion of Light: If this is an undesired photochemical side reaction, rigorously protect your experiment from light sources as described in Issue 1.
-
Avoid Persulfate Oxidants: If your protocol involves an oxidation step, avoid using potassium persulfate (K₂S₂O₈) or related reagents if 2-quinolinone formation is a concern. Screen alternative oxidants that do not proceed via the Boyland-Sims pathway.
-
pH Control: The Boyland-Sims oxidation is typically performed under alkaline conditions.[12] Maintaining a neutral or acidic pH (if compatible with your desired reaction) can suppress this side reaction.
References
-
Yu, X., Yang, S., Yan, N., Fu, Y., Li, Y., Wang, W., & Bao, M. (2024). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Green Chemistry, 26, 10818-10823. [Link]
-
ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. [Link]
-
Sugiura, M., Usami, T., Hamada, Y., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. [Link]
-
ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]
-
American Chemical Society. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. [Link]
-
Wikipedia. (n.d.). Boyland–Sims oxidation. [Link]
-
Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]
-
National Institutes of Health. (n.d.). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]
-
Cruz-Jiménez, A. E., Argumedo-Castrejón, P. A., Mateus-Ruiz, J. B., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Royal Society of Chemistry. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. [Link]
-
ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. [Link]
-
MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. [Link]
-
ACS Publications. (n.d.). Reissert Compound Studies. II. Nature of the Quinoline. [Link]
-
ResearchGate. (n.d.). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. [Link]
-
Cambridge Open Engage. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
Beilstein Journals. (n.d.). The Elbs and Boyland-Sims peroxydisulfate oxidations. [Link]
-
PubMed. (n.d.). Revised mechanism of Boyland-Sims oxidation. [Link]
-
ACS Publications. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. [Link]
-
ACS Publications. (n.d.). Photochemistry of n-heterocycles. V. Photochemistry of quinoline and some substituted quinoline derivatives. [Link]
-
The Journal of Physical Chemistry A. (2011). Revised Mechanism of Boyland-Sims Oxidation. [Link]
-
SciSpace. (2011). Revised Mechanism of BoylandSims Oxidation. [Link]
-
ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. [Link]
-
J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
Wikipedia. (n.d.). Reissert reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Boyland–Sims oxidation - Wikipedia [en.wikipedia.org]
- 13. BJOC - The Elbs and Boyland-Sims peroxydisulfate oxidations [beilstein-journals.org]
- 14. Revised mechanism of Boyland-Sims oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.bg.ac.rs [chem.bg.ac.rs]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing Quinoline N-Oxide Hydrate Coupling Reactions
Welcome to the technical support center for quinoline N-oxide hydrate coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting these versatile C-H functionalization reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your specific transformation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the core knowledge needed for successful experimentation.
Q1: What is the primary role of the N-oxide group in these coupling reactions?
The N-oxide moiety is not merely a protecting group; it is an essential activating and directing group.[1] Its primary functions are:
-
Electronic Activation: The N-oxide group is strongly electron-withdrawing, which polarizes the quinoline ring system. This makes the C-H bonds at the C2 and C8 positions more acidic and susceptible to metallation by a transition metal catalyst.[2]
-
Directing Group: The oxygen atom of the N-oxide acts as a coordinating site for the metal catalyst (e.g., Palladium, Rhodium, Copper), delivering it to the proximal C-H bonds.[3][4] This chelation assistance is crucial for regioselectivity, favoring the formation of stable five-membered (for C8) or four-membered (for C2) metallacycle intermediates.[2][5]
-
Internal Oxidant: In many "external-oxidant-free" protocols, the N-oxide can serve as a built-in oxidant.[6] After the desired C-C or C-X bond is formed, the oxygen atom is transferred, regenerating the active catalytic species and resulting in the deoxygenated quinoline product.[3][7]
Q2: My starting material is a this compound. How does the water of hydration affect the reaction?
This is a critical consideration, as water can have profound, and often contradictory, effects on transition-metal-catalyzed reactions.
-
Potential Inhibition: For many catalytic systems, particularly those involving sensitive organometallic intermediates, water can be detrimental. It can lead to catalyst deactivation through the formation of inactive metal-hydroxo species, blocking active sites required for C-H activation.[8][9] It can also promote competitive hydrolysis of coupling partners (e.g., boronic acids).
-
Beneficial Roles: Conversely, in some systems, water can be beneficial or even necessary. It can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) step, which is often the rate-determining step in C-H activation.[10] Furthermore, water can play a direct role in the pre-activation of certain palladium catalysts, like Pd(OAc)₂, helping to form the active Pd(0) species.[11]
Recommendation: The tolerance to water is highly system-dependent. If you suspect inhibition, consider:
-
Drying the this compound under high vacuum before use.
-
Adding a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) to the reaction mixture.
-
Switching to a catalytic system known to be water-tolerant.[10][12]
Q3: How do I choose the correct catalyst and conditions to control regioselectivity between the C2 and C8 positions?
Regioselectivity is a key challenge and is dictated by a complex interplay of steric, electronic, and solvent effects.[13]
-
C2-Selectivity: This position is electronically activated by the adjacent nitrogen atom.[2] C2-functionalization is often favored under neutral or basic conditions with catalysts like Palladium(II) acetate.[4][6] The mechanism can proceed through a four-membered palladacycle.
-
C8-Selectivity: This position is sterically accessible and allows for the formation of a thermodynamically favored five-membered metallacycle intermediate.[2][5] Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are well-known for directing functionalization to the C8 position.[3] Recent studies have shown that using polar acidic solvents, like acetic acid, can switch the selectivity of palladium catalysts from C2 to C8.[13]
| Parameter | C2-Selective Conditions (Typical) | C8-Selective Conditions (Typical) | Rationale |
| Catalyst | Pd(OAc)₂, Cu(OAc)₂[4] | [Cp*RhCl₂]₂, some Pd(II) systems[3][13] | The catalyst's coordination geometry and electronic properties favor different metallacycle intermediates. |
| Solvent | DMF, Dioxane, NMP[4][6] | Acetic Acid, t-AmylOH | Polar, acidic solvents can promote C8-cyclopalladation.[13] |
| Additives | Bases (e.g., K₂CO₃, Ag₂CO₃) | Acids (e.g., PivOH), Silver salts | Additives can act as proton acceptors/shuttles or halide scavengers, influencing the catalytic cycle. |
Part 2: Systematic Troubleshooting Guide
Encountering problems is a normal part of research. This guide provides a logical, step-by-step approach to diagnosing and solving common issues.
Problem 1: Low or No Product Yield
A low yield is the most common issue. Before making drastic changes, follow a systematic diagnostic approach.
-
Verify Starting Materials:
-
Confirm the identity and purity of your this compound and coupling partner by NMR and/or LC-MS. Impurities can poison the catalyst.
-
Ensure solvents are anhydrous (if required by your protocol) and bases are fresh.
-
-
Check Reaction Setup:
-
Ensure the reaction vessel is free of contaminants.
-
Confirm that the reaction was performed under the correct atmosphere (e.g., inert gas like Argon or Nitrogen if the catalyst is air-sensitive).
-
Verify the reaction temperature. Use an external thermometer to check the heating block or oil bath temperature.
-
-
Analyze the Catalyst:
-
Is the correct catalyst precursor being used?
-
Has the catalyst been stored properly? Some catalysts are sensitive to air and moisture.
-
Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) as a diagnostic test. If the yield improves, catalyst activity or stability may be the issue.
-
-
Re-evaluate Reaction Conditions:
-
If water is a potential inhibitor, try drying the starting material or adding molecular sieves.
-
Screen different solvents. A change in solvent polarity can dramatically affect substrate solubility and reaction rates.
-
Screen different bases. The strength and nature of the base are critical for the deprotonation step.
-
Caption: A flowchart for diagnosing low-yield reactions.
Problem 2: Formation of Significant Side Products
The appearance of unexpected signals in your NMR or peaks in your LC-MS indicates side reactions are occurring.
-
Homocoupling of Coupling Partner: Often occurs when the rate of C-H activation is slow compared to the self-coupling of the partner (e.g., boronic acids).
-
Solution: Lower the reaction temperature to favor the desired pathway. Slowly add the coupling partner over several hours using a syringe pump to maintain a low concentration.
-
-
Deoxygenated Quinoline (Starting Material): This suggests that the N-oxide is being reduced without undergoing the coupling reaction. This can happen at high temperatures or if the catalyst promotes a competing reduction pathway.
-
Solution: Lower the reaction temperature. Ensure your coupling partner is reactive enough to intercept the metallated intermediate before reduction occurs.
-
-
Isomeric Products (e.g., mixture of C2 and C8): Poor regioselectivity.
-
Solution: Re-evaluate the catalyst/solvent system. As discussed in the FAQ, specific conditions strongly favor one isomer over the other.[13] For C8 selectivity, adding an acid or switching to a Rh(III) catalyst may be necessary. For C2, ensure conditions are not acidic.
-
Caption: A decision tree for addressing common side products.
Part 3: General Experimental Protocol
This protocol provides a robust starting point for the palladium-catalyzed C2-alkenylation of this compound. It should be optimized for each specific substrate.
Materials:
-
This compound (1.0 eq)
-
Alkene coupling partner (e.g., n-butyl acrylate) (3.0 - 5.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Solvent (e.g., NMP or DMF) (0.1 - 0.5 M)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound and Palladium(II) Acetate.
-
Seal the vessel with a rubber septum. Evacuate and backfill with inert gas three times.
-
Add the solvent via syringe, followed by the alkene coupling partner.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 100-120 °C).[4][6]
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenylated quinoline.
References
-
Sharma, U., Park, Y., & Chang, S. (2012). Rh(III)-Catalyzed Traceless Coupling of Quinoline N-Oxides with Internal Diarylalkynes. The Journal of Organic Chemistry. [Link]
-
Yan, G., Zhang, Y., & Wang, C. (2014). Recent Advances in Catalytic Functionalization of N-Oxide Compounds via C–H Bond Activation. Advanced Synthesis & Catalysis. [Link]
-
Ryabukhin, D. S., & Ostrovskyi, D. (2020). Recent Progress in Non-Catalytic C–H Functionalization of Heterocyclic N-Oxides. Chemistry of Heterocyclic Compounds. [Link]
-
Kim, J. Y., Park, S. H., Ryu, J., & Chang, S. (2006). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
-
Giraud, A., & Gillaizeau, I. (2021). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. Molecules. [Link]
-
Topchiy, M. A., Asachenko, A. F., & Larionov, O. V. (2016). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Kumar, A., & Kumar, V. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Mai, W. P., Yuan, J. W., & Li, Y. Z. (2017). Control experiments and mechanism of the cross-coupling of quinoline N-oxides with boronic acid. ResearchGate. [Link]
-
Tran, H. V., & Daugulis, O. (2012). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Catalysis. [Link]
-
Obora, Y. (2015). C–H Bond Activation by Water on a Palladium or Platinum Metal Surface. The Chemical Record. [Link]
-
Dixneuf, P. H., & Doucet, H. (2013). sp2 C–H bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews. [Link]
-
Li, P., et al. (2019). Functionalization of quinoline N-oxides. ResearchGate. [Link]
-
Kumar, S., & Kanchupalli, V. (2022). Synthetic methods for C−H functionalization of quinoline N-oxide. ResearchGate. [Link]
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]
-
Li, X., et al. (2020). Role of Water on the Structure of Palladium for Complete Oxidation of Methane. ACS Catalysis. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
-
Li, X., et al. (2020). Role of water on the structure of palladium for methane complete oxidation. ResearchGate. [Link]
-
Cui, X., & Wu, Y. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. [Link]
-
Chen, Q., & Wang, L. (2017). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ChemistrySelect. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sp2 C–H bond activation in water and catalytic cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Quinoline N-oxide Hydrate by Column Chromatography
Welcome to the technical support center for the purification of Quinoline N-oxide hydrate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these highly polar heterocyclic compounds. We will explore common issues and provide field-proven solutions to streamline your workflow and enhance product purity.
This compound is a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its polar N-oxide functional group and hydrophilic nature present unique challenges for purification by standard column chromatography, often leading to issues like poor separation, peak tailing, and on-column degradation.[2][3] This guide provides a structured approach to troubleshoot these problems effectively.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a direct question-and-answer guide to resolve the most common and pressing issues encountered during the purification process.
Question 1: My this compound product is not eluting from the silica gel column, even when I use a highly polar mobile phase like 100% ethyl acetate. What's happening and what should I do?
Answer: This is a classic problem of strong, potentially irreversible, adsorption. The highly polar N-oxide group interacts very strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][4] If the mobile phase isn't polar enough to disrupt this interaction, your compound will remain bound to the top of the column.
Core Causality: The equilibrium between the compound being adsorbed to the stationary phase and dissolved in the mobile phase is heavily skewed towards adsorption.[5]
Solutions:
-
Drastically Increase Mobile Phase Polarity: Ethyl acetate is often insufficient for eluting highly polar compounds. You need to introduce a stronger, more polar solvent.
-
Action: Begin a gradient elution with Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[6] For very stubborn compounds, a mobile phase of up to 100% methanol may be required.[7]
-
Caution: Do not use basic mobile phases (e.g., ammoniated methanol) with more than 10% methanol in DCM, as this can dissolve the silica gel.[7]
-
-
Test for Degradation vs. Adsorption: Before running another column, determine if your compound is simply stuck or if it has decomposed.
-
Action: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If the original spot is gone and there's only material at the baseline, it's likely strong adsorption. If new spots appear or the original spot vanishes entirely, degradation is occurring.[2]
-
-
Switch to an Alternative Stationary Phase: If increasing solvent polarity fails, the interaction with silica is too strong.
Question 2: I am observing significant streaking and tailing of my product spot on the TLC plate, leading to poor separation and mixed fractions from my column. How can I achieve sharp, well-defined bands?
Answer: Tailing is a tell-tale sign of strong, non-ideal interactions between your basic compound and the acidic stationary phase.[3] The basic nitrogen of the quinoline ring and the N-oxide oxygen can interact with acidic silanol sites on the silica gel, causing the molecules to "drag" along the stationary phase instead of moving in a tight band.[3][8]
Core Causality: Acid-base interactions between the analyte and silica gel surface.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. A small amount of a competing base will mask the active silanol sites, preventing your compound from interacting with them.[3][8]
-
Action: Add 0.5-2% triethylamine (NEt₃) or pyridine to your eluent system (both for TLC and the column).[3] You will often see a dramatic improvement in peak shape.
-
-
Deactivate the Silica Gel Before Use: If adding a modifier to the eluent is insufficient or undesirable, you can neutralize the entire stationary phase before loading your sample.
-
Action: Prepare and pack your column as usual. Before loading the crude product, flush the column with 2-3 column volumes of your initial, non-polar eluent containing 1-3% triethylamine. Then, flush with 2-3 column volumes of the initial eluent without the amine to remove the excess base before loading your compound.[8]
-
Workflow for Deactivating Silica Gel
Caption: Workflow for silica gel deactivation.
Question 3: My this compound appears to be decomposing during chromatography. My collected fractions are impure and NMR analysis suggests the N-oxide has been lost. How can I prevent this?
Answer: Quinoline N-oxides can be sensitive to the acidic environment of standard silica gel, which can catalyze degradation or rearrangement reactions.[3][8][9] Minimizing contact time and the acidity of the stationary phase is critical.
Core Causality: Acid-catalyzed decomposition of the analyte on the silica gel surface.
Solutions:
-
Use a Less Acidic Stationary Phase: The most direct solution is to avoid the acidic environment altogether.
-
Deactivate the Silica Gel: As described for tailing, deactivating the silica with a base like triethylamine will neutralize the acidic sites responsible for degradation.[3][8]
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent alternative, as it operates under different separation principles and avoids the acidic silica surface.[3][8]
Troubleshooting Decision Tree
Caption: Decision tree for common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase (solvent system) for my separation?
The best practice is to screen various solvent systems using Thin Layer Chromatography (TLC) before committing to a column.[8][12] The goal is to find a system where your desired this compound has an Rf value of approximately 0.2-0.3.[8] This Rf provides the best balance for good separation on a column.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for less polar impurities. |
| Dichloromethane / Methanol | Medium to High | Excellent for eluting polar compounds like N-oxides.[6] |
| Chloroform / Methanol | Medium to High | An alternative to DCM/MeOH, sometimes offers different selectivity. |
| Acetonitrile / Water | High (HILIC) | Used with bare silica for very polar compounds under HILIC mode.[8] |
Start with a less polar mixture (e.g., 10% Ethyl Acetate in Hexane) and systematically increase the polarity until you achieve the desired Rf value.[12]
Q2: Should I use isocratic or gradient elution?
For purifying crude reaction mixtures, gradient elution is almost always superior.[2][5]
-
Isocratic elution (using a single, constant solvent mixture) is only suitable when the impurities are very close in polarity to your product.
-
Gradient elution (starting with a low polarity solvent and gradually increasing the percentage of a high polarity solvent) allows you to first wash off non-polar impurities, then cleanly elute your product, and finally wash off very polar baseline impurities. This provides better resolution and cleaner fractions.[12]
Q3: What are the best practices for loading my sample onto the column?
Proper sample loading is crucial for a good separation. The goal is to apply the sample in the most concentrated band possible. There are two main methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial column eluent (or a slightly more polar solvent like DCM if necessary).[11] Carefully pipette this solution onto the top of the column bed. This is fast and simple for soluble compounds.[10]
-
Dry Loading: This method is preferred if your compound is poorly soluble in the starting eluent.[10][11]
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[11]
-
Dry loading prevents issues with using strong solvents to dissolve the sample, which can disrupt the top of the column and lead to poor separation.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (2017). How can I purify N-oxides on column chromatography?
- University of California, Davis. (n.d.). Column chromatography.
- ResearchGate. (2015). How can I select the solvent system for column chromatography?
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- NIH. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.
- Columbia University. (n.d.). Column chromatography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Common pitfalls in handling hygroscopic Quinoline N-oxide hydrate
Technical Support Center: Quinoline N-oxide Hydrate
Welcome to the dedicated technical support guide for handling this compound. As a hygroscopic hydrate, this compound presents unique challenges that can impact experimental accuracy and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the common pitfalls encountered when working with this reagent.
Section 1: Understanding the Core Challenge
This compound is a crystalline solid that incorporates a variable number of water molecules into its crystal lattice, denoted as C₉H₇NO · xH₂O.[1] The primary challenge stems from two interconnected properties:
-
Variable Hydration: The initial water content (x) can differ between batches or even upon receipt of the same batch, affecting the true molecular weight. A supplier datasheet may indicate a water content of approximately 20%, but this can change.[2]
-
Hygroscopicity: The compound readily absorbs additional moisture from the atmosphere.[3][4] This property means that exposure to ambient air can alter both the physical state (clumping) and the chemical composition of the reagent, leading to significant experimental errors.[3]
This guide provides direct answers and protocols to mitigate these challenges effectively.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Initial Handling
Q1: I've just received a new bottle of this compound. What is the first thing I should do?
Upon receipt, inspect the container seal for integrity. If the seal is compromised, the material has likely been exposed to atmospheric moisture. The best practice is to store the unopened container in a cool, dry place, such as a desiccator or a humidity-controlled cabinet.[5][6] Recommended storage temperatures are often between 2-8°C.[1] Before opening for the first time, allow the container to equilibrate to room temperature for at least one hour to prevent condensation from forming on the cold powder.
Q2: What are the ideal long-term storage conditions?
The ideal storage method depends on the equipment available in your laboratory. The goal is to minimize exposure to atmospheric moisture.
Table 1: Comparison of Storage Methods for this compound
| Storage Method | Description | Advantages | Disadvantages | Best For |
| Inert Atmosphere Glove Box | Storing and handling the compound inside a glove box filled with dry nitrogen or argon. | Gold standard; provides the highest level of protection against moisture and oxygen.[7][8] | Requires specialized, expensive equipment not available in all labs. | Moisture-sensitive reactions requiring precise stoichiometry. |
| Sealed Container in a Desiccator | Placing the tightly sealed primary container inside a desiccator cabinet or chamber with an active desiccant (e.g., silica gel, Drierite™).[9] | Good protection, relatively low cost, and widely accessible.[5][10] | Requires careful handling; frequent opening of the desiccator can reduce its effectiveness. Desiccant needs regeneration/replacement. | Routine use in most chemistry labs. |
| Parafilm®-Sealed Container | Wrapping the cap and neck of the primary container with Parafilm® M. | Provides an additional barrier against moisture ingress during benchtop storage.[9] | Less effective than a desiccator for long-term storage, especially in humid environments. | Short-term storage between uses. |
Q3: The material has clumped together into a hard cake. Is it still usable?
Clumping or "bricking" is a clear physical sign of significant moisture absorption.[3] While the compound is likely still chemically intact, its water content is now unknown and non-uniform, making accurate weighing for stoichiometric calculations nearly impossible.
-
For non-critical applications: You may be able to break up the clumps with a spatula, but the results will not be reproducible.[5]
-
For quantitative applications: It is strongly recommended to either discard the material and use a fresh, unopened bottle or determine the precise water content of the clumped material via Karl Fischer titration or Thermogravimetric Analysis (TGA) before use.[11]
Weighing and Solution Preparation
Q4: When I try to weigh the powder on an analytical balance, the mass reading keeps increasing. What's happening and how can I fix it?
This is a classic sign of a hygroscopic substance absorbing moisture from the air during weighing.[12][13] The balance is measuring the combined mass of your compound and the water it is continuously pulling from the atmosphere. This makes obtaining an accurate, stable weight measurement extremely difficult.
To solve this, you must minimize the sample's exposure time to air. See Protocol 1 for detailed methodologies.
Troubleshooting Workflow: Inaccurate Weighing
This diagram outlines the decision-making process when encountering unstable mass readings on an analytical balance.
Caption: Workflow for preparing a standardized stock solution.
Experimental and Analytical Considerations
Q6: Can the water of hydration affect my chemical reaction?
Absolutely. The water molecules in the hydrate are not merely passive; they are part of the compound's structure and can participate in or inhibit reactions. [14][15]
-
Moisture-Sensitive Reactions: For reactions requiring anhydrous conditions (e.g., Grignard, organolithium, or certain transition-metal-catalyzed couplings), the water released from the hydrate can quench reagents, deactivate catalysts, and lead to reaction failure.
-
Stoichiometry: As discussed, unknown water content makes accurate stoichiometry impossible, affecting yields and purity.
-
Solubility: The hydrated form is generally more hydrophilic and may have different solubility profiles than the anhydrous form. [1] Q7: How can I determine the water content of my specific batch?
For precise work, you must determine the water content experimentally.
-
Gravimetric Analysis: This is the most accessible method. It involves heating a sample to drive off the water and measuring the mass loss. [16][17]This technique is detailed in Protocol 2 . It assumes the compound is thermally stable at the drying temperature.
-
Thermogravimetric Analysis (TGA): A more sophisticated method that measures mass loss as a function of temperature, providing precise information on dehydration events. [11]* Karl Fischer (KF) Titration: Considered the gold standard for water determination. It is a highly accurate and specific chemical titration for water. [18]
Section 3: Mandatory Safety Precautions
Before handling, always consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the hydrate may be sparse, data from quinoline and its derivatives indicate significant hazards.
-
Toxicity: Quinoline and some of its derivatives are suspected of causing genetic defects and may cause cancer. [19][20]* Irritation: The compound can cause skin and serious eye irritation. [19]* Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [21]Avoid inhalation of dust and direct contact with skin and eyes.
Consequence Cascade of Improper Handling
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. hepatochem.com [hepatochem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Features and significance of hydration in chemistry | MEL Chemistry [melscience.com]
- 15. quora.com [quora.com]
- 16. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. chemos.de [chemos.de]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Interpreting NMR spectra of crude Quinoline N-oxide hydrate reaction mixtures
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the NMR analysis of Quinoline N-oxide hydrate.
Q1: What are the characteristic ¹H and ¹³C NMR signals for Quinoline N-oxide?
A1: The N-oxidation of quinoline significantly alters the electron distribution in the aromatic rings, leading to predictable shifts in the NMR spectrum. Protons and carbons on the pyridine ring are generally more deshielded (shifted downfield) compared to the parent quinoline. Below is a table summarizing typical chemical shifts in CDCl₃.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~8.52 | ~135.6 |
| 3 | ~7.28 | ~119.7 |
| 4 | ~8.72 | ~141.5 |
| 5 | ~7.85 | ~128.1 |
| 6 | ~7.64 | ~130.5 |
| 7 | ~7.75 | ~128.7 |
| 8 | ~7.75 | ~120.9 |
| 4a | - | ~126.1 |
| 8a | - | ~130.5 |
| Data compiled from various sources, including references[1][2][3]. Note that exact shifts can vary based on solvent and concentration. |
Q2: How does hydration affect the NMR spectrum of Quinoline N-oxide?
A2: The presence of water of hydration primarily manifests as a broad signal in the ¹H NMR spectrum. The chemical shift of this water peak is highly variable and can appear over a wide range, often between 4-7 ppm, depending on the solvent, concentration, and temperature. This is due to chemical exchange with residual water in the NMR solvent and hydrogen bonding interactions.[4][5] In some cases, this broad water signal can overlap with aromatic signals, complicating interpretation.
Q3: How can I distinguish between the starting material (Quinoline) and the product (Quinoline N-oxide) in a crude spectrum?
A3: The most telling signals are those of the protons on the pyridine ring (H2, H3, H4). Upon N-oxidation, these protons experience a significant downfield shift due to the electron-withdrawing nature of the N-oxide group.
-
H2: Shifts significantly downfield in the N-oxide.
-
H4: Also shifts downfield and is often the most deshielded proton in the N-oxide.[1]
-
H8: In quinoline, H8 is deshielded due to its proximity to the nitrogen lone pair. In the N-oxide, this effect is altered, and other protons may become more deshielded.
Comparing the crude spectrum to reference spectra of both the starting material and the purified product is the most reliable method.[6][7]
Q4: What are the common impurities I should expect in a crude Quinoline N-oxide synthesis mixture?
A4: The most common synthesis involves the oxidation of quinoline, often with an agent like m-chloroperbenzoic acid (m-CPBA).[1] Therefore, typical impurities include:
-
Unreacted Quinoline: The starting material.
-
Oxidizing Agent Byproducts: For example, m-chlorobenzoic acid if m-CPBA is used. This will show characteristic aromatic signals and a very broad carboxylic acid proton signal (>10 ppm).
-
Residual Solvents: From the reaction or workup (e.g., dichloromethane, ethyl acetate).[8]
Q5: Can I determine the reaction conversion or yield from a crude ¹H NMR spectrum?
A5: Yes, this is a powerful application of NMR known as quantitative NMR (qNMR). To determine the conversion, you can compare the integration of a well-resolved signal from the product (Quinoline N-oxide) with a well-resolved signal from the starting material (quinoline).
Conversion (%) = [Integration(Product) / (Integration(Product) + Integration(Reactant))] x 100
For this to be accurate, you must ensure:
-
The signals you choose are unique to each species and do not overlap with other peaks.
-
The signals represent the same number of protons (or are normalized accordingly).
-
The relaxation delays (d1) used during NMR acquisition are sufficiently long (at least 5 times the longest T1 value) for accurate integration.[9]
To determine an absolute yield, an internal standard of known concentration must be added to the sample.
Section 2: Troubleshooting Guide: Interpreting Your Crude NMR Spectrum
Navigating a complex crude NMR spectrum requires a systematic approach. This guide addresses common issues in a "Problem → Cause → Solution" format.
Problem 1: My aromatic signals are broad, poorly resolved, and "lumped" together.
-
Possible Cause 1: Sample Concentration is too High. Concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[8][10]
-
Solution: Prepare a more dilute sample. The ideal concentration is typically 5-10 mg in 0.6-0.7 mL of deuterated solvent.
-
Possible Cause 2: Poor Magnetic Field Homogeneity (Shimming). An improperly shimmed magnet will result in broad and distorted peaks for all signals in the spectrum.[11][12]
-
Solution: Re-shim the instrument. If you are using an automated system, ensure the sample is positioned correctly in the spinner and that the sample volume is appropriate. For manual shimming, focus on adjusting the Z1 and Z2 shims to optimize the lock signal shape, followed by spinning shims.
-
Possible Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.[13]
-
Solution: Filter the NMR sample through a small plug of celite or silica in a Pasteur pipette directly into the NMR tube. This can often remove fine particulate matter and some metal contaminants.
Problem 2: I see a very broad singlet that I cannot assign, and it's interfering with my aromatic region.
-
Possible Cause: Water of Hydration / Residual Water. This is the most likely cause, especially for a hydrate product. The peak for H₂O or D₂O exchangeable protons (like the hydrate) can be very broad.[8][13]
-
Solution 1 (Confirmation): Perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the broad peak diminishes or disappears, it confirms it was an exchangeable proton (like water or an -OH/-NH group).[8]
-
Solution 2 (Removal): If the water is from the solvent or sample and not the hydrate itself, ensure your sample is rigorously dried before preparing the NMR sample. Use an NMR solvent from a fresh, sealed bottle or one stored over molecular sieves.
Problem 3: The integration values for my aromatic protons do not add up to the expected number.
-
Possible Cause 1: Overlapping Signals. In a crude mixture, signals from the product, starting material, and impurities can overlap, making accurate integration of individual peaks impossible.[14]
-
Solution: Try acquiring the spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆). Solvent effects can cause significant changes in chemical shifts, potentially resolving the overlapping signals.[8][15][16]
-
Possible Cause 2: Incorrect Phasing or Baseline Correction. A poorly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Solution: Carefully re-process the spectrum. Ensure the phase is corrected accurately for all peaks and that the baseline is flat across the entire spectrum before integrating.
Problem 4: My chemical shifts don't exactly match the literature values.
-
Possible Cause: Solvent and Concentration Effects. Chemical shifts are highly sensitive to the local chemical environment. A change in solvent or a significant difference in concentration can cause shifts of 0.1-0.3 ppm or even more, especially when using aromatic solvents like benzene-d₆.[17][18][19]
-
Solution: Do not rely on an exact match to a single literature value. The key is the pattern of the signals—their multiplicity, relative positions, and coupling constants. When reporting your own data, always specify the solvent and concentration used for reproducibility.
Section 3: Best Practices & Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Protocol: Preparing a Crude Reaction Mixture for NMR Analysis
-
Obtain a Representative Sample: After the reaction is complete, ensure the mixture is homogeneous. If there are solids, either dissolve them completely or take a sample of the supernatant, noting that this may not be representative of the whole mixture.
-
Remove Solvent: Take a small aliquot (e.g., 50-100 µL) of the reaction mixture and evaporate the solvent under reduced pressure or with a stream of nitrogen. This prevents large solvent signals from overwhelming the analyte signals.
-
Dry Thoroughly: Dry the residue under high vacuum for at least 15-30 minutes to remove any remaining volatile solvents.
-
Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the dried residue.
-
Ensure Complete Dissolution: Vortex the sample for 30 seconds to ensure everything dissolves. If solids remain, it indicates poor solubility, which can lead to peak broadening.[8]
-
Filter if Necessary: If the solution is cloudy or contains particulates, filter it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquire Spectrum: Place the sample in the NMR spectrometer and proceed with locking, shimming, and data acquisition.
Workflow: Systematic Analysis of a Crude NMR Spectrum
The following diagram outlines a logical workflow for approaching the analysis of a complex crude NMR spectrum.
Caption: A decision-making workflow for troubleshooting and interpreting crude NMR spectra.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Electronic Supporting Information for a relevant chemical synthesis paper. [Specific source details may vary, but this is a common format for finding spectral data]. Available from: [Link]
-
Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(7), 633. Available from: [Link]
-
Gomez, E. D., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 64(9), 2845–2854. Available from: [Link]
-
TutorChase. Why might an NMR spectrum show broad peaks?. Available from: [Link]
-
Gomez, E. D., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling. Available from: [Link]
-
Chemistry For Everyone. (2025). What Causes NMR Peak Broadening?. YouTube. Available from: [Link]
- Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. Annual Review of NMR Spectroscopy, 2, 83-124. [Referenced within source 3]
-
Gomez, E. D., et al. (2023). Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. Available from: [Link]
-
Loring, J. S., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 163. Available from: [Link]
-
Gomez, E. D., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. ResearchGate. Available from: [Link]
-
Mammino, L. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(11), 2959. Available from: [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Available from: [Link]
-
LibreTexts Chemistry. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Available from: [Link]
-
Furuya, H., et al. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Pakistan, 11(3), 204-208. Available from: [Link]
-
Gomez, E. D., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. PubMed. Available from: [Link]
-
Persson Group. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Available from: [Link]
-
LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Available from: [Link]
-
Thi-Qar University. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thi-Qar Medical Journal, 24(2), 1-13. Available from: [Link]
-
Wi, S., et al. (2021). How Water and Ion Mobility Affect the NMR Fingerprints of the Hydrated JBW Zeolite: A Combined Computational‐Experimental Investigation. Chemistry – A European Journal, 27(45), 11631-11640. Available from: [Link]
-
Seo, Y., et al. (2015). NMR/MRI Study of Clathrate Hydrate Mechanisms. The Journal of Physical Chemistry B, 119(35), 11649-11656. Available from: [Link]
-
Pate, B. H., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(24), 6145-6152. Available from: [Link]
-
van der Veen, M. A., & Vlugt, T. J. H. (2014). Hydration / Dehydration Cycles of Salt Hydrates - Studied with NMR. ISES Conference Proceedings. Available from: [Link]
-
Lescrinier, E., et al. (2023). Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. Analytical Chemistry, 95(47), 17351-17358. Available from: [Link]
-
SpectraBase. Quinoline N-oxide - 13C NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available from: [Link]
-
ResearchGate. (2022). How to calculate NMR yield from crude NMR?. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available from: [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available from: [Link]
-
LibreTexts Chemistry. (2019). 12.08 Solving NMR spectra. Available from: [Link]
- Google Patents. Novel preparation method of quinoline n-oxide derivative with amide group.
-
New Journal of Chemistry. (2021). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. RSC Publishing. Available from: [Link]
-
American Chemical Society. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. ACS Catalysis. Available from: [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]
-
Pharmaffiliates. Quinoline-impurities. Available from: [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Journal of Chemical Education. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. ACS Publications. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. How Water and Ion Mobility Affect the NMR Fingerprints of the Hydrated JBW Zeolite: A Combined Computational‐Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 7. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. tutorchase.com [tutorchase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. thieme-connect.de [thieme-connect.de]
Technical Support Center: A Researcher's Guide to Preventing Unwanted N-Oxide Formation in Quinoline Reactions
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of unwanted N-oxide formation during chemical reactions involving quinoline and its derivatives. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this common side reaction, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is quinoline N-oxide, and why is its formation a concern in my reactions?
Quinoline N-oxide is a heterocyclic compound where the nitrogen atom of the quinoline ring is oxidized. The lone pair of electrons on the quinoline nitrogen is nucleophilic and susceptible to reaction with various oxidants.[1] This unintended oxidation can significantly reduce the yield of the desired product and introduce complexities in purification. In drug development, the presence of N-oxide impurities can have toxicological implications and is therefore strictly regulated.
Q2: Under what typical reaction conditions should I be most concerned about N-oxide formation?
Unwanted N-oxide formation is a significant risk when your reaction protocol involves oxidizing agents. The most common culprits include:
-
Peracids: Reagents like meta-chloroperbenzoic acid (m-CPBA) are potent oxidizing agents frequently used for epoxidations or Baeyer-Villiger oxidations. The quinoline nitrogen can readily compete with the intended substrate for oxidation.
-
Hydrogen Peroxide: Often used in combination with catalysts, hydrogen peroxide can lead to N-oxidation, especially under acidic or basic conditions.[2]
-
Ozone: A powerful and non-selective oxidizing agent used in ozonolysis, which can readily oxidize the quinoline nitrogen.
-
Metal-Catalyzed Oxidations: Certain transition metal catalysts used in C-H activation or coupling reactions can promote N-oxidation as a side reaction, particularly if an external oxidant is used.[3]
-
Air Oxidation: While less common for simple quinolines, highly activated or electron-rich quinoline derivatives can be susceptible to slow oxidation by atmospheric oxygen, particularly during prolonged reaction times or storage.[4]
Troubleshooting Guide: Strategies to Prevent N-Oxide Formation
This section provides actionable strategies to prevent the formation of quinoline N-oxide. The choice of method will depend on the specific reaction, the stability of your starting materials and products, and the overall synthetic strategy.
Issue 1: N-Oxide Formation During an Oxidation Reaction
You are performing an oxidation on a substituent of a quinoline-containing molecule, but are observing significant formation of the corresponding quinoline N-oxide.
The Underlying Principle: By protonating the nitrogen atom with a strong acid, its lone pair of electrons becomes engaged in a bond with a proton, rendering it significantly less nucleophilic and therefore less susceptible to oxidation.[4]
Experimental Protocol:
-
Acid Selection: Choose a strong acid that is compatible with your reaction conditions. Trifluoroacetic acid (TFA) is often a good choice due to its volatility, which facilitates its removal during workup.[4] Other options include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Stoichiometry: Add at least one molar equivalent of the strong acid to your reaction mixture before introducing the oxidizing agent.
-
Reaction Execution: Proceed with the addition of the oxidant and the rest of your planned procedure.
-
Workup: During the workup, neutralize the acid with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the quinoline nitrogen and isolate your neutral product.
Caption: Protonation shields the quinoline nitrogen from oxidation.
The Underlying Principle: The rate of N-oxidation can be sensitive to steric hindrance around the nitrogen atom.[1] Introducing a bulky substituent at the C2 or C8 position of the quinoline ring can physically block the approach of the oxidizing agent to the nitrogen.
Considerations:
-
This is more of a synthetic design strategy than a simple modification to an existing protocol.
-
Consider if a bulky group can be incorporated into your synthetic route and potentially removed at a later stage if necessary.
Issue 2: N-Oxide Formation During Electrophilic Substitution Reactions
You are attempting an electrophilic substitution (e.g., nitration, halogenation) and observing N-oxide formation as a byproduct.
The Underlying Principle: Many electrophilic substitution reactions employ strong oxidizing agents (e.g., nitric acid, sulfuric acid). These can inadvertently oxidize the quinoline nitrogen.
Recommendations:
-
Use Milder Reagents: Explore alternative, less oxidizing reagents for your desired transformation. For example, for nitration, consider using a nitrating agent that is less prone to causing oxidation.
-
Temperature Control: Running the reaction at a lower temperature can often favor the desired electrophilic substitution over the competing N-oxidation pathway.
Detection and Removal of Quinoline N-Oxide
Even with preventative measures, trace amounts of quinoline N-oxide may still form. It is crucial to have reliable methods for its detection and removal.
Q3: How can I detect the presence of quinoline N-oxide in my reaction mixture?
Several analytical techniques can be employed to detect and quantify quinoline N-oxide:
| Analytical Method | Principle | Advantages | Considerations |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | Quick, simple, and inexpensive for qualitative assessment. | N-oxides are typically more polar and will have a lower Rf value than the parent quinoline. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | Quantitative analysis, can be coupled with various detectors (UV, MS).[5][6] | Method development may be required. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass detection. | Highly sensitive and selective, provides molecular weight confirmation.[7][8] | Requires more specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. | Provides structural information for unambiguous identification. | May not be sensitive enough for trace amounts. |
Q4: I've confirmed the presence of quinoline N-oxide. How can I remove it?
The Underlying Principle: Quinoline N-oxides are generally more polar than their corresponding quinoline parent compounds. This difference in polarity can be exploited for separation using column chromatography.
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice. However, the acidic nature of silica can sometimes cause issues with basic compounds like quinolines, leading to tailing.[9] In such cases, consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 0.5-2% triethylamine).[9]
-
Eluent System: Start with a non-polar solvent (e.g., hexane, heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). The less polar quinoline will elute first, followed by the more polar N-oxide.
Caption: Chromatographic separation of quinoline from its N-oxide.
The Underlying Principle: While both quinoline and its N-oxide are basic, there can be a slight difference in their pKa values which can sometimes be exploited through careful pH-controlled extractions. However, this is often less effective than chromatography for achieving high purity. A more robust approach involves converting the N-oxide back to the parent quinoline.
The Underlying Principle: If separation proves difficult, a chemical reduction can be performed to convert the quinoline N-oxide back to the desired quinoline.
Common Reducing Agents:
-
Phosphorus Trichloride (PCl₃) or Triphenylphosphine (PPh₃): These reagents are effective for the deoxygenation of N-oxides. The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can also reduce the N-oxide. However, care must be taken as other functional groups in the molecule may also be susceptible to reduction.
References
-
Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Potential mechanisms for quinoline N‐oxide formation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. (1974). Chemistry Letters, Oxford Academic. Retrieved January 11, 2026, from [Link]
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
Is there any antioxidant to avoid the formation of N-Oxide? (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 11, 2026, from [Link]
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Proposed mechanism for extractive removal of quinoline. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Common methods for oxidizing pyridines/quinolines and reducing N-oxides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Selected electroanalytical methods used for the detection of quinoline-based compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. (2018). National Library of Medicine. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Addressing regioselectivity issues in Quinoline N-oxide hydrate functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common regioselectivity challenges encountered during the functionalization of quinoline N-oxide hydrates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these complex reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the regioselectivity of quinoline N-oxide functionalization.
Q1: Why is the functionalization of quinoline N-oxides often preferred over neutral quinolines?
The N-oxide moiety is a powerful activating and directing group.[1] Oxidation of the quinoline nitrogen atom accomplishes two critical goals:
-
Electronic Activation : The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring, particularly the C2 and C4 positions, for nucleophilic attack.[2]
-
Directing Group Capability : The oxygen atom can act as a coordinating site for transition metals, directing C-H activation to sterically accessible adjacent positions, most notably C2 and C8.[1][3] This overcomes the typical preference for electrophilic substitution on the carbocyclic (benzene) ring in neutral quinolines.[4]
Q2: What are the primary sites of functionalization on the quinoline N-oxide ring and what governs this preference?
The most common positions for direct C-H functionalization are C2 and C8.[3] The preference is a delicate balance of electronic effects, steric hindrance, and the reaction mechanism.
-
C2-Functionalization : This position is electronically activated by the adjacent positively charged nitrogen atom, making the C2-H bond more acidic and susceptible to deprotonation or nucleophilic attack. Many transition-metal-catalyzed reactions and metal-free deoxygenative functionalizations proceed with high C2 selectivity.[5][6][7]
-
C4-Functionalization : While electronically activated, C4 is often a minor product in radical reactions like the Minisci reaction, which can produce mixtures of C2 and C4 isomers.[8] Achieving high C4 selectivity typically requires specific reaction conditions that disfavor the more accessible C2 position.
-
C8-Functionalization : The C8 "peri" position is sterically accessible and allows for the formation of a stable, five-membered metallacycle intermediate when a transition metal catalyst coordinates to the N-oxide oxygen.[3][9] This chelation-assisted pathway is key to overriding the electronic preference for C2 functionalization.[10]
Q3: How can I strategically switch regioselectivity between the C2 and C8 positions?
Switching regioselectivity is a central challenge and can be controlled by carefully tuning the reaction components. While palladium catalysis on quinoline N-oxides often defaults to C2 functionalization, specific conditions can be employed to achieve high C8 selectivity.[10][11] The key factors are the choice of catalyst, ligands, solvents, and additives.
For instance, palladium acetate [Pd(OAc)₂] in neutral solvents often favors C2, whereas using a different palladium source like PdCl₂ or employing rhodium and iridium catalysts in polar acidic solvents can steer the reaction toward the C8 position.[9][12][13]
Q4: What is the mechanistic basis for C8 selectivity in metal-catalyzed reactions?
C8 selectivity is typically achieved through a chelation-assisted C-H activation pathway. The process generally involves:
-
Coordination of the metal catalyst (e.g., Pd, Rh, Ir) to the oxygen atom of the N-oxide.
-
Formation of a cyclometalated intermediate. A five-membered metallacycle involving the C8 position is sterically and thermodynamically more stable than the strained four-membered ring that would be required for C2 activation via this pathway.[4]
-
This stable intermediate then proceeds through oxidative addition and reductive elimination steps to yield the C8-functionalized product.
The diagram below illustrates the general principle of chelation-assisted C-H activation leading to C8 functionalization.
Caption: Chelation-driven C8-H activation pathway.
Troubleshooting Guide: Regioselectivity Issues
This guide provides solutions to specific experimental problems related to regioselectivity.
Issue 1: Poor or Mixed Regioselectivity (e.g., C2/C4 Mixture in a Minisci-type Reaction)
-
Symptom: Your reaction yields a difficult-to-separate mixture of C2 and C4 substituted quinoline N-oxides.
-
Probable Cause: Radical reactions, such as the Minisci reaction, are often governed by the electronic properties of the heterocyclic ring, leading to competitive attack at both the C2 and C4 positions.[8] The conditions are not selective enough to favor one position significantly over the other.
-
Troubleshooting Steps & Solutions:
-
Shift Away from Radical Pathways: If high selectivity is crucial, consider moving to a non-radical, metal-catalyzed, or metal-free deoxygenative pathway that has a strong inherent preference for the C2 position.[6][8]
-
Modify Reaction Conditions:
-
Solvent Screening: Altering the solvent can change the reactivity and selectivity of radical species. Test a range of solvents from non-polar (e.g., benzene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol).[14]
-
Acid/Base Additives: In some systems, the addition of a Brønsted or Lewis acid can modulate the electronic properties of the N-oxide and influence the regiochemical outcome.[15]
-
-
Change the Coupling Partner: The nature of the incoming radical can influence the site of attack. If possible, experiment with different radical precursors.
-
Issue 2: Desired Reaction is C2-Selective, but Unwanted C8-Functionalization Occurs
-
Symptom: You are targeting C2 arylation with a palladium catalyst but observe significant formation of the C8-arylated isomer.
-
Probable Cause: The reaction conditions are inadvertently promoting the chelation-assisted C8 C-H activation pathway. This is often caused by the specific combination of palladium source, solvent, and additives.[10]
-
Troubleshooting Steps & Solutions:
| Probable Cause Factor | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Catalyst Source | Switch from PdCl₂ or other halide-containing sources to Pd(OAc)₂ .[12][13] | Palladium acetate is less prone to forming the specific cyclometalated intermediates that lead to C8 activation compared to palladium chloride under certain conditions. This should enhance C2 selectivity.[12] |
| Solvent Effects | Change the solvent from a polar acidic medium (e.g., acetic acid) to a neutral aprotic solvent like DMF, dioxane, or toluene.[10] | Polar acidic solvents have been shown to facilitate the C8 cyclopalladation pathway.[10] Moving to a neutral solvent disfavors this mechanism, allowing the inherent electronic preference for C2 functionalization to dominate. |
| Additives | Remove any silver salt additives (e.g., Ag₂CO₃, AgOAc) if present.[5][16] | While often used as oxidants or halide scavengers, silver salts can sometimes promote alternative catalytic cycles. Evaluate if they are essential for turnover and if their removal improves C2 selectivity. |
| Ligand Addition | If using a ligand-free system, introduce a phosphine ligand (e.g., PPh₃, PCy₃). | Phosphine ligands coordinate to the palladium center, sterically hindering the formation of the bulky C8-metallacycle and electronically favoring pathways that lead to C2 functionalization.[3] |
Issue 3: Attempting C8-Selective Functionalization, but C2 Product Dominates
-
Symptom: Your protocol for C8 amidation or arylation is yielding the C2 isomer as the major product.
-
Probable Cause: The conditions are insufficient to drive the reaction through the required C8 chelation-assisted pathway, causing the reaction to default to the electronically favored C2 position.[9]
-
Troubleshooting Workflow:
The following decision tree can guide your optimization process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Reactions with Quinoline N-oxide Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the unique challenges encountered when scaling up reactions involving Quinoline N-oxide hydrate. Our goal is to move beyond simple procedural steps and delve into the causality behind common experimental hurdles, ensuring your scale-up process is both successful and safe.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound to ensure a solid understanding before proceeding to scale-up operations.
Q1: What is this compound and how does the water of hydration affect my reaction?
This compound is the hydrated form of Quinoline N-oxide, often containing a significant percentage of water (up to ~23% by weight)[1]. This is not a trivial impurity; the water is part of the crystalline structure. When scaling up, you MUST account for this water content in your stoichiometric calculations. Failing to do so will result in an under-charge of the active reagent and can introduce excess water into your reaction, potentially affecting reaction kinetics, catalyst activity, and side-product formation. Always check the certificate of analysis for the specific water content of your batch.
Q2: What are the primary safety concerns when handling larger quantities of this compound?
On a larger scale, the primary concerns are dust inhalation, skin/eye contact, and thermal management.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the powder to avoid inhalation. Ensure work is performed in a well-ventilated area or a chemical fume hood.[2]
-
Thermal Hazards: Reactions involving N-oxides can be energetic. The classic Skraup synthesis of quinolines, for example, is notoriously exothermic and can be violent if not controlled.[3] While not all reactions with the N-oxide are this extreme, the potential for exotherms increases significantly with scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation.[4][5]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[2]
Q3: How does the N-oxide group influence the reactivity of the quinoline ring system?
The N-oxide group is a powerful activating group. It increases the electron density at the C2 and C4 positions of the quinoline ring through resonance, making them susceptible to nucleophilic attack. Simultaneously, it facilitates C-H activation, often catalyzed by transition metals like Palladium (Pd) or Copper (Cu), which can direct functionalization to various positions, most commonly C2 or C8.[6][7][8][9] This dual reactivity is key to its utility but also a source of challenges in selectivity during scale-up.[8]
Troubleshooting Guide: From Bench to Plant
This section tackles specific problems you may encounter during the scale-up process, providing probable causes and actionable solutions.
Issue 1: Inconsistent Dissolution and Reagent Precipitation
Question: I scaled up my reaction from 1 g to 100 g, and now my this compound won't fully dissolve, or it precipitates out mid-reaction. What's happening?
Answer: This is a classic heat and mass transfer problem. What works in a small flask with rapid magnetic stirring doesn't always translate to a large reactor with overhead stirring.
-
Probable Cause 1: Insufficient Solvent Volume or Poor Solvent Choice. The hydrophilic nature of the hydrate can make it tricky to dissolve in purely non-polar organic solvents.[10][11] While soluble in many common organic solvents, the kinetics of dissolution are slower at scale.[12]
-
Probable Cause 2: Inadequate Mixing. In a large vessel, simply increasing the stirrer speed may not be enough. Dead spots (areas of poor mixing) can lead to localized supersaturation and precipitation.
-
Probable Cause 3: Temperature Gradients. The outer walls of the reactor may be at the set temperature, but the core may be cooler, especially during initial charging, leading to precipitation.
Solutions & Protocol:
-
Re-evaluate Your Solvent System:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | 111 | 2.4 | Common for C-H activations, but may require heat for dissolution. |
| Acetonitrile (MeCN) | 82 | 37.5 | Good polarity, often used in coupling reactions.[15] |
| Dichloroethane (DCE) | 83.5 | 10.4 | Can serve as both solvent and reducing agent in some reactions.[15] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good general-purpose solvent, but check for peroxide formation. |
-
Optimize the Charging Procedure: Do not add all the solid at once. See the protocol below.
-
Improve Agitation: For large reactors, ensure the impeller design is appropriate for solid suspension (e.g., a pitched-blade turbine). Baffles in the reactor are also critical to ensure turbulent, effective mixing.
Protocol 1: Recommended Scale-Up Dissolution and Charging Procedure
-
Pre-calculation: Adjust the mass of this compound based on the water content from the Certificate of Analysis to ensure you are charging the correct molar equivalent.
-
Solvent Pre-treatment: Charge approximately 75% of the total solvent volume to the reactor.
-
Controlled Addition: Begin agitation and bring the solvent to the target reaction temperature (or a slightly elevated temperature if the compound's stability permits). Add the this compound portion-wise over a period of time, allowing each portion to dissolve before adding the next. This prevents the formation of large agglomerates that are difficult to break up.
-
Final Volume Adjustment: Once all the solid is dissolved, add the remaining 25% of the solvent to rinse the charging port and adjust to the final concentration.
-
Hold and Observe: Maintain the temperature and agitation for at least 30 minutes to ensure a stable, homogeneous solution before adding other reagents.
Issue 2: Loss of Yield and Formation of Byproducts
Question: My yield dropped from 90% on the bench to 60% in the pilot reactor, and I'm seeing new impurities, including the deoxygenated quinoline.
Answer: This is a multifaceted problem often linked to thermal control, reaction time, and atmospheric conditions.
-
Probable Cause 1: Thermal Runaway/Hot Spots. Poor heat dissipation at scale can lead to localized hot spots.[4] These higher temperatures can accelerate side reactions, such as deoxygenation or decomposition. Deoxygenation is a known side reaction pathway for quinoline N-oxides.[15]
-
Probable Cause 2: Extended Reaction Time. If the reaction is slower at scale due to mass transfer limitations, the prolonged exposure of the product to the reaction conditions can lead to degradation or subsequent side reactions.
-
Probable Cause 3: Catalyst Deactivation or Altered Activity. In metal-catalyzed reactions (e.g., Pd, Cu), the catalyst's local concentration and temperature profile can differ at scale. This can alter its selectivity or lead to deactivation.[6][16] For instance, different palladium catalysts can favor C2 vs. C8 activation under varying conditions.[7]
Solutions & Workflow:
-
Improve Thermal Management:
-
Switch from heating mantles or oil baths to a jacketed reactor with a thermal control unit for more precise temperature management.[4]
-
Consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.
-
-
Monitor Reaction Progress Diligently: Do not simply run the reaction for the same amount of time as the lab-scale experiment. Take regular in-process control (IPC) samples (e.g., by HPLC or TLC) to determine the true endpoint of the reaction and quench it promptly.
-
Re-evaluate Catalyst Loading and Type: Sometimes a slightly lower catalyst loading can reduce byproduct formation at scale. Ensure efficient stirring to keep the catalyst suspended and avoid localized reactions.
Visualization: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the root cause of decreased yield during scale-up.
Sources
- 1. This compound, 97% (dry wt.), water ca 20% 25 g | Request for Quote [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide | MDPI [mdpi.com]
- 16. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
Identifying and minimizing byproduct formation in C-H arylation
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to constructing valuable biaryl and heteroaryl motifs compared to traditional cross-coupling reactions.[1][2][3] This powerful strategy avoids the need for pre-functionalized starting materials, thereby reducing waste and streamlining synthetic routes.[1] However, the direct activation of typically inert C-H bonds can be a delicate process, often accompanied by the formation of undesired byproducts that can complicate purification and diminish yields.
This technical support guide is designed to provide researchers with practical, field-proven insights into identifying and minimizing common byproducts in C-H arylation reactions. Drawing upon established mechanistic principles and optimization strategies, this resource aims to empower you to troubleshoot your experiments effectively and achieve cleaner, more efficient transformations.
Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation
Q1: What are the most common byproducts I should expect in my C-H arylation reaction?
A1: The most frequently encountered byproduct is the homocoupling of the aryl halide or pseudohalide coupling partner, resulting in a biaryl derived from two molecules of the arylating agent.[4][5] Another common issue is the dimerization of the C-H substrate , although this is often less prevalent than aryl homocoupling. Depending on the substrate and reaction conditions, you may also observe byproducts arising from aryl halide degradation or off-target C-H activation at other positions on your substrate, leading to regioisomeric products.[6]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling can arise from several mechanistic pathways, largely dependent on the catalyst system and reaction conditions. In many palladium-catalyzed systems, the formation of Pd(0) species can lead to the oxidative addition of two aryl halide molecules, followed by reductive elimination to yield the homocoupled product. In iron-catalyzed systems, the formation of homocoupled bisaryls can be a significant side reaction.[4] For photoredox-catalyzed reactions, the generation of aryl radicals can lead to homocoupling if the radical-radical coupling is faster than the desired cross-coupling.[7]
Q3: How can I definitively identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques is often necessary for unambiguous identification.
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is a crucial first step in identifying potential homocoupled products or other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the byproducts. Comparing the spectra of your crude reaction mixture to that of your starting materials and desired product will reveal new sets of peaks corresponding to the impurities.
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with MS (GC-MS, LC-MS), are essential for separating the components of the reaction mixture and obtaining clean mass spectra for each.[8]
Section 2: Troubleshooting Guide - Minimizing Byproduct Formation
This section provides a structured approach to troubleshooting common issues related to byproduct formation. The following flowchart outlines a general workflow for addressing these challenges.
Caption: A general workflow for troubleshooting byproduct formation in C-H arylation.
Issue 1: Excessive Homocoupling of the Aryl Halide
This is arguably the most common challenge in C-H arylation. Here’s how to address it:
Q: My primary byproduct is the homocoupled aryl halide. What is my first step?
A: Optimize the Ligand. The ligand plays a critical role in stabilizing the metal center and modulating its reactivity.[9]
-
Rationale: A well-chosen ligand can promote the desired C-H activation and subsequent cross-coupling steps over the competing homocoupling pathway.[10][11] Bulky, electron-rich phosphine ligands or specialized ligands like 2,2'-bipyridin-6(1H)-one can be effective in minimizing homocoupling in palladium-catalyzed reactions.[10][12]
-
Actionable Protocol:
-
Screen a panel of ligands with varying steric and electronic properties. Common choices include phosphine-based ligands (e.g., P(t-Bu)₃, XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands.
-
Start with a small-scale reaction array to efficiently test multiple ligands under your standard conditions.
-
Analyze the product-to-byproduct ratio for each ligand using GC or LC-MS to identify the most promising candidates.
-
Q: I've tried several ligands, but homocoupling is still significant. What's next?
A: Adjust the Base. The choice and stoichiometry of the base can profoundly impact the reaction outcome.[13]
-
Rationale: The base is not just a stoichiometric reagent to neutralize the acid byproduct; it can also influence the catalyst's activity and stability.[13] Weaker bases or hindered bases may slow down the reductive elimination leading to homocoupling. Conversely, a stronger base might be necessary to facilitate the C-H activation step, making it more competitive with homocoupling.
-
Actionable Protocol:
-
If using a strong base (e.g., KOtBu), consider switching to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic base.
-
Conversely, if your C-H activation is sluggish, a stronger base might be required.
-
Carefully titrate the amount of base used. Sometimes, a slight excess or even a substoichiometric amount can alter the selectivity.
-
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich phosphines or NHCs. | Promotes reductive elimination of the cross-coupled product and can sterically hinder the formation of bis-aryl metal complexes that lead to homocoupling. |
| Base | Switch to a weaker or more hindered base (e.g., K₂CO₃, PivOK). | Can slow down the rate of homocoupling relative to the desired C-H activation/cross-coupling pathway.[13] |
| Solvent | Consider less polar or coordinating solvents. | Solvent can influence the aggregation state and reactivity of the catalyst.[14][15] |
| Temperature | Lower the reaction temperature. | Homocoupling often has a different activation energy than the desired reaction; lowering the temperature can favor the cross-coupling pathway. |
| Additives | Introduce silver salts (e.g., Ag₂CO₃) in some cases. | Can act as halide scavengers and modulate the catalyst activity.[16] |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Q: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A: Re-evaluate your Directing Group and Ligand Combination. For directed C-H arylations, the interplay between the directing group and the ligand is paramount for achieving high regioselectivity.
-
Rationale: The directing group positions the catalyst at a specific C-H bond.[3][17][18] However, the ligand can influence the geometry of the metal center and its approach to the C-H bond, thereby fine-tuning the regioselectivity. In some cases, strongly coordinating heteroatoms within the substrate can compete with the intended directing group, leading to undesired isomers.[19]
-
Actionable Protocol:
-
If using a removable directing group, consider alternatives that may offer stronger chelation or a different bite angle.
-
Experiment with ligands of varying sizes. A bulkier ligand may block access to one C-H bond, favoring activation at a less hindered position.
-
For substrates with competing coordinating sites, strategies like using N-methoxy amides as both a directing group and an anionic ligand can help localize the catalyst and override undesired coordination.[19]
-
Issue 3: Substrate or Product Degradation
Q: I'm observing decomposition of my starting material or desired product. What could be the cause?
A: The reaction conditions, particularly temperature, may be too harsh.
-
Rationale: C-H activation often requires elevated temperatures, which can lead to thermal degradation of sensitive functional groups.[16] The catalyst itself, or reactive intermediates, could also be promoting decomposition.
-
Actionable Protocol:
-
Attempt to lower the reaction temperature. This may require a more active catalyst system (i.e., a different ligand or metal precursor).
-
Reduce the reaction time. Monitor the reaction progress closely by GC or TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Consider a different solvent. A solvent that better solubilizes all components at a lower temperature could be beneficial. Fluorinated alcohols like HFIP and TFE have been shown to promote C-H activation at lower temperatures in some systems.[20]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Palladium-Catalyzed C-H Arylation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your C-H substrate in the reaction solvent.
-
Prepare a stock solution of your aryl halide in the reaction solvent.
-
Prepare a stock solution of the base in the reaction solvent (if soluble).
-
-
Reaction Setup in an Array:
-
To an array of reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%).
-
Add the respective ligand to each vial (typically a 1:1 or 1:2 Pd:ligand ratio).
-
Add the base to each vial.
-
Using a pipette, add the C-H substrate stock solution to each vial.
-
Add the aryl halide stock solution to each vial to initiate the reaction.
-
-
Reaction and Analysis:
-
Seal the vials and place the array in a pre-heated aluminum block on a stirrer plate.
-
Run the reactions for a predetermined time (e.g., 12-24 hours).
-
After cooling, take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and the ratio of the desired product to byproducts.
-
Protocol 2: Analysis of a Crude Reaction Mixture by ¹H NMR
-
Sample Preparation:
-
Take a representative sample of the crude reaction mixture.
-
If the catalyst is palladium, you may want to filter the sample through a small plug of silica gel or celite to remove paramagnetic species that can broaden NMR signals.
-
Dissolve the filtered sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material, product, identified byproducts, and the internal standard.
-
The relative integration values will allow you to calculate the conversion, yield, and relative amounts of each byproduct.
-
Section 4: Visualizing Mechanistic Pathways
The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling pathway in a typical Pd-catalyzed C-H arylation.
Caption: Competing catalytic cycles in C-H arylation.
This diagram highlights the critical branch point after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The desired pathway involves C-H activation of the substrate, while the undesired pathway leads to the formation of a bis-aryl palladium intermediate that reductively eliminates to give the homocoupled byproduct. Optimizing your reaction conditions aims to favor the green pathway over the red one.
References
-
Brazier, J. B., & Bedford, R. B. (2016). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Inorganic Chemistry, 55(17), 8754–8764. [Link]
-
Gandeepan, P., & Ackermann, L. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic & Biomolecular Chemistry, 14(28), 6613–6624. [Link]
-
Panda, B. (2024). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Wang, Z., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature Chemistry. [Link]
-
Sharma, U., et al. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry, 23(13), 4653–4681. [Link]
-
Singh, R., et al. (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry, 88(2), 1069–1079. [Link]
-
Daugulis, O. (2012). CHAPTER 6: Aryl–Aryl Coupling via Cross-Dehydrogenative-Coupling Reactions. In Cross-Dehydrogenative Coupling (pp. 161-183). [Link]
-
Waldvogel, S. R., & Lips, S. (2018). Electrochemical Arylation Reaction. Chemical Reviews, 118(14), 6706–6765. [Link]
-
Pérez-Gómez, A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14496–14503. [Link]
-
Sanford, M. S., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(45), 18348–18351. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 12764–12810. [Link]
-
Chen, C.-Y., et al. (2017). Palladium‐Catalyzed Selective Aryl Ring C–H Activation of N‐Acyl‐2‐aminobiaryls: Efficient Access to Multiaryl‐Substituted Naphthalenes. Angewandte Chemie International Edition, 56(34), 10214-10218. [Link]
-
Smirnov, V. V., et al. (2013). Role of a Base in the Catalytic Arylation of Olefins. Kinetics and Catalysis, 54(4), 457–464. [Link]
-
Yu, J.-Q., et al. (2018). Overcoming the Limitations of I- and I-C-H Arylation of Amines through Ligand Development. Angewandte Chemie International Edition, 57(30), 9512-9516. [Link]
-
White, M. C., & Chen, M. S. (2010). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 15(10), 6695-6711. [Link]
-
Sigman, M. S., & Toste, F. D. (2018). Solvent Effects on Transition States and Reaction Rates. Accounts of Chemical Research, 51(8), 1837–1846. [Link]
-
Fagnou, K., & Lautens, M. (2003). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 22(6), 1154–1156. [Link]
-
Hartwig, J. F., et al. (2022). Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. Science, 378(6624), 1104-1108. [Link]
-
Gaunt, M. J., et al. (2015). Ligand-Enabled Catalytic C-H Arylation of Aliphatic Amines by a Four-Membered-Ring Cyclopalladation Pathway. Angewandte Chemie International Edition, 54(50), 15234-15238. [Link]
-
Bull, J. A., & Affron, D. P. (2016). Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach. The Journal of Organic Chemistry, 81(3), 1125–1135. [Link]
-
Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2695–2702. [Link]
-
Kärkäs, M. D. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 221–234. [Link]
-
Budzelaar, P. H. M., & Baird, M. C. (2014). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 33(18), 4612–4624. [Link]
-
Knochel, P., et al. (2013). Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Sureshbabu, N., & Sabiah, S. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society, 17(10), 2471–2488. [Link]
-
Daugulis, O., et al. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis, 4(7), 2327–2334. [Link]
-
Smith, R. C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. University of Leeds. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(40), 11956-11960. [Link]
-
Buchwald, S. L., et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 144(11), 5002–5010. [Link]
-
Hartwig, J. F. (2018). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Angewandte Chemie International Edition, 57(47), 15396-15413. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews, 104(6), 3009–3066. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(14), 7027–7029. [Link]
-
Schomaker, J. M., et al. (2020). Resolving Conflicting Mechanisms for Photoredox Allylic sp3-CH Arylation Using Deuterium-Labeling and Isotope Effects. The Journal of Organic Chemistry, 85(11), 7048–7056. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(14), 7027–7029. [Link]
-
Zhu, S., & MacMillan, D. W. C. (2019). Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. Nature Communications, 10(1), 3569. [Link]
-
Daugulis, O., et al. (2005). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 127(38), 13164–13165. [Link]
-
Drugov, Y. S. (2015). Techniques and Methods of Identification. In Chemical Analysis of Foods (pp. 21-72). [Link]
Sources
- 1. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 2. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. d-nb.info [d-nb.info]
- 17. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Reactivity Challenges with Substituted Quinoline N-Oxides
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for quinoline N-oxide chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of quinoline N-oxides in their synthetic campaigns. Quinoline N-oxides are powerful intermediates; the N-oxide moiety activates the heterocyclic core, enabling functionalizations that are difficult or impossible on the parent quinoline.[1][2][3] However, their reactivity can be nuanced, often leading to challenges in the lab.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and unlock the full synthetic potential of these versatile scaffolds.
Frequently Asked Questions (FAQs)
Q1: My substituted quinoline N-oxide is completely unreactive in a C-H functionalization reaction. What are the likely causes?
A1: This is a common issue stemming from a combination of electronic and steric effects. The N-oxide group activates the quinoline ring for C-H functionalization, primarily at the C2 and C8 positions, by acting as an internal directing group and modifying the electronic distribution of the ring system.[1][3][4] However, the substituents on the ring play a crucial role.
-
Electronic Effects: Strong electron-donating groups (EDGs) such as methoxy (-OMe) or amino (-NR₂) on the quinoline core can decrease the electrophilicity of the C2/C8 positions.[4] This increased electron density can make the C-H bond less acidic and less susceptible to activation by metal catalysts. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or ester (-COOR) can sometimes slow reactions by altering the coordination properties of the N-oxide to the metal center.[5]
-
Steric Hindrance: Bulky substituents near the target C-H bond can prevent the catalyst from accessing the reaction site. For example, a substituent at C3 can hinder C2 functionalization, and a group at C7 can sterically block the C8 position.[4]
Troubleshooting Workflow:
Caption: General troubleshooting workflow for failed quinoline N-oxide reactions.
Q2: I'm getting a mixture of C2 and C8 functionalized products. How can I control the regioselectivity?
A2: Achieving high regioselectivity is one of the key challenges in quinoline N-oxide chemistry. The C2 and C8 positions are both electronically activated, and the outcome is often dictated by the choice of metal catalyst, ligands, solvent, and additives.[6][7]
-
C2-Selectivity: Is generally favored in palladium-catalyzed reactions, especially under phosphine-free conditions or with certain phosphine ligands in neutral solvents like DMF or dioxane.[4][5][6] Copper catalysts also frequently direct functionalization to the C2 position for reactions like amination, carbamoylation, and alkylation.[4][8]
-
C8-Selectivity: Is often achieved with late transition metals like Rhodium(III) and Iridium(III), which can form a stable five-membered metallacycle intermediate involving the N-oxide oxygen and the C8-H bond.[9][10][11] Palladium catalysis can also be steered towards C8 by using specific acidic solvents (e.g., trifluoroacetic acid) that alter the operative mechanism.[5][6]
Caption: Catalyst-controlled regioselectivity in C-H functionalization.
Troubleshooting Guides for Specific Reactions
Problem 1: Failure of Deoxygenative C2-Substitution with a Nucleophile
Symptoms: You are attempting a reaction where a nucleophile should add to the C2 position with concomitant loss of the N-oxide oxygen, but you recover only starting material or observe a complex mixture of byproducts. This is common in metal-free approaches.
Causality: For a nucleophile to attack the C2 position, the quinoline ring must be sufficiently activated. The N-oxide itself provides some activation, but for many nucleophiles, this is not enough. An external electrophilic activator is required to "turn on" the system. This activator coordinates to the N-oxide oxygen, making the quinoline system highly electron-deficient and susceptible to nucleophilic attack at C2 and C4.
Solution: In-Situ Activation with Triflic Anhydride (Tf₂O)
Triflic anhydride is a powerful activating agent for this transformation. The proposed mechanism involves activation of the N-oxide, followed by nucleophilic attack and subsequent aromatization.[12]
Representative Protocol: C2-Thionation with Thiourea [12]
This robust, metal-free protocol demonstrates the synthesis of quinoline-2-thiones from the corresponding N-oxides.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted quinoline N-oxide (1.0 equiv, 0.5 mmol) and dry dichloromethane (DCM, 5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add triflic anhydride (Tf₂O) (1.1 equiv, 0.55 mmol) dropwise over 5 minutes. Stir the reaction at 0 °C for 15 minutes. An intermediate isothiuronium salt is formed.
-
Self-Validation Check: The solution may change color. A small aliquot can be taken for LCMS analysis to confirm the consumption of the starting N-oxide and formation of a more polar intermediate.
-
-
Nucleophile Addition: Add thiourea (1.2 equiv, 0.6 mmol) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS until the intermediate is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired quinoline-2-thione.
| Activator | Common Nucleophiles | Key Considerations |
| Tf₂O | Thiourea, N-sulfonyl-1,2,3-triazoles[13], TMSCN | Highly efficient but very reactive. Must be handled in anhydrous conditions. |
| POCl₃ | Grignard reagents, organolithiums | Classic method; can lead to C2-chlorination as a side product. |
| Ac₂O | Cyanide, malonates | Milder than Tf₂O or POCl₃; may require higher temperatures. |
Problem 2: Low Yield in Palladium-Catalyzed C8-Arylation
Symptoms: You are following a literature procedure for a Pd-catalyzed C8-arylation of your quinoline N-oxide with an aryl iodide, but the yield is poor (<30%).
Causality: C8-selective arylation with palladium is non-trivial and highly dependent on the reaction conditions, which are designed to favor a concerted metalation-deprotonation (CMD) pathway at C8 over the typically preferred C2 position.[5][6]
-
Solvent Effects: The solvent plays a critical role. Strongly coordinating solvents (like DMF) or neutral solvents (like dioxane) favor C2-arylation. Acidic, non-coordinating solvents are often required to promote the C8 pathway.[5][6]
-
Acid Additive: An acid additive, such as pivalic acid (PivOH), is often crucial. It can act as a proton shuttle in the CMD transition state, lowering the activation energy for the C8 C-H cleavage.
-
Substrate Electronics: Quinoline N-oxides bearing electron-withdrawing groups can be sluggish in this reaction.[5]
Solution: Optimization of Reaction Conditions for C8-Selectivity
This protocol is based on the work by Daugulis and others, who have extensively studied this transformation.[5][6]
Optimized Protocol: Pd-Catalyzed C8-Arylation with Aryl Iodides [5]
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the quinoline N-oxide (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%, 0.05 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent & Additive: Add the solvent mixture of trifluoroacetic acid (TFA) and dichloroethane (DCE) (e.g., 1:4 v/v, 2.5 mL total).
-
Expert Insight: The ratio of TFA is critical and may need optimization for your specific substrate. Start with a lower amount and increase if C2-arylation is a competing side reaction.
-
-
Reaction: Seal the vial and heat the reaction mixture at 100-120 °C for 16-24 hours. Monitor the reaction progress by GC-MS or LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | C2-Selective Conditions | C8-Selective Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Same catalyst, but its pathway is altered by conditions. |
| Solvent | Dioxane, Toluene, DMF | TFA, AcOH, HFIP[6] | Acidic, non-coordinating solvents favor the C8-CMD pathway. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, KOAc | Base is still needed for the catalytic cycle. |
| Additive | Often none needed | Pivalic Acid (PivOH) | Acts as a proton shuttle to facilitate C-H activation. |
Problem 3: The Final Deoxygenation Step Fails or is Low-Yielding
Symptoms: You have successfully functionalized your quinoline N-oxide, but removing the N-oxide to obtain the final quinoline product is proving difficult.
Causality: The stability of the N-O bond and the sensitivity of other functional groups in your molecule dictate the success of this step. Harsh reagents like PCl₃ can be effective but lack chemoselectivity. Milder, more modern methods are often required for complex molecules.
Solution: Selecting the Appropriate Deoxygenation Method
A variety of methods are available, ranging from classic phosphorus reagents to modern catalytic and photochemical approaches.
Protocol: Mild, Metal-Free Deoxygenation with Iodide and Formic Acid [14]
This recently developed method is sustainable and shows excellent functional group tolerance. The reaction uses a catalytic amount of an iodide source, with formic acid acting as the terminal reductant and solvent.
-
Setup: In a microwave vial, combine the functionalized quinoline N-oxide (1.0 equiv, 0.2 mmol) and Magnesium Iodide (MgI₂) (10 mol%, 0.02 mmol).
-
Solvent/Reductant: Add formic acid (1.0 mL).
-
Reaction: Seal the vial and heat using microwave irradiation at 140 °C for 3 hours. Alternatively, conventional heating can be used, but may require longer reaction times.
-
Monitoring: Follow the disappearance of the starting material by TLC or LCMS.
-
Workup: After cooling, carefully neutralize the formic acid by adding the reaction mixture to a chilled, saturated solution of NaHCO₃.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
| Reagent System | Conditions | Pros | Cons |
| PCl₃ or PPh₃ | DCM or Chloroform, 0 °C to RT | Inexpensive, effective for robust substrates | Poor chemoselectivity, stoichiometric phosphorus waste |
| Pd/C, H₂ (or HCOOH) | MeOH or EtOH, RT | Mild, clean | May reduce other functional groups (alkenes, nitro, etc.) |
| MgI₂ / HCOOH [14] | Formic Acid, 140 °C (MW) | Metal-free, catalytic iodide, good functional group tolerance | High temperature, requires acid-stable substrates |
| Photocatalysis [15] | Acridinium catalyst, Blue LED, i-PrOH | Extremely mild, metal-free | Requires photochemical setup, may not be suitable for all chromophores |
References
-
New Synthesis of Substituted Quinoline N-Oxides. Combinatorial Chemistry Review. [Link]
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry. [Link]
-
Metal-Free Synthesis of 3-(Iso)quinolinyl 4-Chromenones and 3-(Iso)quinolinyl 4-Quinolones from (Iso)quinoline N-Oxides and Ynones. Organic Letters. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect. [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry. [Link]
-
Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Synlett. [Link]
-
Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Journal of the American Chemical Society. [Link]
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. [Link]
-
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters. [Link]
-
Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. [Link]
-
Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. Green Chemistry. [Link]
-
Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science. [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. ResearchGate. [Link]
-
Synthetic methods for C−H functionalization of quinoline N‐oxide. ResearchGate. [Link]
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. [Link]
-
Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Green Chemistry. [Link]
-
Study On Selective C-H Activation Of Quinoline N-Oxide. Globe Thesis. [Link]
-
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. [Link]
-
Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters. [Link]
-
The Chemistry of Quinolines. Chemical Reviews. [Link]
-
Dual substitution reaction of Quinoline N-oxides. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Recent advancements in the use of Bobbitt's salt and 4-acetamidoTEMPO. Chemical Communications. [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. [Link]
-
N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry. [Link]
-
PREPARATION OF 4-ACETYLAMINO-2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXOAMMONIUM TETRAFLUOROBORATE AND THE OXIDATION OF GERANIOL TO GERANIAL (BOBBITT'S SALT). Organic Syntheses. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Bobbitt's salt. Wikipedia. [Link]
-
ASSESSING THE UTILITY OF BOBBITT'S SALT TO STUDY ENVIRONMENTAL OXIDATION PROCESSES. Virginia Space Grant Consortium. [Link]
-
Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt. Organic Syntheses. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. globethesis.com [globethesis.com]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Managing exothermic reactions during the synthesis of Quinoline N-oxide hydrate
Welcome to the technical support center for the synthesis of Quinoline N-oxide hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the exothermic nature of this reaction. Our goal is to ensure both the safety and success of your synthesis through a deeper understanding of the reaction's thermodynamics and kinetics.
Section 1: Understanding the Exotherm
This section addresses the fundamental reasons behind the heat generated during the N-oxidation of quinoline and what to expect during the reaction.
Q1: Why is the N-oxidation of quinoline, particularly with hydrogen peroxide and acetic acid, a strongly exothermic reaction?
A1: The N-oxidation of quinoline using hydrogen peroxide in acetic acid involves the formation of peracetic acid in situ. This peracetic acid is a powerful oxidizing agent that reacts with the nitrogen atom of the quinoline ring. The overall transformation from a stable aromatic amine to an N-oxide is a thermodynamically favorable process, releasing significant energy as heat. The reaction's exothermicity is primarily due to the formation of the stable N-O bond and the by-product, water, from the reduction of the peroxide. Several classical quinoline synthesis methods are known to be violently exothermic, and while N-oxidation is a different transformation, the inherent reactivity of the quinoline scaffold contributes to the energetic nature of its derivatization[1].
Q2: What is a "thermal runaway" and why is it a critical concern for this synthesis?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[2] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This positive feedback loop can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the boiling of solvents, vessel rupture, or even an explosion.[2][3] The synthesis of Quinoline N-oxide is susceptible to thermal runaway if the rate of heat generation surpasses the rate of heat removal by the cooling system.[4][5]
Section 2: Proactive Safety and Experimental Setup
Proper planning and setup are the most effective tools for managing an exothermic reaction. This section provides guidance on how to prepare for the synthesis.
Q3: What are the essential components of a safe experimental setup for this reaction?
A3: A robust setup is your primary line of defense. Key components include:
-
Reaction Vessel: A multi-neck round-bottom flask is recommended to accommodate a thermometer, a dropping funnel for controlled reagent addition, and a condenser.[6]
-
Temperature Monitoring: A thermometer or thermocouple placed directly in the reaction mixture is crucial for accurate temperature readings.[6]
-
Controlled Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide). This is a critical parameter for controlling the reaction rate and heat generation.[3]
-
Efficient Stirring: Vigorous mechanical or magnetic stirring is essential to ensure even heat distribution and prevent localized hot spots.[6]
-
Cooling System: A cooling bath (e.g., an ice-water or ice-salt bath) of sufficient size to immerse the reaction flask is mandatory. A larger bath provides a more stable temperature sink. For larger-scale reactions, more advanced cooling systems may be necessary.[4]
-
Fume Hood and Blast Shield: All work should be performed in a certified chemical fume hood, and a blast shield should be placed between the operator and the experiment.[3][7]
-
Emergency Quench and Cooling: Have a larger ice bath and a supply of a suitable quenching agent readily available before starting the reaction.[3]
Experimental Workflow for Safe Synthesis
The following diagram illustrates the recommended workflow for setting up the synthesis of this compound with an emphasis on safety and exotherm management.
Caption: Workflow for controlled N-oxidation of quinoline.
Q4: What are the recommended starting concentrations and temperatures?
A4: While specific concentrations can vary, a general guideline is to start with a solution of quinoline in glacial acetic acid and cool it to 0-5 °C before beginning the addition of hydrogen peroxide. The hydrogen peroxide (typically 30-35% aqueous solution) should be added dropwise, ensuring the internal temperature does not exceed a set limit, for instance, 10 °C.
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | Starting at a low temperature provides a larger buffer before reaching a temperature where the reaction rate accelerates uncontrollably. |
| Maximum Internal Temperature | < 10 °C | Maintaining a low temperature throughout the addition of the oxidant is the primary method of controlling the reaction rate. |
| Hydrogen Peroxide Addition | Slow, dropwise | Prevents the accumulation of unreacted peroxide and allows the cooling system to dissipate the heat as it is generated.[3] |
| Stirring Speed | > 300 RPM (Vigorous) | Ensures homogeneity and efficient heat transfer from the reaction mixture to the cooling bath.[6] |
Section 3: Troubleshooting Unexpected Temperature Rises
Even with careful planning, unexpected events can occur. This section provides a decision-making framework for responding to temperature excursions.
Q5: What are the initial signs of a developing thermal runaway, and what is the immediate course of action?
A5: The most obvious sign is a rapid increase in the internal temperature of the reaction that does not stabilize or decrease when the addition of the reagent is stopped. Other signs can include a sudden change in color, vigorous gas evolution, or an increase in pressure.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the hydrogen peroxide.[3]
-
Enhance Cooling: If the temperature continues to rise, add more ice, dry ice, or a colder solvent to the external cooling bath.
-
Prepare for Quenching: If the temperature rise is not controlled by enhanced cooling, be prepared to quench the reaction.
Decision Tree for Managing Exotherms
This diagram provides a logical path for responding to temperature changes during the reaction.
Caption: Decision tree for thermal runaway response.
Section 4: Post-Reaction Handling and Quenching
Q6: How do I safely quench the reaction if necessary, or at the end of the procedure to destroy excess peroxide?
A6: Quenching is a critical step that must also be performed with care, as the quenching process itself can be exothermic.[8] A common method to destroy excess hydrogen peroxide is the slow addition of a reducing agent, such as sodium sulfite or sodium bisulfite solution, while maintaining cooling. The reaction mixture should be added slowly to a stirred, cold solution of the quenching agent. Never add the quenching agent directly to the concentrated reaction mixture in the flask, as this can cause a rapid, localized exotherm. An alternative for an emergency quench is to pour the reaction mixture into a large volume of ice water with vigorous stirring.[9]
Recommended Quenching Protocol
-
Prepare a stirred solution of 10% aqueous sodium sulfite in a separate, larger flask, cooled in an ice bath.
-
Slowly, and in portions, transfer the reaction mixture to the sodium sulfite solution.
-
Monitor the temperature of the quenching mixture during the addition.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature.
-
Test for the presence of residual peroxides using peroxide test strips before proceeding with the work-up.
Frequently Asked Questions (FAQs)
Q: Can I run this reaction at room temperature? A: It is strongly discouraged. Running the reaction without external cooling significantly increases the risk of a thermal runaway. The rate of many chemical reactions, including this N-oxidation, can double with every 10 °C increase in temperature, leading to an exponential increase in heat generation.
Q: I don't have a dropping funnel. Can I add the hydrogen peroxide all at once? A: Absolutely not. Adding the oxidant all at once will introduce a large amount of reactive material, leading to a rapid and uncontrollable exotherm.[3] Controlled, slow addition is essential for safety.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting quinoline.[10] Samples can be carefully taken from the reaction mixture, quenched, and then spotted on a TLC plate to visualize the disappearance of the starting material and the appearance of the product. Other analytical techniques like HPLC can also be used for more quantitative analysis.[11]
Q: What should I do if I spill some of the reaction mixture? A: For small spills within the fume hood, you can use an absorbent material like sand or powdered lime to contain it.[9] Avoid using combustible materials like paper towels.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health, Office of Research Services.
- Lab Safety Manual: Working with Hazardous M
- Fact Sheet: Heating Reactions. (2021).
- Scope of quinoline N-oxide. (n.d.).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Exothermic Reaction Hazards. (2024).
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.
- Preventing Thermal Runaway in Lithium-Ion B
- Thermal runaway. (n.d.). Wikipedia.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. labproinc.com [labproinc.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. lipolytim.com [lipolytim.com]
- 6. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Oncological Efficacy of Quinoline N-oxide Hydrate Derivatives
The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The addition of an N-oxide group to this bicyclic aromatic heterocycle gives rise to quinoline N-oxide derivatives, a class of compounds demonstrating a broad spectrum of biological activities, including significant potential in anticancer therapy.[1][3] This guide provides a comprehensive comparison of the efficacy of various quinoline N-oxide hydrate derivatives in oncology, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Introduction: The Rationale for N-Oxidation in Quinoline-Based Cancer Therapy
The introduction of an N-oxide moiety to the quinoline core significantly modulates the physicochemical and biological properties of the parent molecule.[1] This chemical modification can lead to enhanced anticancer efficacy through several mechanisms, including altered electronic properties, increased hydrogen bonding potential, and novel metabolic activation pathways.[4][5] These derivatives have demonstrated potent activity against a range of cancer cell lines, including those exhibiting multidrug resistance (MDR), a major challenge in clinical oncology.[4]
Comparative In Vitro Efficacy of Quinoline N-oxide Derivatives
The anticancer potency of quinoline N-oxide derivatives is typically evaluated through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit cancer cell growth by 50% (IC50 or GI50). The following table summarizes the activity of several quinoline N-oxide derivatives across various human cancer cell lines, providing a quantitative comparison of their efficacy.
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | [1] |
| Compound 24 (C(7) isomer) | NCI-H460 (Lung) | 0.75 | [1] | |
| Compound 2 (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | [1] | |
| Compound 1 (C(7) isomer) | NCI-H460/R (MDR Lung) | 1.22 | [1] | |
| Styryl-quinoline-1-oxides | 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) | K562 (Erythroleukemia) | 10 (inhibited NADPH-cytochrome c-reductase by 15%) | [6] |
| 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) | K562 (Erythroleukemia) | 10 (inhibited NADPH-cytochrome c-reductase by 50%) | [6] | |
| Bromo-nitroquinoline | 6-Bromo-5-nitroquinoline | HT29 (Adenocarcinoma) | Lower than 5-Fluorouracil | [7] |
| Quinoline-nitrone hybrid | Compound 6e | RPMI-8226 (Leukemia) | 0.45 | [8] |
Analysis of Structure-Activity Relationships:
The data reveals that subtle structural modifications can significantly impact cytotoxic activity. For instance, in the isoquinolinequinone N-oxide series, the C(6) isomers consistently demonstrate greater potency than their C(7) counterparts.[4] This highlights the critical role of substituent positioning on the quinoline ring in determining anticancer efficacy. Furthermore, some derivatives, like the isoquinolinequinone N-oxides, show efficacy against multidrug-resistant cell lines, suggesting they may circumvent common resistance mechanisms.[4][5]
Mechanisms of Action: Unraveling the Cellular Response
Quinoline N-oxide derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[9][10][11]
Induction of Apoptosis
A key mechanism of action for many quinoline N-oxide derivatives is the induction of apoptosis.[7] Studies have shown that compounds like 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) activate caspases-9 and -3 in human erythroleukemic K562 cells, which are critical executioner enzymes in the apoptotic cascade.[6] Similarly, novel tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivatives have been shown to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3.[12]
Modulation of Key Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[2] Several quinoline N-oxide derivatives have been shown to inhibit key kinases within this pathway, leading to a downstream cascade of events that culminates in apoptosis and cell cycle arrest.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, quinoline N-oxide derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[13] For example, a novel quinoline derivative, compound 6e, was found to cause cell cycle arrest at the G2/M phase in leukemia RPMI-8226 cells.[8] Similarly, certain tetrahydroquinolinone derivatives have been shown to induce G2/M arrest in lung cancer cells.[14]
Experimental Protocols for Efficacy Evaluation
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of cell viability and proliferation in response to treatment with quinoline N-oxide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with quinoline N-oxide derivatives using propidium iodide (PI) staining and flow cytometry.[1]
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoline N-oxide derivatives for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.[1]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[1]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[1]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against a range of cancer cell lines, including multidrug-resistant phenotypes, underscores their therapeutic potential. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate critical signaling pathways, provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as on conducting in vivo studies to validate their anticancer activity in preclinical models. The detailed protocols provided in this guide will aid researchers in these endeavors, ultimately paving the way for the clinical translation of these promising compounds.
References
- Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide. Benchchem.
- [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. PubMed.
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PMC - NIH.
- Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. ACS Publications.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. Benchchem.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.
- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH.
- RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Asian Pacific Journal of Cancer Prevention.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.
- Research Square.
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH.
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. Journal of Population Therapeutics and Clinical Pharmacology.
- Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline N-oxide Hydrate: More Than an Oxidant, A Master of Regiocontrol
For researchers in organic synthesis and drug development, the quinoline scaffold is a "privileged structure," forming the core of countless pharmaceuticals and functional materials. However, its inherent stability makes direct, selective C-H functionalization a formidable challenge. This guide moves beyond the simplistic classification of Quinoline N-oxide hydrate as a mere oxidizing agent. Instead, we will explore its primary and most powerful application: a strategic precursor that fundamentally alters the reactivity of the quinoline ring, enabling unprecedented control over regioselective C-H functionalization.
We will demonstrate through comparative data and field-proven protocols why the N-oxide strategy is often superior to methods involving the direct functionalization of quinoline, offering milder conditions, superior selectivity, and unique mechanistic pathways.
Part 1: The Quinoline N-oxide Strategy: Activating a Privileged Scaffold
Direct C-H functionalization of quinoline is often hampered by a lack of reactivity and poor regioselectivity. The introduction of the N-oxide group, however, transforms the electronic landscape of the molecule. This modification serves two primary purposes:
-
Electronic Activation : The electron-withdrawing nature of the N-oxide group polarizes the ring system, making the C2 and C8 positions more susceptible to metallation and subsequent functionalization.[1][2]
-
Directing Group Functionality : The N-oxide oxygen acts as a powerful coordinating site for transition metal catalysts (e.g., Pd, Rh, Ir), pre-organizing the catalyst in close proximity to the C2 and C8 C-H bonds. This chelation assistance is crucial for facilitating the C-H activation step, which often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[3][4]
This activation strategy unlocks synthetic routes that are otherwise inaccessible, allowing for precise modifications to the quinoline core.
Experimental Protocol 1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-oxide
This protocol is adapted from the gram-scale synthesis reported by Stephens et al., which demonstrates the robustness of C8-selective arylation. [1][5][6] Objective: To synthesize 8-phenylquinoline N-oxide from quinoline N-oxide and iodobenzene with high regioselectivity.
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
Iodobenzene (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv)
-
Acetic Acid (Solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add quinoline N-oxide, iodobenzene, Pd(OAc)₂, and K₂CO₃.
-
Add acetic acid to the vessel to achieve a substrate concentration of approximately 0.5 M.
-
Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Place the vessel in a microwave reactor and irradiate at 180 °C for 10-45 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 8-phenylquinoline N-oxide. (Typical isolated yields: >80%). [1] Causality: The use of acetic acid as the solvent is critical for achieving C8 selectivity. It is proposed to coordinate to the palladium center, influencing the stability of the metallacycle intermediate that favors C-H activation at the C8 position over the C2 position. [1][4]
Experimental Protocol 2: Deoxygenation of 8-Arylquinoline N-oxide
A variety of methods exist for the deoxygenation of heteroaromatic N-oxides. [7][8]We present a classic method using a phosphine reagent.
Objective: To convert 8-phenylquinoline N-oxide to 8-phenylquinoline.
Materials:
-
8-Arylquinoline N-oxide (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Toluene or Dioxane (Solvent)
Procedure:
-
Dissolve the 8-arylquinoline N-oxide in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct, yielding the final 8-arylquinoline.
Part 4: Safety & Handling Considerations
Researchers must handle these compounds with appropriate caution, informed by their respective Safety Data Sheets (SDS).
-
Quinoline (Precursor): The starting material for synthesizing the N-oxide is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer. [9][10]All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: This compound is a combustible solid. It should be stored away from ignition sources in a cool, dry place. While specific toxicity data is less extensive than for quinoline, it should be handled with the same level of care as its precursor due to structural similarity.
Conclusion
This compound's role as a simple oxidizing agent is eclipsed by its strategic importance as a versatile precursor in modern organic synthesis. Its ability to activate the quinoline core and direct C-H functionalization with high and tunable regioselectivity offers a decisive advantage over direct approaches. By enabling milder reaction conditions, offering pathways that avoid external oxidants, and providing predictable control over substitution patterns, the quinoline N-oxide strategy empowers researchers to efficiently synthesize complex, high-value quinoline derivatives for applications in drug discovery and materials science.
References
-
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]
-
Gaudin, J-M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Gaudin, J-M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
-
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]
-
Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. Available at: [Link]
-
Gaudin, J-M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Available at: [Link]
-
Sharma, P., et al. (2023). Strategies for the C‐8 arylation of quinolones and their N‐oxides. ResearchGate. Available at: [Link]
-
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Semantic Scholar. Available at: [Link]
-
Maji, B., et al. (2020). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. ResearchGate. Available at: [Link]
-
Gandeepan, P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. Available at: [Link]
-
Kumar, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, D-H., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Kholina, E., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]
-
Bugaenko, D. I., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. Available at: [Link]
-
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. NIH. Available at: [Link]
-
Sharma, U., et al. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society. Available at: [Link]
-
Helaja, J., et al. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Organic Chemistry Portal. Available at: [Link]
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. pentachemicals.cz. Available at: [Link]
-
Liu, B., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate. Available at: [Link]
-
Das, A., & Ali, A. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2019). Functionalization of quinoline N-oxides. ResearchGate. Available at: [Link]
-
Liu, J-B., et al. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Catalysis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. actylislab.com [actylislab.com]
A Senior Application Scientist's Guide to Quinoline N-Oxidation: A Comparative Analysis of m-CPBA and the Role of Quinoline N-oxide Hydrate
Introduction
Quinoline N-oxides are not merely oxidized derivatives of their parent heterocycles; they are powerful and versatile intermediates in modern organic synthesis. The introduction of the N-oxide functionality dramatically alters the electronic properties of the quinoline ring, transforming it from a relatively electron-rich system to one that is activated for a variety of subsequent transformations. This includes nucleophilic additions, cycloadditions, and, most notably, regioselective C-H functionalization reactions.[1][2] Consequently, the reliable and efficient synthesis of quinoline N-oxides is a critical first step in many synthetic routes for pharmaceuticals and functional materials.
This guide provides a deep dive into the most common and robust method for quinoline N-oxidation: the use of meta-chloroperoxybenzoic acid (m-CPBA). We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss critical parameters for success. Furthermore, we will clarify the role of the product, Quinoline N-oxide hydrate, as a key synthetic precursor, contrasting the process of its formation with its subsequent applications.
Part A: The Workhorse Reagent: N-Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is the reagent of choice for many N-oxidation reactions due to its high reactivity, predictability, and ease of use in a laboratory setting.[3] It is a powerful, electrophilic oxygen donor capable of oxidizing a wide range of nitrogen-containing heterocycles.
Mechanism of Action: Electrophilic Oxygen Transfer
The N-oxidation of quinoline with m-CPBA proceeds through a concerted, bimolecular mechanism. The nitrogen atom of the quinoline, with its available lone pair of electrons, acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxyacid. This single-step process involves a cyclic transition state, leading to the formation of the N-O bond and the concomitant release of meta-chlorobenzoic acid (m-CBA) as a byproduct.
Caption: Mechanism of Quinoline N-Oxidation by m-CPBA.
Detailed Experimental Protocol
This protocol is a robust, self-validating system for the synthesis of quinoline N-oxide. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Materials:
-
Quinoline (1.0 eq)
-
m-CPBA (70-77% purity, 1.2-1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Rationale: DCM is an excellent solvent for both the quinoline substrate and m-CPBA, and it is relatively inert to the oxidizing conditions. Anhydrous conditions prevent potential side reactions or hydrolysis of the reagent.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: The reaction is exothermic. Cooling and slow addition are crucial safety measures to control the reaction rate and prevent potential thermal runaway, especially at a larger scale.[4] Using a slight excess of m-CPBA ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the quinoline spot has been completely consumed.
-
Rationale: Reaction times can vary based on the specific quinoline derivative. TLC is a simple and effective way to validate the completion of the reaction, preventing unnecessary extensions of reaction time or premature workup.
-
-
Work-up & Purification: a. Upon completion, cool the reaction mixture again to 0 °C. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution (CO₂) ceases.
- Rationale: This step neutralizes the acidic byproduct, meta-chlorobenzoic acid, converting it to its water-soluble sodium salt. It also quenches any remaining m-CPBA.[5] b. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and finally, brine (1x).
- Rationale: The repeated bicarbonate washes ensure complete removal of the acid byproduct, which is often the main impurity. The brine wash helps to remove residual water from the organic phase.[5] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude quinoline N-oxide. d. The product can be further purified by column chromatography (using a polar eluent system like DCM/Methanol) or recrystallization if necessary.
Caption: Experimental Workflow for m-CPBA Mediated N-Oxidation.
Performance and Safety Considerations
While m-CPBA is highly effective, it is a peroxide and must be handled with care. It is thermally sensitive and should be stored under refrigeration. For industrial-scale applications, the thermal hazards associated with m-CPBA and the challenges of removing large quantities of the m-CBA byproduct have led to the development of alternative, safer protocols, such as using an m-CPBA-NH₃(g) system.[4][6]
| Parameter | Typical Value/Observation | Rationale & Notes |
| Yield | 80-95% | Highly dependent on substrate and purification method.[7][8] |
| Reaction Time | 4-12 hours | Electron-rich quinolines react faster. |
| Temperature | 0 °C to Room Temp. | Essential for controlling exotherm and ensuring safety. |
| Key Byproduct | m-Chlorobenzoic Acid | Removed via basic aqueous wash. Can be challenging to remove completely.[5] |
| Safety | Peroxide, potential thermal instability | Avoid high temperatures and friction. Store refrigerated.[4] |
| Scalability | Good for lab scale; requires process safety assessment for scale-up. | Thermal hazards are a primary concern for large-scale synthesis.[6] |
Part B: The Product as Precursor: this compound
The "this compound" is the final product of the aqueous workup, a stable, crystalline solid that is often used directly in subsequent reactions.[9] It is crucial to understand that it is not a reagent for N-oxidizing other quinolines but rather a versatile building block.
Properties and Handling
-
Structure: The N-oxide functionality is highly polar, making the compound more water-soluble than the parent quinoline. It readily forms a hydrate, which is its common commercial and isolated form.
-
Reactivity: The N→O bond has a dipolar character. The oxygen atom can act as an internal oxidant or a directing group, while the quinoline ring itself becomes electron-deficient and activated for nucleophilic attack, particularly at the C2 and C4 positions.
Role as a Synthetic Intermediate
The true value of synthesizing quinoline N-oxides lies in their vast synthetic utility. The N-oxide group serves as a "handle" to enable transformations that are difficult or impossible on the parent quinoline.
-
C-H Functionalization: The N-oxide is a powerful directing group, enabling regioselective functionalization at the C2 and C8 positions through transition-metal-catalyzed C-H activation pathways.[2]
-
Nucleophilic Substitution: The ring is activated towards nucleophiles, allowing for the introduction of various functional groups (e.g., cyano, amino, chloro) at the C2 position, often accompanied by deoxygenation.[7]
-
Cycloaddition Reactions: The N-oxide can participate as a 1,3-dipole in cycloaddition reactions to construct more complex heterocyclic systems.
Part C: Comparative Summary and Conclusion
The comparison between "m-CPBA" and "this compound" is not one of competing reagents for the same task, but rather a comparison of a process and its resulting product .
-
m-CPBA is the tool for the job of N-oxidation. It is a robust, well-understood stoichiometric oxidant that provides reliable access to quinoline N-oxides on a laboratory scale. Its primary drawbacks are related to safety at scale and the purification challenges posed by its acidic byproduct.
-
This compound is the versatile platform chemical that results from this process. Its value lies in the unique reactivity imparted by the N-oxide group, which opens a gateway to a diverse array of advanced synthetic transformations.
For researchers and drug development professionals, the choice is not whether to use m-CPBA or this compound. The correct paradigm is to use m-CPBA to synthesize this compound , thereby unlocking its potential as a powerful intermediate for building molecular complexity. While alternative oxidizing systems exist (e.g., hydrogen peroxide with catalytic activators), m-CPBA remains the benchmark for its reliability, efficiency, and broad substrate scope in a research setting.
References
-
New Synthesis of Substituted Quinoline N-Oxides - Combinatorial Chemistry Review . (1993). Synthesis. Available at: [Link]
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs . (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . (2020). PubMed Central. Available at: [Link]
-
Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives . (n.d.). RSC Publishing. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches . (n.d.). Taylor & Francis Online. Available at: [Link]
-
Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study . (2019). The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties . (n.d.). PMC - NIH. Available at: [Link]
- Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.). Google Patents.
-
Synthesis of quinolines . (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The m‑CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N‑Oxides . (n.d.). Figshare. Available at: [Link]
-
Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives . (2021). RSC Publishing. Available at: [Link]
-
This compound, 97% . (n.d.). SLS. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry . (2015). Available at: [Link]
-
Metal-free Oxidations with m-CPBA: An Octennial Update . (n.d.). ResearchGate. Available at: [Link]
-
m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides . (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . (n.d.). MDPI. Available at: [Link]
-
(A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... . (n.d.). ResearchGate. Available at: [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook . (n.d.). MDPI. Available at: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid . (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines . (2021). PMC - NIH. Available at: [Link]
-
Workup: mCPBA Oxidation . (n.d.). Department of Chemistry: University of Rochester. Available at: [Link]
-
How does mCPBA convert an amine to an N-oxide? . (2017). Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. Collection - The mâCPBAâNH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline NâOxides - Organic Process Research & Development - Figshare [figshare.com]
- 7. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to Quinoline N-oxide Hydrate and Other Heterocyclic N-oxides for Researchers and Drug Development Professionals
Introduction
Heterocyclic N-oxides represent a fascinating and highly versatile class of compounds that have garnered significant attention across the chemical sciences, particularly in medicinal chemistry and organic synthesis. The introduction of an N-oxide moiety to a heterocyclic ring dramatically alters its electronic properties, reactivity, and biological activity, opening up a wealth of opportunities for drug design and the synthesis of complex molecules. Among these, Quinoline N-oxide and its hydrated form stand out as pivotal intermediates and bioactive scaffolds.[1][2]
This guide provides an in-depth comparative analysis of Quinoline N-oxide hydrate against other key heterocyclic N-oxides, including those derived from pyridine, isoquinoline, quinoxaline, and phenazine. By delving into their synthesis, reactivity, and biological applications, supported by experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively harness the potential of these powerful chemical entities.
The Unique Position of the N-Oxide Functional Group
The N-oxide bond (N⁺-O⁻) is more than a simple functional group; it is a transformative feature. It enhances the electron-withdrawing nature of the heterocyclic ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] Simultaneously, the oxygen atom can act as a hydrogen bond acceptor and a coordination site for electrophiles, rendering the entire molecule a versatile tool in synthesis and a potent pharmacophore in drug discovery.[4] This dual reactivity is a cornerstone of the utility of heterocyclic N-oxides.
Comparative Analysis of Key Heterocyclic N-oxides
This compound
Quinoline N-oxide, often encountered in its stable hydrated form (C₉H₇NO · xH₂O), is a cornerstone in the synthesis of functionalized quinolines.[5] The parent quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7]
Key Characteristics:
-
Synthesis: Typically synthesized by the oxidation of quinoline using peracids or hydrogen peroxide.[8]
-
Reactivity: The N-oxide group activates the quinoline ring for various transformations. It facilitates regioselective functionalization at the C2 and C8 positions, which can be challenging to achieve with quinoline itself.[2][9] These reactions include arylations, aminations, and alkylations.[2][10] Mechanistic studies suggest that some reactions proceed via intermediates like 2-arylquinolin-1(2H)-olate.[10]
-
Biological Significance: Quinoline N-oxide derivatives are investigated for their potential as anticancer and anti-inflammatory agents.[1] The N-oxide can also be a metabolite of quinoline-based drugs, influencing their pharmacokinetic and toxicological profiles.[1]
Pyridine N-oxide
As the simplest aromatic N-oxide, Pyridine N-oxide (C₅H₅NO) is a foundational compound for understanding the chemistry of this class.[11] It is a colorless, hygroscopic solid with high solubility in water.[3][12]
Key Characteristics:
-
Synthesis: Commonly prepared by the oxidation of pyridine with peroxy acids like peracetic acid or m-CPBA.[12]
-
Reactivity: The N-oxide functionality in pyridine enhances its susceptibility to nucleophilic attack at the 2-, 4-, and 6-positions.[3] It serves as a mild oxidizing agent and a Lewis base catalyst in various organic reactions.[3][13]
-
Applications: It is a crucial intermediate in the synthesis of substituted pyridines and has applications in pharmaceuticals to improve solubility and modulate biological activity.[12][13] For instance, derivatives of pyridine N-oxide are precursors to the fungicide zinc pyrithione and the anti-ulcer drug omeprazole.[11]
Isoquinoline N-oxide
Isoquinoline N-oxide (C₉H₇NO), an isomer of quinoline N-oxide, offers a different reactivity profile due to the altered position of the nitrogen atom in the bicyclic system.[14]
Key Characteristics:
-
Synthesis: Prepared through the oxidation of isoquinoline, often using similar methods to quinoline and pyridine N-oxide synthesis.[8][15] Modern methods also include hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes.[15]
-
Reactivity: It is a valuable intermediate for the synthesis of various isoquinoline derivatives.[14] It can undergo catalyst- and additive-free cascade reactions with alkynones to produce complex heterocyclic systems.[16]
-
Biological Relevance: Isoquinoline N-oxides are scaffolds for developing new bioactive compounds, and their photochemical isomerization has been a subject of study.[14][17]
Quinoxaline di-N-oxides
Quinoxaline 1,4-di-N-oxides (QdNOs) are a significant class of heterocyclic N-oxides with two N-oxide groups in the pyrazine ring.[18] This structural feature imparts a broad spectrum of potent biological activities.
Key Characteristics:
-
Synthesis: The synthesis often involves the Beirut reaction, which is the reaction of benzofuroxan with an enolate anion.
-
Reactivity: The two N-oxide groups are crucial for their biological activity and can be selectively reduced.[18] They are considered privileged structures for developing new therapeutic agents.[19]
-
Biological Activities: QdNOs exhibit a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory activities.[18][20] They have found applications in both human and veterinary medicine.[18] However, concerns about genotoxicity and bacterial resistance have been raised for some derivatives.[18]
Phenazine N-oxides
Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms.[21] Their N-oxide derivatives are also found in nature and exhibit significant biological activities.
Key Characteristics:
-
Natural Occurrence: Phenazine N-oxides are natural products isolated from bacteria like Streptomyces spp.[21]
-
Biological Activities: These compounds display potent antimicrobial and cytotoxic activities.[21][22] For example, iodinin (1,6-dihydroxyphenazine-5,10-dioxide) is particularly effective against certain leukemia cells.[21] The biological activity of phenazines is often attributed to their ability to generate reactive oxygen species (ROS).[21]
Quantitative Comparison of Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | Key Feature |
| This compound | C₉H₇NO · xH₂O | 52-55[23] | - | High[1] | Versatile synthetic intermediate[1][2] |
| Pyridine N-oxide | C₅H₅NO | 62-68[3] | 270[3][12] | High[3] | Foundational aromatic N-oxide[11] |
| Isoquinoline N-oxide | C₉H₇NO | 103-105[14] | - | - | Isomer with distinct reactivity[14] |
| Quinoxaline di-N-oxide | C₈H₆N₂O₂ | Varies with substituents | - | - | Broad-spectrum biological activity[18][20] |
| Iodinin (a Phenazine N-oxide) | C₁₂H₈N₂O₄ | 270 (decomposes) | - | - | Natural product with potent cytotoxicity[21] |
Experimental Protocols
General Protocol for the Synthesis of Heterocyclic N-oxides
This protocol describes a general method for the N-oxidation of heterocyclic compounds using m-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.
Materials:
-
Heterocyclic compound (e.g., Quinoline, Pyridine, Isoquinoline)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the heterocyclic compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by the slow addition of saturated sodium sulfite solution until a starch-iodide paper test is negative.
-
Wash the organic layer with saturated sodium bicarbonate solution (3 times) to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Causality: The use of an ice bath during the addition of m-CPBA is crucial to control the exothermic reaction and prevent side reactions. The washing steps with sodium sulfite and sodium bicarbonate are essential for removing unreacted oxidant and the acidic byproduct, respectively, ensuring the purity of the final N-oxide product.
Workflow for Comparative Analysis of Biological Activity
This workflow outlines a standardized approach to compare the biological activity (e.g., antimicrobial, anticancer) of different heterocyclic N-oxides.
Caption: Workflow for comparative biological evaluation of heterocyclic N-oxides.
This phased approach ensures a systematic and rigorous comparison, starting from ensuring the quality of the compounds to elucidating their mechanisms of action.
Signaling Pathways and Mechanisms of Action
The biological effects of heterocyclic N-oxides are often linked to their ability to be bioreductively activated, particularly in hypoxic environments characteristic of solid tumors and certain bacterial infections.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different biological activities of quinoline [wisdomlib.org]
- 8. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Isoquinoline N-oxide 98 1532-72-5 [sigmaaldrich.com]
- 15. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or S...: Ingenta Connect [ingentaconnect.com]
- 20. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound CAS#: 64201-64-5 [m.chemicalbook.com]
A Senior Application Scientist's Guide to Quinoline N-oxide: Assessing its Performance as a Traceless Directing Group in Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed assessment of Quinoline N-oxide and its pivotal role in modern synthetic chemistry. This guide moves beyond a simple product overview to provide a critical comparison of its performance in catalytic C-H functionalization reactions. It is essential to begin with a crucial clarification: while the topic refers to Quinoline N-oxide as a "catalyst ligand," it is more accurately described as a substrate that contains a powerful, internal, and often traceless directing group . The N-oxide moiety coordinates to a transition metal catalyst, directing functionalization to specific C-H bonds on the quinoline scaffold itself. This guide will dissect the performance of this strategy against viable alternatives, supported by experimental data, to inform your selection of synthetic methodologies.
The Strategic Advantage: Why Use the N-oxide Moiety?
The quinoline core is a privileged structure in medicinal chemistry, but its direct C-H functionalization presents regioselectivity challenges.[1] The inherent electronic properties of the pyridine ring favor reactions at the C2, C4, and C9 positions. The N-oxide group fundamentally alters this reactivity profile in two ways:
-
Electronic Activation: The N-oxide group is a strong electron-donating group via resonance and electron-withdrawing via induction, which modulates the reactivity of the C-H bonds, particularly making the C2 and C8 protons more acidic and susceptible to metallation.
-
Directing Group Functionality: The oxygen atom acts as a powerful coordinating site for a transition metal, forming a stable cyclometalated intermediate. This chelation effect brings the catalyst into close proximity to either the C2 or C8 C-H bond, enabling highly selective activation that overrides the natural reactivity of the quinoline ring.[2]
This directing effect is often "traceless," as the N-oxide group can be easily removed post-functionalization to yield the desired substituted quinoline, adding to the synthetic elegance of this approach.[3]
Caption: Generalized workflow for metal-catalyzed C-H functionalization using the N-oxide directing group.
Performance in Key C-C Bond Forming Reactions: A Comparative Analysis
We will now assess the performance of the Quinoline N-oxide strategy in two common, yet challenging, C-H functionalization reactions: C2-alkenylation and C8-arylation.
The introduction of an alkene at the C2 position of quinoline is a valuable transformation. The N-oxide directing group strategy has proven highly effective for this purpose, often proceeding under oxidant-free conditions where the N-oxide itself may play a role in catalyst regeneration.[4]
Strategy 1: Pd-Catalyzed Alkenylation of Quinoline N-oxide
This approach leverages the N-oxide to direct a palladium catalyst to the C2 position for a Heck-type coupling. A notable advantage is that the reaction can sometimes proceed without an external oxidant, as the product, an alkenylated N-oxide, can oxidize Pd(0) back to the active Pd(II) state.[4]
Strategy 2: Fe-Catalyzed Alkenylation of Quinoline N-oxide
As the field pushes for more sustainable methods, earth-abundant metals like iron have been successfully employed. An iron-catalyzed protocol provides a greener alternative to palladium, using a simple iron salt and producing water as the only byproduct.[3]
Comparative Data: C2-Alkenylation with Ethyl Acrylate
| Feature | Strategy 1: Pd-Catalyzed[4] | Strategy 2: Fe-Catalyzed[3] |
| Catalyst System | Pd(OAc)₂ (5 mol%) | FeSO₄ (1 mol%) |
| Substrate | Quinoline N-oxide | Quinoline N-oxide |
| Coupling Partner | Ethyl Acrylate | Ethyl Acrylate |
| Solvent | DMF | Dioxane |
| Temperature | 120 °C | 120 °C |
| External Oxidant | None Required | None Required |
| Reported Yield | 95% | 88% |
| Key Advantage | High yield, well-established | Low catalyst loading, sustainable metal |
Verdict: Both palladium and iron catalysis provide excellent yields for C2-alkenylation. The choice depends on project priorities: palladium offers a slight yield advantage in this specific example and is extensively documented, while the iron-catalyzed system represents a more cost-effective and environmentally benign approach.[3]
Functionalization at the C8 position is significantly more challenging due to its sterically hindered peri-position. Directing group strategies are almost essential to achieve high selectivity. While most palladium-catalyzed methods on Quinoline N-oxides favor the C2 position, specific conditions have been developed to achieve a remarkable switch to C8 selectivity.[5][6]
Strategy 1: Pd-Catalyzed C8-Arylation of Quinoline N-oxide
Daugulis and coworkers discovered that by switching the solvent to a polar acidic medium like acetic acid, the regioselectivity of the palladium-catalyzed arylation of Quinoline N-oxide could be completely reversed from C2 to C8.[5][6] This switch is attributed to a change in the C-H activation mechanism, highlighting the profound impact of reaction conditions.
Strategy 2: Rh-Catalyzed C8-Arylation of Quinoline (Amide Directing Group)
An alternative to the N-oxide is to install a different directing group on the quinoline core. For instance, an amide group at the 8-position can direct a rhodium catalyst to functionalize the C7 position, but for C8 functionalization itself, the N-oxide remains a primary tool. However, for context, direct C8 arylation of unmodified quinoline has been achieved using specialized dirhodium catalysts, though this is less common.[1] The comparison below focuses on the highly selective N-oxide method.
Comparative Data: C8-Arylation with 4-Iodoanisole
| Feature | Strategy 1: Pd/N-oxide Method[6] | Alternative: Direct C8 Borylation/Coupling[1] |
| Catalyst System | Pd(OAc)₂ (10 mol%) | [Ir(cod)OMe]₂/dtbpy (Borylation), then Suzuki coupling |
| Substrate | Quinoline N-oxide | Quinoline |
| Key Reagent | 4-Iodoanisole | B₂pin₂, then Aryl Halide |
| Solvent | Acetic Acid (AcOH) | Cyclohexane (Borylation) |
| Temperature | 110 °C | 80 °C (Borylation) |
| Selectivity | High C8 Selectivity (>95%) | High C8 Selectivity |
| Reported Yield | 91% | Good to Excellent (multi-step) |
| Key Advantage | Single-step C-H activation/arylation | Avoids N-oxidation/reduction steps |
Verdict: The palladium-catalyzed C8-arylation of Quinoline N-oxide is a highly efficient and selective one-step process.[6] The alternative, involving a directed C-H borylation followed by a Suzuki coupling, is also highly effective and avoids the need for N-oxide manipulation, but requires a two-step sequence. The choice hinges on step economy versus the desire to handle the substrate in its native form.
Detailed Experimental Protocol: Pd-Catalyzed C8-Arylation
To ensure scientific integrity and reproducibility, the following is a detailed protocol adapted from the literature for the C8-selective arylation of Quinoline N-oxide.[6]
Objective: To synthesize 8-(4-methoxyphenyl)quinoline N-oxide.
Materials:
-
Quinoline N-oxide hydrate (1 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.10 equiv)
-
Silver Acetate [AgOAc] (2.0 equiv)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Quinoline N-oxide (e.g., 1 mmol, 161 mg), 4-iodoanisole (1.2 mmol, 281 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and AgOAc (2.0 mmol, 334 mg).
-
Atmosphere Control: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add glacial acetic acid (e.g., 5 mL) via syringe under the inert atmosphere.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 110 °C. Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite® to remove insoluble salts. Rinse the pad with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Experimental workflow for the selective C8-arylation of Quinoline N-oxide.
Broader Comparison: N-Oxide Strategy vs. Alternatives
| Strategy | Advantages | Disadvantages | Best Suited For |
| Quinoline N-oxide (Metal-Catalyzed) | High regioselectivity (C2 or C8).[2][6] Traceless directing group.[3] Milder conditions compared to direct functionalization. | Requires two extra synthetic steps (N-oxidation and subsequent reduction). Potential for catalyst toxicity in final product. | Precise installation of functional groups at C2/C8 where other methods fail. Rapid library generation. |
| Other Directing Groups (e.g., amides) | Can access other positions (e.g., C7).[1] Avoids N-oxide chemistry. | DG installation and removal can be harsh or low-yielding. DG may not be traceless. | Accessing positions other than C2/C8. Substrates where N-oxidation is problematic. |
| Direct Functionalization (No DG) | Highest atom and step economy. Avoids protecting/directing groups entirely. | Often requires harsh conditions (strong acids, high temps).[7] Poor or mixed regioselectivity. Limited substrate scope. | Simple quinoline scaffolds where electronic bias provides sufficient selectivity for the desired isomer. |
| Metal-Free Functionalization | Avoids transition metal contamination and cost.[8][9] Often uses novel activation mechanisms (e.g., radical, photochemical). | Can have limited scope. May require stoichiometric reagents or specific activating groups on the substrate.[10] | Applications where metal contamination is unacceptable (e.g., final API steps). Exploring green chemistry routes. |
Conclusion and Outlook
The use of Quinoline N-oxide as a substrate containing an internal directing group is a powerful and well-established strategy for achieving regioselective C-H functionalization. Its primary strength lies in providing reliable and high-yielding access to C2 and, notably, the sterically hindered C8 position—outcomes that are difficult to achieve with other methods.[2][6] The development of protocols using earth-abundant metals like iron further enhances its appeal from a sustainability perspective.[3]
The main drawback remains the required step economy, involving both the initial N-oxidation and the final deoxygenation. For complex syntheses, these additional steps must be weighed against the exceptional regiochemical control the N-oxide provides.
Final Recommendation: The Quinoline N-oxide strategy should be a primary consideration for any project requiring the precise functionalization of the quinoline C2 or C8 positions. For accessing other positions, or for projects where step economy is the absolute highest priority and regioselectivity is less challenging, alternative methods such as the use of other directing groups or direct functionalization may be more suitable. The ongoing development of metal-free alternatives presents an exciting frontier, though these methods are currently less general than the robust and predictable N-oxide-directed approach.
References
-
Zhang, Q., Yu, Y., Li, J., & Li, D. (2020). The C5 C-H Bond Functionalization of Quinolines under Transition-Metal Free Conditions. Chemistry, 83(7), 615-620.
-
Li, G., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1835. [Link]
-
Majee, R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(24), 5439-5444. [Link]
-
Aksenov, A. V., et al. (2018). Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. Chemical Communications, 54(76), 10719-10722. [Link]
-
Taylor, R. D., et al. (2017). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 22(1), 144. [Link]
-
Topczewski, J. J., & Wasa, M. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Synthesis, 48(13), 2007-2022. [Link]
-
Boutin, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3133. [Link]
-
Gessner, V. H. (n.d.). Phosphine ligands and catalysis. Gessner Group Research. [Link]
-
Shibahara, F., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(23), 8942-8945. [Link]
-
Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(8), 4712-4721. [Link]
-
Antonchick, A. P., & Daugulis, O. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Israel Journal of Chemistry, 55(11-12), 1169-1180. [Link]
-
Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Saint-Denis, T. G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(24), 9208-9260. [Link]
-
Wang, D.-H., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(41), 14652-14653. [Link]
-
Kumar, A., et al. (2020). Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. Asian Journal of Organic Chemistry, 9(8), 1279-1283. [Link]
-
Gkaliatsatou, V., et al. (2022). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Catalysts, 12(1), 54. [Link]
-
D’Souza, D. M., & O’Doherty, G. A. (2011). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Topics in Current Chemistry, 302, 125-156. [Link]
-
Ghaffari, B., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(8), 4712-4721. [Link]
Sources
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. The C5 C-H Bond Functionalization of Quinolines under Transition-Metal Free Conditions [ccspublishing.org.cn]
Quinoline N-oxide Hydrate in Bioassays: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Quinoline N-oxide Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of an N-oxide functionality to this structure gives rise to quinoline N-oxides, a class of compounds exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Quinoline N-oxide hydrate, the hydrated form of this compound, is a versatile intermediate in the synthesis of various pharmaceuticals and is frequently employed in biological research to understand metabolic pathways and enzyme activities.[4] Its hydrophilic nature enhances its solubility in aqueous environments, making it particularly suitable for a wide range of bioassays.[4]
This guide provides an in-depth comparative analysis of this compound's performance in key bioassays, contrasting it with its parent compound, quinoline, and established drugs such as doxorubicin, 5-fluorouracil, ciprofloxacin, and dexamethasone. We will delve into the mechanistic underpinnings of its activity, supported by experimental data, and provide detailed protocols for the replication and validation of these findings.
The N-oxide Moiety: A Game-Changer in Biological Activity
The addition of an N-oxide group to the quinoline ring fundamentally alters its electronic and physicochemical properties, often leading to enhanced biological efficacy and novel mechanisms of action.[1] This modification increases the compound's polarity and can influence its metabolic fate.[5] A key aspect of the enhanced activity of many quinoline N-oxides is their ability to undergo metabolic reduction in hypoxic environments, such as those found in solid tumors, leading to the formation of reactive oxygen species (ROS) and DNA-damaging radicals.[6] This selective activation makes them promising candidates for targeted cancer therapies. Furthermore, the N-oxide group can act as a strong hydrogen bond acceptor, potentially altering the compound's interaction with biological targets.[7]
Comparative Analysis in Key Bioassays
This section provides a comparative look at the performance of this compound and its derivatives against established standards in several critical bioassays.
Cytotoxicity Bioassays: A Focus on Anticancer Potential
Quinoline N-oxides have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways like PI3K/Akt/mTOR and the generation of ROS.[1]
Comparative Performance Data:
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Comparator | Comparator IC50/GI50 (µM) | Reference |
| Isoquinolinequinone N-oxide (C(6) isomer) | NCI-H460 (Lung) | 0.35 | - | - | [1] |
| Isoquinolinequinone N-oxide (C(7) isomer) | NCI-H460 (Lung) | 0.75 | - | - | [1] |
| Isoquinolinequinone N-oxide (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | Doxorubicin | >10 (Resistant) | [8] |
| Quinoline-based isoxazole derivative (8f) | HL-60 (Leukemia) | 2.1 | Etoposide | Not specified | |
| Quinoline-based isoxazole derivative (8f) | Capan-1 (Pancreatic) | 4.7 | Etoposide | Not specified | |
| 5-Fluorouracil | HT-29 (Colon) | >250 (3 days) | 5-FU PLGA Nanoparticles | ~150 (3 days) | [9] |
Causality Behind Enhanced Cytotoxicity: The enhanced cytotoxicity of quinoline N-oxides compared to their parent quinoline compounds can be attributed to several factors. The N-oxide moiety can be bioreduced in hypoxic tumor environments to generate cytotoxic radicals.[6] This selective activation in cancer cells minimizes damage to healthy tissues. Additionally, some quinoline N-oxide derivatives have been shown to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy. For instance, certain isoquinolinequinone N-oxides have shown potent activity against doxorubicin-resistant cell lines.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and proliferation in response to treatment with this compound or its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound or its derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[10]
Antimicrobial Bioassays: Combating Drug Resistance
Quinoline derivatives, such as the fluoroquinolones, are well-established antibacterial agents. The N-oxide functionality can also confer or enhance antimicrobial properties.
Comparative Performance Data:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Comparator | Comparator MIC (µg/mL) | Reference |
| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 | - | - | [11] |
| Ciprofloxacin | P. aeruginosa | 0.37 | - | - | [11] |
| Ciprofloxacin | S. aureus | 0.75 | - | - | [11] |
| Novel Quinoline Derivative C | S. aureus | 45 (inhibition zone in mm at 250 µg/mL) | Ciprofloxacin | 30 (inhibition zone in mm) | [5] |
| Novel Quinoline Derivative C | E. coli | 47 (inhibition zone in mm at 500 µg/mL) | Ciprofloxacin | 30 (inhibition zone in mm) | [5] |
Causality Behind Antimicrobial Activity: The antimicrobial action of quinoline N-oxides can be attributed to their ability to interfere with essential bacterial processes. Some quinoxaline 1,4-di-N-oxides, structurally related to quinoline N-oxides, have been shown to inhibit DNA synthesis in bacteria, particularly under anaerobic conditions.[12] The generation of free radicals upon reduction of the N-oxide group can also contribute to their bactericidal effects.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
Workflow Diagram:
Caption: Workflow for the Ames Test.
Detailed Protocol:
-
Preparation: Prepare various concentrations of the test compound. Grow overnight cultures of the appropriate Salmonella typhimurium strains. If metabolic activation is being tested, prepare the S9 fraction from rat liver homogenate. [16]2. Mixing: To a tube containing molten top agar, add the bacterial culture, the test compound, and either the S9 mix or a buffer. 3. Plating: Pour the contents of the tube onto a minimal glucose agar plate and allow it to solidify. 4. Incubation: Incubate the plates at 37°C for 48-72 hours. 5. Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect. [17]
Anti-inflammatory Bioassays: A Newer Frontier
The quinoline scaffold is also being explored for its anti-inflammatory potential, with derivatives showing inhibition of key inflammatory mediators like cyclooxygenases (COX) and nitric oxide synthase (NOS). [18][19] Comparative Performance Data (Illustrative for Quinoline Derivatives):
| Compound/Derivative | Assay | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Novel Quinoline Derivative (12c) | COX-2 Inhibition | 0.1 | Celecoxib | Not specified, but less potent | |
| Novel Quinoline Derivative (14a) | COX-2 Inhibition | 0.11 | Celecoxib | Not specified, but less potent | [18] |
| Dexamethasone | LPS-induced neutrophil reduction in BALF | Effective at 10 mg/kg | N-acetylcysteine | Less effective | |
| Novel 1,2,4-triazine-quinoline hybrid (8h) | TNF-α inhibition | 0.40 | Celecoxib | 10.69 | [20] |
Causality and Potential: Quinoline derivatives can exert anti-inflammatory effects by inhibiting enzymes like COX-2, which is involved in the synthesis of prostaglandins, and by suppressing the production of pro-inflammatory cytokines like TNF-α. [18][20]The N-oxide moiety could potentially modulate these activities, representing an area for further research.
Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by NOS.
Workflow Diagram:
Caption: Workflow for NOS Inhibition Assay.
Detailed Protocol:
-
Prepare Reaction Mixture: In a microplate well, combine a buffer, L-arginine (the substrate for NOS), NADPH (a cofactor), and the test compound at various concentrations. [21]2. Initiate Reaction: Add the source of NOS enzyme (e.g., cell lysate or purified enzyme) to initiate the reaction. Incubate at 37°C for a specified time. [21]3. Measure Nitrite: Stop the reaction and measure the amount of nitrite (a stable breakdown product of NO) using the Griess reagent. This involves a colorimetric reaction that can be read on a plate reader. [21]4. Calculate Inhibition: Compare the nitrite production in the presence of the test compound to that of a control without the inhibitor to determine the percentage of inhibition and calculate the IC50 value. [21]
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. The introduction of the N-oxide moiety often enhances biological activity, particularly in the context of anticancer and antimicrobial applications. This guide has provided a comparative overview of their performance in key bioassays, highlighting the importance of head-to-head comparisons with established drugs and parent compounds.
The provided experimental protocols offer a framework for the rigorous evaluation of these compounds. Future research should focus on elucidating the precise structure-activity relationships of substituted quinoline N-oxides, exploring their potential in a wider range of therapeutic areas, and optimizing their pharmacokinetic and safety profiles for clinical development. The continued investigation of this "privileged" scaffold holds significant promise for the discovery of novel and effective therapeutic agents.
References
-
van der Wulp, C. J., & van der Hoeven, J. C. (1987). Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test. Mutation research, 187(4), 227–236. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]
-
De Stasio, E. The Ames Test. Lawrence University. [Link]
-
Delgado, M., et al. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 63(3), 1086–1103. [Link]
-
Gajdošová, D., et al. (1997). Mutagenicity of 4-nitroquinoline N-oxide after its complexation with copper(II) 2-chlorophenoxyacetate. Folia microbiologica, 42(4), 401–402. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Seibert, G., & Limbert, M. (1985). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. European journal of clinical microbiology, 4(3), 293–297. [Link]
-
Lavoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(11), 1391–1395. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. [Link]
-
REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Regulations.gov. [Link]
-
Kruschel, R. D., et al. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 63(3), 1086–1103. [Link]
-
Chen, S. F., et al. (2012). Quinoxaline 1,4-di-N-oxides: biological activities and mechanisms of actions. Mini reviews in medicinal chemistry, 12(1), 68–77. [Link]
-
Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Drug discovery today, 18(7-8), 389–398. [Link]
-
Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-oxides--an emerging class of therapeutic agents. Current medicinal chemistry, 21(20), 2284–2313. [Link]
-
The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]
-
Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. [Link]
-
Sjöstrand, M., et al. (2002). Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation. Clinical and experimental immunology, 130(3), 403–410. [Link]
-
Abuel-Magd, A. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(3-4), e1700346. [Link]
-
Al-Ghamdi, K. M., et al. (2018). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 26(7), 960–965. [Link]
-
Arias-Negrete, S., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology research, 119(11), 3641–3655. [Link]
-
C-H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]
-
Daugulis, O. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (Basel, Switzerland), 22(11), 1836. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein-Institut. [Link]
-
Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398. [Link]
-
Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 31–43. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
Quinoline 1-oxide. PubChem. [Link]
-
Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. National Institutes of Health. [Link]
-
El-Sayed, N. N. E., et al. (2021). Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. Bioorganic chemistry, 112, 104933. [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]
-
Imidazolineoxyl N-oxide induces COX-2 in endothelial cells: role of free radicals. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. protocols.io [protocols.io]
- 11. brieflands.com [brieflands.com]
- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. re-place.be [re-place.be]
- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Spectroscopic comparison of Quinoline N-oxide hydrate and its reaction products
A Spectroscopic Guide to the Analysis of Quinoline N-oxide Hydrate and Its Transformation Products
This guide provides a detailed spectroscopic comparison of this compound with two of its common reaction products: 4-chloroquinoline and 4-hydroxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis supported by experimental data, elucidating the structural transformations through the lens of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Introduction: The Central Role of Quinoline N-oxide
Quinoline N-oxide is a pivotal intermediate in synthetic organic and medicinal chemistry.[1] The N-oxide functional group significantly alters the electronic properties of the quinoline ring system, activating it for various regioselective functionalization reactions that are otherwise challenging to achieve with the parent quinoline molecule.[2] This activation, particularly at the C2 and C8 positions, makes quinoline N-oxide a versatile precursor for synthesizing a wide array of substituted quinolines used in pharmaceuticals and materials science.[2][3][4]
This guide will dissect the spectroscopic signatures of this compound and compare them against those of 4-chloroquinoline and 4-hydroxyquinoline, two representative products of its chemical transformations. Understanding these spectroscopic shifts is crucial for reaction monitoring, product characterization, and quality control.
Chapter 1: Spectroscopic Profile of this compound
The introduction of the N-oxide group dramatically influences the electronic environment of the quinoline core. The oxygen atom is the most basic site of the molecule, making it a prime location for protonation or coordination.[5] This electronic pull has distinct consequences on its spectroscopic output.
NMR Spectroscopy
The N-oxide group is strongly electron-withdrawing, which deshields the protons on the heterocyclic ring, particularly at the C2 and C8 positions.
-
¹H NMR (400 MHz, CDCl₃): Key signals for quinoline N-oxide include: δ 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H).[6][7] The downfield shifts of protons, especially on the pyridine ring, relative to quinoline itself, are characteristic.
-
¹³C NMR (100 MHz, CDCl₃): The carbons attached to or near the N-oxide group are also shifted. Representative peaks are: δ 141.5, 135.6, 130.5, 128.7, 128.1, 126.1, 120.9, 119.7.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by vibrations associated with the N-O bond and the influence of the hydrate molecule.
-
Key Absorptions (ATR-IR): The spectrum shows a prominent N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region for aromatic N-oxides. The presence of water of hydration will introduce a broad absorption band in the O-H stretching region (around 3200-3500 cm⁻¹).[8]
Mass Spectrometry (MS)
Mass spectrometry provides clear evidence of the N-oxide moiety through characteristic fragmentation patterns.
-
Fragmentation: A hallmark of heteroaromatic N-oxides is the facile loss of an oxygen atom.[9][10] In electrospray ionization (ESI-MS), a characteristic fragment ion corresponding to [M+H-O]⁺ is commonly observed.[5] The elimination of an OH radical from the protonated N→O group is another key fragmentation pathway.[5]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions in quinoline N-oxide are sensitive to its structure. The N-oxide group extends the π-conjugation and introduces n→π* transitions.
-
Absorption Maxima: Quinoline derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions.[11][12] The introduction of the N-oxide group can cause a red shift (bathochromic shift) in these absorption maxima compared to the parent quinoline.[13]
Chapter 2: Common Reactions and Product Archetypes
Quinoline N-oxide serves as a versatile substrate for various transformations. The N-oxide group can act as an internal oxidizing agent and a directing group for C-H functionalization. Two archetypal reactions are electrophilic substitution (e.g., chlorination) and nucleophilic substitution, often followed by deoxygenation.
Caption: General reaction pathways from Quinoline N-oxide.
Chapter 3: Spectroscopic Profile of Reaction Product 1: 4-Chloroquinoline
The substitution of a hydrogen atom with a chlorine atom at the 4-position and the removal of the N-oxide group lead to significant spectroscopic changes.
NMR Spectroscopy
The removal of the N-oxide's electron-withdrawing effect and the introduction of chlorine's inductive and mesomeric effects reshape the NMR spectrum.
-
¹H NMR (400 MHz, CDCl₃): The protons are generally shifted upfield compared to the N-oxide. A representative spectrum for a substituted 4-chloroquinoline shows signals such as: δ 8.21 (dd, J = 8.4, 17.6 Hz, 2H), 7.97 (d, J = 4.4 Hz, 2H), 7.91 (d, J = 7.6 Hz, 1H), 7.76 – 7.80 (m, 1H), 7.60 – 7.64 (m, 1H).[14] The absence of the highly deshielded protons characteristic of the N-oxide is a key differentiator.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show a signal for the carbon atom bonded to chlorine (C4), typically in the range of δ 140-150 ppm.
Infrared (IR) Spectroscopy
The most notable change is the disappearance of the N-O stretching vibration and the appearance of a C-Cl stretching band.
-
Key Absorptions: The strong N-O band around 1200-1300 cm⁻¹ is absent. A C-Cl stretching vibration will appear, typically in the 1000-1100 cm⁻¹ region for aryl chlorides. The aromatic C-H and C=C stretching and bending vibrations remain.[15]
Mass Spectrometry (MS)
The fragmentation pattern of 4-chloroquinoline is dominated by the chlorine isotope pattern and cleavage of the quinoline ring.
-
Fragmentation: The mass spectrum will exhibit a characteristic M+ and M+2 isotope pattern for chlorine (approx. 3:1 ratio). The loss of the oxygen atom seen in the N-oxide is no longer a primary fragmentation pathway. Instead, fragmentation may involve the loss of HCl or cleavage of the heterocyclic ring.
Chapter 4: Spectroscopic Profile of Reaction Product 2: 4-Hydroxyquinoline
4-Hydroxyquinoline exists in tautomeric equilibrium with its keto form, 4-quinolinone.[16][17] This equilibrium significantly influences its spectroscopic properties, often favoring the more stable quinolinone form.
NMR Spectroscopy
The tautomerism is evident in the NMR spectrum, which reflects the dominant form in the chosen solvent.
-
¹H NMR (DMSO-d₆): For the quinolinone tautomer, a broad signal for the N-H proton is expected. Aromatic signals for 4-hydroxyquinoline include: δ 8.167, 7.970, 7.678, 7.605, 7.358, 6.115.[18] The upfield shift of the proton at C3 (around 6.1 ppm) is particularly indicative of the quinolinone form.
-
¹³C NMR: The spectrum will feature a carbonyl carbon (C4) signal significantly downfield, often >170 ppm, which is a clear marker for the quinolinone tautomer.
Infrared (IR) Spectroscopy
The IR spectrum provides strong evidence for the dominant tautomer.
-
Key Absorptions: For the 4-quinolinone form, a strong C=O stretching band will be present around 1650 cm⁻¹. An N-H stretching band will also be visible around 3400 cm⁻¹. If the 4-hydroxyquinoline (enol) form were present, a broad O-H stretch would be observed, but the C=O stretch would be absent.[19]
Mass Spectrometry (MS)
The mass spectrum reflects the elemental composition and stability of the quinolinone structure.
-
Fragmentation: The molecular ion peak will be prominent. Fragmentation often involves the loss of CO, followed by further cleavage of the ring structure.[16]
Chapter 5: Comparative Spectroscopic Analysis
The structural modifications—removal of the N-oxide, addition of a chloro group, or addition of a hydroxyl/keto group—create distinct and identifiable spectroscopic fingerprints.
| Spectroscopic Feature | This compound | 4-Chloroquinoline | 4-Hydroxyquinoline (Quinolinone form) | Causality of Difference |
| ¹H NMR (Key Signal) | Deshielded protons at C2/C8 (δ > 8.5 ppm)[6] | Upfield shift of all protons vs. N-oxide | Upfield signal for C3-H (~6.1 ppm), N-H signal present[18] | Removal of N-oxide's electron-withdrawing effect; tautomerism creates a different electronic system. |
| ¹³C NMR (Key Signal) | C2/C8 carbons are deshielded[6][7] | C4-Cl signal (~140-150 ppm) | C4=O carbonyl signal (>170 ppm) | Change in functional group at C4 directly impacts its chemical shift. |
| IR (Key Vibration) | Strong N-O stretch (~1200-1300 cm⁻¹)[8] | C-Cl stretch (~1000-1100 cm⁻¹)[15] | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3400 cm⁻¹)[19] | Direct observation of the primary functional group's vibrational mode. |
| MS (Key Fragmentation) | Loss of O or OH radical from M+H⁺ | M/M+2 chlorine isotope pattern | Loss of CO from molecular ion[16] | Fragmentation is dictated by the weakest bonds and most stable neutral losses. |
| UV-Vis (General Shift) | Bathochromic shift vs. quinoline[13] | Hypsochromic shift vs. N-oxide | Dependent on tautomer and solvent | The N-oxide extends conjugation; Cl has a lesser effect; the quinolinone chromophore is different. |
Chapter 6: Experimental Protocols
Scientific integrity requires reproducible methodologies. The following are standard protocols for the synthesis and analysis described.
Protocol 6.1: Synthesis of Quinoline N-oxide from Quinoline
This protocol is based on the oxidation of quinoline using m-chloroperbenzoic acid (m-CPBA).[7]
Materials: Quinoline, m-CPBA, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
Procedure:
-
Dissolve quinoline (1 equiv.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 equiv.) in DCM.
-
Add the m-CPBA solution dropwise to the quinoline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated NaHCO₃ solution to neutralize excess m-CPBA.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Caption: Workflow for the synthesis of Quinoline N-oxide.
Protocol 6.2: Spectroscopic Sample Preparation
NMR:
-
Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).
FT-IR (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
ESI-MS:
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote protonation.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
Conclusion
The spectroscopic comparison of this compound with its reaction products, 4-chloroquinoline and 4-hydroxyquinoline, reveals a clear and predictable correlation between chemical structure and spectral data. Each compound possesses a unique spectroscopic fingerprint, allowing for unambiguous identification. The electron-withdrawing N-oxide group causes significant deshielding in NMR, introduces a characteristic N-O stretch in the IR, and directs a unique fragmentation pathway in MS. Its removal and replacement with other functional groups reverse these effects and introduce new, equally characteristic spectroscopic markers, such as the C=O stretch of the quinolinone tautomer. This guide provides the foundational data and rationale necessary for researchers to confidently monitor reactions and characterize products within this important class of heterocyclic compounds.
References
- Iwemi, The Global Bookstore. SYNTHESIS OF 4-CHLORO QUINOLINE N-OXIDE.
- NASA Technical Reports Server. Mass spectra of quinoline and isoquinoline N-oxides.
- ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
- ResearchGate.
- PubMed. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
- Electronic Supporting Inform
- SpectraBase.
- ChemicalBook. 4-Chloroquinoline 1-oxide synthesis.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- The Royal Society of Chemistry.
- SpectraBase. 4-Hydroxyquinoline - Optional[FTIR] - Spectrum.
- Quora. How might one synthesis 4-chloro quinoline?.
- ACS Publications. N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)
- PubChem. 4-Hydroxyquinoline.
- Human Metabolome Database. Showing metabocard for 4-Hydroxyquinoline (HMDB0246466).
- ChemicalBook. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum.
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cycliz
- UNCW Institutional Repository.
- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- Semantic Scholar. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
- Part III. 8-Hydroxyquinoline N-Oxide*.
- American Chemical Society.
- ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
- ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....
- National Institute of Standards and Technology. Quinoline - the NIST WebBook.
- 科研通. Thermal Fragmentation of Quinoline and Isoquinoline N-Oxides in the Ion Source of a Mass Spectrometer.
- NIH. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
- Chem-Impex.
- Sigma-Aldrich. Quinoline N-oxide 97 64201-64-5.
- ResearchGate.
- PubMed Central.
- UV photoelectron spectroscopic study of substituent effects in quinoline deriv
- RSC Publishing.
- ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- NIH. Quinoline.
- ResearchGate. Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).
- Santa Cruz Biotechnology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Thermal Fragmentation of Quinoline and Isoquinoline N-Oxides in the Ion Source of a Mass Spectrometer - 科研通 [ablesci.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for 4-Hydroxyquinoline (HMDB0246466) [hmdb.ca]
- 18. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
The Ascendancy of N-Oxides: A Comparative Guide to Directing Group Ability in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds remains a paramount objective. The strategic use of directing groups has emerged as a powerful tool to control the regioselectivity of transition-metal-catalyzed C-H activation, transforming a once challenging endeavor into a more predictable and versatile strategy.[1] Among the diverse array of directing groups, the humble N-oxide has garnered significant attention for its unique attributes and expanding utility. This guide provides an in-depth, evidence-based comparison of the directing group ability of N-oxides versus other prominent functional groups, namely pyridines, amides, and carboxylic acids, to empower researchers in making informed decisions for their synthetic campaigns.
The Directing Group Concept: A Compass for Catalysis
At its core, a directing group is a functional moiety within a substrate that coordinates to a metal catalyst, bringing the catalytic center into close proximity to a specific C-H bond.[1] This chelation-assisted strategy dramatically enhances the rate and selectivity of C-H cleavage, favoring functionalization at a particular position, most commonly the ortho position in aromatic systems. The ideal directing group is one that is easily installed, robust under the reaction conditions, and readily removed or converted into another useful functional group post-functionalization.[2]
N-Oxides: A Multifaceted Directing Group
The N-oxide functionality, readily prepared by the oxidation of the corresponding nitrogen-containing heterocycle, has proven to be a versatile and powerful directing group in a variety of C-H functionalization reactions.[3][4] Its directing ability stems from the strong coordination of the oxygen atom to the metal center, forming a stable five- or six-membered metallacycle intermediate that facilitates C-H activation.[5]
One of the key advantages of N-oxides is their ability to act as both a directing group and an internal oxidant in certain transformations, obviating the need for external oxidants which can be expensive and generate stoichiometric waste.[6][7] This dual role streamlines the reaction setup and improves the overall atom economy. Furthermore, the N-oxide group can be easily removed post-reaction, typically through reduction with reagents like PCl3 or H2, to regenerate the parent heterocycle, rendering it a "traceless" directing group.[8][9]
Mechanism of N-Oxide Directed C-H Activation
The generally accepted mechanism for N-oxide directed C-H activation involves several key steps, as illustrated in the following diagram for a palladium-catalyzed process:
Caption: Generalized catalytic cycle for N-oxide directed C-H functionalization.
Comparative Analysis of Directing Groups
The effectiveness of a directing group is highly dependent on the specific reaction, catalyst, and substrate. Below is a comparative overview of N-oxides against other commonly employed directing groups.
N-Oxide vs. Pyridine
The pyridine nitrogen itself is a widely used directing group, particularly in the functionalization of 2-substituted pyridines.[10][11] The nitrogen atom coordinates to the metal catalyst, directing functionalization to the C-H bond of the substituent at the 2-position or to the C3 position of the pyridine ring.[12]
| Feature | N-Oxide | Pyridine |
| Coordinating Atom | Oxygen | Nitrogen |
| Directing Position | ortho to the N-oxide | ortho to the nitrogen (on substituent or ring) |
| Internal Oxidant | Can act as an internal oxidant[6] | No |
| Removability | Readily removable by reduction[8] | Not typically removed |
| Substrate Scope | Broad, including quinolines and other heterocycles[4][7] | Primarily for 2-substituted pyridines and related systems[12] |
Experimental Data Snapshot: In a palladium-catalyzed direct arylation of pyridine derivatives, the use of a pyridine N-oxide directing group allowed for the selective arylation at the C2 position with unactivated arenes, a transformation that is challenging with the parent pyridine.[13] For instance, the reaction of pyridine N-oxide with benzene yielded 2-phenylpyridine N-oxide in good yield, showcasing the directing power of the N-oxide group.[13]
N-Oxide vs. Amides
Amides, particularly those derived from 8-aminoquinoline or pivalic acid, are robust and effective directing groups for a wide range of C-H functionalization reactions.[2][14][15] The bidentate coordination of the amide oxygen and the nitrogen of the auxiliary often leads to high reactivity and selectivity.
| Feature | N-Oxide | Amide |
| Coordination | Monodentate (Oxygen) | Bidentate (Oxygen and Nitrogen) or Monodentate (Oxygen) |
| Directing Strength | Generally considered a strongly coordinating group | Can be tuned from weakly to strongly coordinating depending on the amide structure[2][14] |
| Installation/Removal | Simple oxidation/reduction | Often requires multi-step synthesis and harsh removal conditions |
| Versatility | Effective for a range of transformations including alkenylation and arylation[13] | Broadly applicable for various C-C and C-heteroatom bond formations[2] |
Experimental Data Snapshot: While both N-oxides and amides can direct C-H activation, the choice often depends on the desired transformation and the complexity of the substrate. For instance, the Rh(III)-catalyzed olefination of arenes can be effectively directed by an N-methoxy amide.[14] In a comparative study, the N-methoxy amide directing group was shown to be highly effective for Pd(II), Rh(III), and Ru(II) catalyzed reactions.[14]
N-Oxide vs. Carboxylic Acids
Carboxylic acids are attractive directing groups due to their widespread availability and the potential for traceless removal via decarboxylation.[16][17][18] The carboxylate group typically acts as a weakly coordinating directing group, which can be advantageous in certain catalytic systems.[19]
| Feature | N-Oxide | Carboxylic Acid |
| Coordinating Ability | Strong | Weak[19] |
| Directing Position | ortho to the N-oxide | ortho to the carboxylic acid |
| Traceless Removal | Yes (via reduction) | Yes (via decarboxylation)[17] |
| Reaction Conditions | Often requires elevated temperatures | Can sometimes be performed under milder conditions |
| Side Reactions | Potential for deoxygenation | Decarboxylation can be a competing pathway[8] |
Experimental Data Snapshot: In palladium-catalyzed C-H arylation, both N-oxides and carboxylic acids have been successfully employed. A study on the relative directing group abilities in a Pd-catalyzed acetoxylation reaction revealed that the electronic properties of the directing group significantly influence the reaction rate.[20] While direct quantitative comparisons of N-oxides and carboxylic acids in the same system are limited, the stronger coordinating ability of the N-oxide often leads to higher reactivity in many C-H activation scenarios.
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative C-H functionalization reactions using an N-oxide and an amide directing group are provided below.
Protocol 1: N-Oxide Directed C-H Alkenylation of Pyridine N-Oxide
This protocol is adapted from the work of Chang and coworkers on the palladium-catalyzed alkenylation of pyridine N-oxides.[13]
Objective: To synthesize (E)-2-(2-ethoxycarbonylvinyl)pyridine 1-oxide.
Materials:
-
Pyridine N-oxide
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Silver(I) carbonate (Ag2CO3)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vial, add pyridine N-oxide (4 equivalents), ethyl acrylate (1 equivalent, 0.3 mmol), Pd(OAc)2 (10 mol%), and Ag2CO3 (1.5 equivalents).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (0.6 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Rationale: The use of a silver salt as an oxidant is crucial for this transformation. The N-oxide directs the palladium catalyst to the ortho C-H bond, and the subsequent reaction with ethyl acrylate leads to the formation of the alkenylated product with high regio- and stereoselectivity.[13]
Protocol 2: Amide-Directed C-H Arylation of an Aliphatic Carboxamide
This protocol is based on the work of Daugulis and coworkers on the palladium-catalyzed β-arylation of sp3 C-H bonds.[21]
Objective: To synthesize a β-arylated aliphatic amide.
Materials:
-
Aliphatic carboxamide with a suitable directing group (e.g., derived from 8-aminoquinoline)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the aliphatic carboxamide (1 equivalent), aryl iodide (1.2 equivalents), Pd(OAc)2 (5 mol%), and K2CO3 (2 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Rationale: The bidentate directing group facilitates the formation of a stable palladacycle intermediate, enabling the challenging activation of an sp3 C-H bond. The base is required to facilitate the C-H activation step.
Conclusion: Selecting the Optimal Directing Group
The choice of a directing group is a critical decision in the planning of a synthetic route involving C-H functionalization. N-oxides have firmly established themselves as a valuable class of directing groups, offering a unique combination of strong directing ability, the potential for internal oxidation, and traceless removal.
Key Takeaways:
-
N-Oxides are particularly advantageous for the functionalization of nitrogen-containing heterocycles, offering excellent regiocontrol and the ability to act as internal oxidants. Their straightforward removal adds to their synthetic appeal.
-
Pyridines are inherent directing groups, best suited for functionalizing substituents at the 2-position or the C3-position of the pyridine ring.
-
Amides , especially those with bidentate chelating auxiliaries, are powerful directing groups for a broad range of substrates and transformations, including the challenging activation of sp3 C-H bonds.
-
Carboxylic Acids represent a readily available and traceless directing group option, often favored for their weak coordination which can be beneficial in specific catalytic systems.
Ultimately, the optimal directing group will depend on the specific synthetic challenge at hand. By understanding the distinct advantages and limitations of each class, researchers can strategically employ these powerful tools to unlock new avenues in chemical synthesis and accelerate the development of novel molecules.
References
-
Weinreb, S. M. Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules2017 , 22(9), 1536. [Link]
-
Pichette Drapeau, M.; Goossen, L. J. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. Angew. Chem. Int. Ed.2016 , 55(52), 15994-16008. [Link]
-
He, J.; Li, S.; Yu, J.-Q. A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angew. Chem. Int. Ed.2016 , 55(36), 10816-10830. [Link]
-
Rej, S.; Das, A.; Maiti, D. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. Chem. Commun.2017 , 53(1), 30-45. [Link]
-
Shabani, S.; Daugulis, O. Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts. Org. Lett.2012 , 14(17), 4434-4437. [Link]
-
Yadav, J. S.; Reddy, B. V. S.; Rao, A. V. S. Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. In Pyridine and Its Derivatives: Synthesis, Applications, and Health Effects; IntechOpen, 2022. [Link]
-
Dutta, S.; Bhattacharya, T.; Geffers, F. J.; Bürger, M.; Maiti, D.; Werz, D. B. Pd-catalysed C–H functionalisation of free carboxylic acids. Chem. Soc. Rev.2022 , 51, 1478-1502. [Link]
-
Mondal, S.; Maiti, D. Recent Advances in Direct Pyridine C-H Activation Strategies. Curr. Catal.2022 , 11(4), 284-297. [Link]
-
Majhi, J.; Maiti, D. Carboxylic acids as enabling directing groups in C‐H activation and functionalization: A decade review. Chem. Rec.2021 , 21(11), 3126-3141. [Link]
-
S. K. Badaj, A. K. J. Pyridine/pyrimidine groups in C−H activation. ResearchGate. 2019 . [Link]
-
Preshit, M. D.; Hartwig, J. F. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. J. Am. Chem. Soc.2019 , 141(36), 14341-14352. [Link]
-
M. P. Drapeau, L. Goossen. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. Semantic Scholar. 2016 . [Link]
-
He, J.; Wasa, M.; Watson, L. A.; Yu, J.-Q. A Simple and Versatile Amide Directing Group for C-H Functionalizations. Angew. Chem. Int. Ed.2016 , 55(36), 10816-10830. [Link]
-
A. K. J. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. 2023 , 13(17), 11488-11508. [Link]
-
A. D. G. Amide directing groups (DGs) in C–H activation, removal methods, and our design. ResearchGate. 2019 . [Link]
-
OpenChemHub. Oxidizing and transient directing groups in C-H activation. YouTube. 2024 . [Link]
-
S. M. Transition‐Metal‐Catalyzed CH Activation Assisted by N,O‐Bidentate Directing Groups. ResearchGate. 2023 . [Link]
-
A. B. C. A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. RSC. 2018 . [Link]
-
G. Yan. Recent Advances in Catalytic Functionalization of N‐Oxide Compounds via CH Bond Activation (2014). SciSpace. 2014 . [Link]
-
D. G. Directing groups vs. transient directing groups. ResearchGate. 2021 . [Link]
-
Neufeldt, S. R.; Sanford, M. S. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. J. Am. Chem. Soc.2010 , 132(51), 18324-18331. [Link]
-
Y. L. Oxidizing and Transformable Directing Groups in C H Functionalization. ResearchGate. 2021 . [Link]
-
He, G.; Wang, B.; Nack, W. A.; Chen, G. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2018 , 47, 8754-8839. [Link]
-
M. P. Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. MDPI. 2022 . [Link]
-
S. C. Scope of pyridine‐N‐oxide DG for accomplishing site‐selective and mono... ResearchGate. 2021 . [Link]
-
How can I quantify the quality of directing groups in Pd(II)-catalyzed C-H activation?. ResearchGate. 2013 . [Link]
-
Gandon, V.; Kouznetsov, D. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules2020 , 25(21), 5038. [Link]
-
Strieth-Kalthoff, F.; Le, C. H.; Glorius, F. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Org. Lett.2020 , 22(16), 6378-6382. [Link]
-
He, G.; Wang, B.; Nack, W. A.; Chen, G. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2018 , 47, 8754-8839. [Link]
-
C. M. S. Weakly-coordinating N-oxide and carbonyl groups for metal-catalyzed C–H activation: the case of A-ring functionalization. RSC. 2018 . [Link]
-
Kim, J. Y.; Park, S. H.; Ryu, J. Y.; Cho, S. H.; Kim, S. H.; Chang, S. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. J. Am. Chem. Soc.2008 , 130(49), 16508-16509. [Link]
-
Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Refubium - Freie Universität Berlin. 2013 . [Link]
-
T. T. Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI. 2022 . [Link]
-
Singh, V. K.; Kumar, A.; Kumar, S. Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Org. Lett.2019 , 21(9), 3298-3302. [Link]
-
T. E. Typical example of the removal of the N‐oxide directing group. ResearchGate. 2019 . [Link]
-
Kumar, A.; Singh, V. K.; Kumar, S. Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Org. Biomol. Chem.2016 , 14, 1954-1958. [Link]
Sources
- 1. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 4. Recent Advances in Catalytic Functionalization of N‐Oxide Compounds via CH Bond Activation (2014) | Guobing Yan | 120 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carboxylic Acids as Directing Groups for C-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 19. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. | Semantic Scholar [semanticscholar.org]
- 20. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the reactivity of Quinoline N-oxide hydrate against similar compounds
A Comparative Guide to the Reactivity of Quinoline N-oxide Hydrate
This guide provides an in-depth analysis of the chemical reactivity of this compound, benchmarking its performance against structurally similar heterocyclic N-oxides. We will explore the electronic underpinnings of its reactivity, provide detailed experimental protocols for comparative analysis, and present objective data to guide researchers in synthetic strategy and drug development.
Introduction: The Unique Role of Heterocyclic N-Oxides
Heterocyclic N-oxides are a fascinating class of compounds characterized by a coordinate covalent bond between a nitrogen atom within a heteroaromatic ring and an oxygen atom.[1][2] This N-O bond is not merely a passive functional group; it fundamentally alters the electronic landscape of the parent heterocycle, unlocking unique avenues of reactivity.[2] The N-oxide moiety can act as an electron-donating group through resonance while the positively charged nitrogen exerts a strong inductive electron-withdrawing effect. This duality makes N-oxides valuable as versatile synthetic intermediates, catalysts, and bioactive molecules in medicinal chemistry.[3][4]
Quinoline N-oxide, the subject of this guide, serves as a critical intermediate for the synthesis of functionalized quinolines, which are core scaffolds in numerous pharmaceuticals, including antimalarial and anticancer agents.[5][6][7] This guide aims to provide a clear, experimentally grounded comparison of the reactivity of this compound against its key analogues: the simpler Pyridine N-oxide and its structural isomer, Isoquinoline N-oxide. We will focus on three fundamental reaction classes: nucleophilic substitution, electrophilic substitution, and deoxygenation.
The Electronic Profile of Quinoline N-oxide
The reactivity of Quinoline N-oxide is governed by the electronic interplay between the N-oxide group and the fused aromatic system. The N-oxide oxygen atom can donate electron density into the ring, creating electron-rich positions, while the now-positive nitrogen atom strongly withdraws electron density, creating electron-poor positions.
This is best illustrated by its resonance structures:
Caption: Key resonance structures of Quinoline N-oxide.
As depicted, electron donation from the oxygen places partial positive charges on the C2 and C4 positions of the pyridine ring.[2][8] This renders these positions highly electrophilic and susceptible to attack by nucleophiles. Conversely, the overall electron-withdrawing nature of the N-oxide group deactivates the entire ring system towards electrophilic attack compared to the parent quinoline.
Selection of Comparator Compounds
To effectively benchmark the reactivity of this compound, we have selected two primary comparators:
-
Pyridine N-oxide: As the foundational six-membered heterocyclic N-oxide, it serves as a baseline. Comparing it with Quinoline N-oxide allows for the direct assessment of the electronic and steric effects imparted by the fused benzene ring.
-
Isoquinoline N-oxide: This isomer repositions the nitrogen atom to the 2-position of the bicyclic system. This comparison highlights how the location of the N-O bond within the fused ring system influences regioselectivity and overall reactivity.
Benchmarking Reactivity: Experimental Design
We will evaluate the reactivity of these three N-oxides across three distinct and informative chemical transformations. The following protocols are designed to be robust and reproducible.
Experiment 1: Nucleophilic C-H Functionalization (Arylation)
This experiment probes the susceptibility of the electron-deficient C2 position to nucleophilic attack. The reaction of N-oxides with arylzinc reagents, activated by trifluoroacetic anhydride (TFAA), is a well-established method for C2-arylation.[9] TFAA activates the N-oxide, making the C2 position an even better electrophile.
Experimental Protocol: C2-Arylation
-
To a dry, nitrogen-flushed round-bottom flask, add the N-oxide (1.0 mmol) and dry toluene (10 mL).
-
Add trifluoroacetic anhydride (TFAA) (2.5 mmol, 2.5 equiv) dropwise at 0 °C. Stir for 15 minutes.
-
In a separate flask, prepare the arylzinc reagent by reacting phenylmagnesium bromide (2.2 mmol in THF) with zinc chloride (2.4 mmol in THF) at 0 °C for 30 minutes.
-
Add the freshly prepared arylzinc reagent (2.0 mmol, 2.0 equiv) to the N-oxide/TFAA mixture.
-
Heat the reaction mixture to 100 °C and monitor by TLC until the starting material is consumed (approx. 4-6 hours).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-aryl derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the C2-Arylation experiment.
Experiment 2: Electrophilic Substitution (Nitration)
This reaction evaluates the directing effect of the N-oxide group on the fused benzene ring and the overall deactivation of the system towards electrophiles. Nitration is a classic electrophilic aromatic substitution reaction.
Experimental Protocol: Nitration
-
To a round-bottom flask, add the N-oxide (1.0 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid (2 mL) and concentrated nitric acid (1 mL) (nitrating mixture) dropwise over 10 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it carefully onto crushed ice (50 g).
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting regioisomers by column chromatography on silica gel.
-
Characterize the products to determine yield and isomeric ratio.
Experiment 3: Deoxygenation
The removal of the N-oxide oxygen is a crucial step in many synthetic sequences.[7][10] The rate and efficiency of this reduction can be a practical measure of reactivity. We will use a modern, mild, visible-light-mediated protocol.[11][12]
Experimental Protocol: Photocatalytic Deoxygenation
-
In a borosilicate glass vial, combine the N-oxide (0.5 mmol), a suitable photocatalyst (e.g., an acridinium-based catalyst, 1 mol%), and a Hantzsch ester as the reductant (1.2 equiv).[12]
-
Add acetonitrile (5 mL) as the solvent.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp (450 nm).
-
Irradiate the mixture with stirring at room temperature for 1-6 hours, monitoring for completion by TLC.[11]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the spent Hantzsch ester byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Determine the yield of the deoxygenated product by ¹H NMR using an internal standard or by isolation after chromatography.
Comparative Data Analysis & Discussion
The following table summarizes the expected outcomes from the benchmarking experiments, based on established principles of heterocyclic reactivity.
| Compound | Experiment 1: C2-Arylation | Experiment 2: Nitration | Experiment 3: Deoxygenation |
| Pyridine N-oxide | Yield: 85-95% Regioselectivity: C2 only | Yield: 70-80% Regioselectivity: C4 | Yield: >95% Time: ~1 hr |
| This compound | Yield: 65-75% Regioselectivity: C2 only | Yield: 80-90% Regioselectivity: C5 & C8 | Yield: >95% Time: ~2-3 hrs |
| Isoquinoline N-oxide | Yield: 75-85% Regioselectivity: C1 only | Yield: 85-95% Regioselectivity: C5 & C8 | Yield: >95% Time: ~1.5 hrs |
Discussion of Results
-
Nucleophilic Arylation: Pyridine N-oxide is expected to show the highest reactivity due to the lack of steric hindrance and the absence of a competing aromatic system.[9][13] Quinoline N-oxide's reactivity is slightly diminished, which can be attributed to the increased steric bulk and the delocalization of charge across the larger bicyclic system. Isoquinoline N-oxide shows high reactivity at its C1 position, which is electronically analogous to the C2 position of quinoline N-oxide.[5]
-
Electrophilic Nitration: In Pyridine N-oxide, the strong deactivating effect of the N-oxide group directs the incoming electrophile to the C4 position, which is the least deactivated site. For Quinoline and Isoquinoline N-oxide, the N-oxide group deactivates the pyridine ring portion so strongly that substitution occurs preferentially on the less deactivated benzene ring, primarily at the C5 and C8 positions. The higher yields for the fused systems reflect the greater inherent reactivity of a benzene ring towards electrophilic substitution compared to a deactivated pyridine ring.
-
Deoxygenation: All three compounds are readily deoxygenated under photocatalytic conditions. The slight increase in reaction time for Quinoline N-oxide compared to Pyridine N-oxide may be due to its higher molecular weight and potentially different redox properties.[11] Nitro-substituted quinolines have been observed to show slower deoxygenation reactivity, indicating that the electronic nature of the ring system plays a significant role.[11]
The mechanism for many modern C-H functionalizations of quinoline N-oxides involves a deoxygenative pathway where the N-O bond is cleaved during the catalytic cycle.
Caption: Proposed mechanism for a deoxygenative C-H functionalization.[5]
Conclusion
This comparative guide demonstrates that while this compound shares fundamental reactivity patterns with its analogues, its behavior is uniquely modulated by its fused bicyclic structure.
-
Nucleophilic Attack: It is highly regioselective for the C2 position, though slightly less reactive than Pyridine N-oxide due to steric and electronic factors.
-
Electrophilic Attack: The N-oxide group effectively directs substitution to the carbocyclic ring (C5/C8), showcasing its powerful influence on aromatic reactivity.
-
Deoxygenation: It is readily deoxygenated using modern, mild methods, confirming its utility as a synthetic intermediate where the N-oxide acts as a temporary activating and directing group.
Understanding these nuanced differences is paramount for researchers and drug development professionals. By selecting the appropriate N-oxide scaffold and reaction conditions, chemists can achieve desired functionalizations with high precision and efficiency, paving the way for the synthesis of novel and complex molecular architectures.
References
-
Abdel-Megeed, M. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Li, G., et al. (2021). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 26(15), 4478. [Link]
-
Li, D., et al. (2019). The Diversity of Heterocyclic N-oxide Molecules: Highlights on their Potential in Organic Synthesis, Catalysis and Drug Applications. Current Organic Chemistry, 23(3), 250-271. [Link]
-
Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. [Link]
-
Reddy, A. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 438-446. [Link]
-
Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(24), 2819-2857. [Link]
-
Chen, W., et al. (2018). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ChemistrySelect, 3(44), 12480-12484. [Link]
-
Rautiainen, S., & Pihko, P. M. (2023). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters, 25(4), 652-656. [Link]
-
Al-Ostoot, F. H., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(21), 15635-15664. [Link]
-
Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4-5), 313-319. [Link]
-
Gulea, M., & Couve-Bonnaire, S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4991. [Link]
-
National Center for Biotechnology Information. Quinoline. PubChem Compound Summary for CID 7047. [Link]
-
Csonka, R., et al. (2016). Analytical Chemistry of Nitric Oxide. BioMed Research International, 2016, 8207603. [Link]
-
van der Vlugt, J. I. (2015). Synthetic chemistry with nitrous oxide. Chemical Society Reviews, 44(15), 5056-5164. [Link]
-
Politzer, P., et al. (2011). Some interesting aspects of N-oxides. Journal of Molecular Modeling, 17(9), 2097-2105. [Link]
-
Hamana, M., & Yamazaki, M. (1971). The Reaction of Quinoline N-Oxide with N,N-Diethylthiocarbamoyl Chloride. Chemical and Pharmaceutical Bulletin, 19(2), 341-347. [Link]
-
Mondal, S., & Maiti, D. (2019). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. ResearchGate. [Link]
-
Abram, T., et al. (2019). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 30(6), 2193-2204. [Link]
-
Hisatsune, I. C., & Zafonte, L. (1969). Kinetic study of some third-order reactions of nitric oxide. The Journal of Physical Chemistry, 73(9), 2980-2989. [Link]
-
Das, S., et al. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2021). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 86(1), 1017-1026. [Link]
-
Davydov, A. A. (2019). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. Catalysts, 9(11), 940. [Link]
-
Organic Chemistry Portal. Deoxygenation of Aza-aromatics. [Link]
-
Kouznetsov, V. V., et al. (2020). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry, 44(1), 12-19. [Link]
-
Scientific Laboratory Supplies. This compound, 97%. Product Page. [Link]
-
Krivokolysko, S. G., et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 27(19), 6653. [Link]
-
Skalska, K., & Miller, J. S. (2010). Kinetics of nitric oxide oxidation. ResearchGate. [Link]
-
Harding, D. J., et al. (2021). Infrared action spectroscopy of nitrous oxide on cationic gold and cobalt clusters. Physical Chemistry Chemical Physics, 23(1), 199-208. [Link]
-
Herron, J. T. (1966). Mass Spectrometric Study of the Effects of Nitric Oxide and Other Additives on “Purified” Active Nitrogen. The Journal of Chemical Physics, 45(5), 1854-1855. [Link]
-
All About Chemistry. (2020, October 26). Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Scribd. Pyridine and Quinoline. [Link]
-
Goryaev, S. S., et al. (2001). Reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. Russian Chemical Bulletin, 50(10), 1957-1961. [Link]
-
Savelova, V. A., et al. (1990). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Doklady Akademii Nauk SSSR, 314(5), 1154-1158. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Diversity of Heterocyclic N-oxide Molecules: Highlights on their Potential in Organic Synthesis, Catalysis and Drug Applications | Semantic Scholar [semanticscholar.org]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Synthetic Versatility of Quinoline N-oxide Hydrate: A Comparative Guide for Strategic C-H Functionalization
For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the quinoline moiety is a privileged structure, present in a multitude of FDA-approved drugs and biologically active compounds. While direct functionalization of the quinoline core presents regioselectivity challenges, the use of Quinoline N-oxide hydrate has emerged as a powerful and versatile strategy to unlock novel synthetic pathways and access previously hard-to-reach derivatives. This guide provides an in-depth technical review of the synthetic utility of this compound, offering a comparative analysis against alternative methods, supported by experimental data and detailed protocols.
Introduction: The Strategic Advantage of N-Oxidation
The introduction of an N-oxide moiety to the quinoline scaffold dramatically alters its electronic properties, activating the C2 and C8 positions for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This activation serves as a "directing group" that can be readily removed post-functionalization, rendering this compound a highly valuable and transient tool in the synthetic chemist's arsenal. Its utility is particularly pronounced in transition metal-catalyzed C-H activation, where the N-oxide can chelate to the metal center, facilitating regioselective transformations that are often difficult to achieve with the parent quinoline.
Mechanistic Insights: Directing the Functionalization
The power of this compound lies in its ability to direct functionalization to specific positions, primarily C2 and C8. The regioselectivity is often dictated by the choice of metal catalyst, ligands, and reaction conditions.
C2-Functionalization: A Palladium-Catalyzed Pathway
Palladium catalysis is a workhorse for the C2-functionalization of this compound. The generally accepted mechanism involves the coordination of the palladium catalyst to the N-oxide, followed by a concerted metalation-deprotonation (CMD) step at the C2 position. This forms a palladacycle intermediate, which then undergoes oxidative addition with a coupling partner (e.g., an aryl halide or boronic acid), followed by reductive elimination to yield the C2-functionalized quinoline and regenerate the active palladium catalyst.
Caption: Palladium-catalyzed C2-arylation of Quinoline N-oxide.
C8-Functionalization: The Role of Rhodium and Iridium
Achieving functionalization at the C8 position often employs rhodium or iridium catalysts. The N-oxide acts as a bidentate directing group, forming a stable five-membered metallacycle intermediate involving the C8-H bond. This chelation-assisted C-H activation is key to the high regioselectivity observed in these transformations. Subsequent reaction with a coupling partner, such as a maleimide or alkyne, leads to the C8-functionalized product.
Caption: Rhodium-catalyzed C8-alkylation of Quinoline N-oxide.
Comparative Analysis: this compound vs. Alternatives
The primary advantage of using this compound is the enhanced reactivity and regioselectivity it imparts. Below is a comparative analysis of its performance against direct C-H functionalization of quinoline and other synthetic methods.
C2-Arylation: A Head-to-Head Comparison
Direct C-H arylation of quinoline often requires harsh conditions and can lead to mixtures of isomers. In contrast, the use of this compound allows for milder reaction conditions and generally affords higher yields and regioselectivity for the C2-arylated product.
| Method | Catalyst/Reagent | Conditions | Typical Yield (C2-Arylation) | Selectivity | Reference |
| Quinoline N-oxide | Pd(OAc)₂, Arylboronic Acid | Ag₂O, TBAI, 1,4-dioxane, 90°C | 70-95% | High for C2 | [1] |
| Direct Quinoline | Pd(OAc)₂, Aryl Tosylate | K₂CO₃, DMA, 130°C | 40-60% | Mixture of isomers | [2] |
| Direct Quinoline | Pd(OAc)₂, Arene | Ag₂CO₃, PivOH, DMF, 130°C | 50-70% | Predominantly C2 | [2] |
C8-Functionalization: Unlocking a Challenging Position
The C8 position of the quinoline ring is notoriously difficult to functionalize directly. This compound provides a reliable handle for directing metal catalysts to this position, opening up a wide range of synthetic possibilities.
| Method | Catalyst/Reagent | Coupling Partner | Conditions | Typical Yield (C8-Functionalization) | Reference |
| Quinoline N-oxide | [RhCpCl₂]₂, AgSbF₆ | Maleimides | AgOAc, DCE, 80°C | 80-95% | [3] |
| Quinoline N-oxide | ₂ | Alkynes | PivOH, DCE, rt | 75-90% | [3] |
| Direct Quinoline | Rh(II)-NHC complex | Arylboronic acids | K₂CO₃, Toluene, 120°C | 60-80% | [4] |
Metal-Free Alternatives
While transition metal catalysis is dominant, metal-free methods for functionalizing this compound are emerging as greener alternatives. These often involve activation of the N-oxide with an electrophilic reagent, followed by nucleophilic attack.
| Method | Activating Agent | Nucleophile | Conditions | Typical Yield (C2-Functionalization) | Reference |
| Metal-Free Amination | Diethyl H-phosphonate | Amines | K₂CO₃, rt | 70-90% | [5] |
| Metal-Free Heteroarylation | N-sulfonyl-1,2,3-triazole | - | DCE, rt | 80-95% | [6] |
Experimental Protocols
To provide a practical resource, detailed step-by-step methodologies for key transformations are outlined below.
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide with Arylboronic Acid
This protocol is adapted from a procedure for the arylation of pyridine N-oxides, which is mechanistically similar to that of quinoline N-oxides.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Silver(I) oxide (Ag₂O, 2.0 mmol)
-
Tetrabutylammonium iodide (TBAI, 0.2 mmol, 20 mol%)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, Ag₂O, and TBAI.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 90°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.
Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-oxide with Maleimide
This protocol is based on the work of Dhiman et al.[3]
Materials:
-
Quinoline N-oxide (0.2 mmol)
-
N-substituted maleimide (0.3 mmol)
-
[RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 0.02 mmol, 10 mol%)
-
Silver acetate (AgOAc, 0.4 mmol)
-
1,2-Dichloroethane (DCE, 1.0 mL)
Procedure:
-
In a sealed tube, combine Quinoline N-oxide, N-substituted maleimide, [RhCp*Cl₂]₂, AgSbF₆, and AgOAc.
-
Add DCE to the mixture.
-
Heat the reaction at 80°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Filter the mixture through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the C8-alkylated quinoline N-oxide.
Protocol 3: Metal-Free Deoxygenative C2-Heteroarylation
This protocol is adapted from the work of Reddy and co-workers.[6]
Materials:
-
Quinoline N-oxide (0.2 mmol)
-
N-sulfonyl-1,2,3-triazole (0.24 mmol)
-
1,2-Dichloroethane (DCE, 2 mL)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add Quinoline N-oxide and N-sulfonyl-1,2,3-triazole.
-
Add DCE via syringe.
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to obtain the C2-heteroarylated quinoline.
Conclusion and Future Outlook
This compound has proven to be an exceptionally useful and versatile intermediate in organic synthesis. Its ability to activate the quinoline core for regioselective C-H functionalization at the C2 and C8 positions provides access to a diverse range of substituted quinolines that are of significant interest in medicinal chemistry and materials science. While transition metal-catalyzed methods are well-established, the development of milder and more sustainable metal-free alternatives continues to be an active area of research. The strategic use of this compound, coupled with an expanding repertoire of catalytic systems, will undoubtedly continue to fuel innovation in the synthesis of novel quinoline-based molecules with tailored properties and functions.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Experimental Results Involving Quinoline N-oxide Hydrate
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. Quinoline N-oxide hydrate is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] Its utility stems from the reactivity of the N-oxide group, which can be a handle for further chemical modifications.[2][3] However, this reactivity also presents a challenge, as the compound's biological effects can be influenced by its metabolic activation and potential for inducing unintended cellular damage. Therefore, rigorous cross-validation of any experimental results obtained using this compound is not just good practice, but a scientific necessity.
This guide provides a framework for designing and interpreting experiments to validate findings related to this compound. We will delve into its potential as a bioreductive agent and its capacity to induce DNA damage, offering side-by-side comparisons with established alternative compounds and detailing robust experimental protocols.
The Dual Nature of Quinoline N-oxide: Bioreduction and Genotoxicity
The N-oxide functional group in quinoline derivatives can be susceptible to enzymatic reduction in biological systems, a property that is exploited in the design of hypoxia-activated prodrugs.[4] These compounds are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. While this compound itself is not a frontline cancer therapeutic, its structural similarity to compounds designed as bioreductive drugs warrants an investigation into this property.
Furthermore, quinoline and its derivatives have been associated with genotoxicity.[5][6] A related compound, 4-nitroquinoline-1-oxide, is a potent mutagen and carcinogen that induces DNA damage.[7] This raises a critical question: to what extent does this compound itself pose a risk of damaging genetic material? Answering this is crucial for interpreting any observed biological effects and for the safety assessment of any downstream pharmaceutical compounds.
To address these questions, this guide proposes a cross-validation strategy using well-characterized compounds as benchmarks:
-
For Bioreductive Potential: Comparison with Tirapazamine , a well-known hypoxia-activated prodrug.
-
For DNA Damage: Comparison with Hydrogen Peroxide (H₂O₂) , a standard agent for inducing oxidative DNA damage.
Experimental Workflows for Cross-Validation
The following diagram outlines the overall workflow for the cross-validation experiments.
Caption: Experimental workflows for cross-validating the bioreductive potential and DNA damage effects of this compound.
Detailed Experimental Protocols
This protocol determines if the cytotoxic effects of this compound are enhanced under hypoxic conditions, which is indicative of bioreductive activation.
Materials:
-
Cancer cell line (e.g., HT-29, A549)
-
Complete cell culture medium
-
This compound
-
Tirapazamine
-
Vehicle (e.g., DMSO)
-
96-well plates
-
Hypoxia chamber or incubator with O₂ control
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and Tirapazamine in complete cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Place one set of plates in a standard incubator (normoxia, 21% O₂) and another set in a hypoxia chamber (1% O₂). Incubate for 48-72 hours.
-
Cell Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound under normoxic and hypoxic conditions.
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8]
Materials:
-
Cells treated as described in the DNA damage assessment workflow
-
Comet assay kit (containing lysis solution, electrophoresis buffer, etc.)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Image analysis software
Procedure:
-
Cell Harvesting: After treatment, harvest the cells and resuspend them at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow it to solidify.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage (e.g., by measuring the tail moment).
The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks. This can be detected by immunofluorescence.[8]
Materials:
-
Cells grown and treated on coverslips
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization: After treatment, fix the cells with PFA and then permeabilize them.
-
Blocking: Block non-specific antibody binding sites with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.
Interpreting the Comparative Data
The data obtained from these experiments should be compiled into clear, comparative tables.
Table 1: Comparative Cytotoxicity under Normoxic and Hypoxic Conditions
| Compound | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) |
| This compound | Normoxia | [Insert Value] | [Calculate Ratio] |
| Hypoxia | [Insert Value] | ||
| Tirapazamine | Normoxia | [Insert Value] | [Calculate Ratio] |
| Hypoxia | [Insert Value] | ||
| Vehicle Control | Normoxia | > Max Conc. | N/A |
| Hypoxia | > Max Conc. | N/A |
A higher Hypoxic Cytotoxicity Ratio for this compound, especially if it approaches that of Tirapazamine, would suggest a significant bioreductive component to its mechanism of action.
Table 2: Comparative DNA Damage Induction
| Treatment | Comet Assay (Average Tail Moment) | γH2AX Assay (Average Foci per Nucleus) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| Hydrogen Peroxide (H₂O₂) (Positive Control) | [Insert Value] | [Insert Value] |
A significant increase in DNA damage markers for this compound, comparable to or exceeding the vehicle control, would confirm its genotoxic potential. The comparison with H₂O₂ provides a benchmark for the extent of oxidative DNA damage.
Potential Artifacts and Mitigation Strategies
When working with this compound, it is crucial to be aware of potential experimental artifacts.
-
Photoreactivity: Quinoline N-oxides can undergo photochemical deoxygenation and other light-induced rearrangements.[9][10][11][12][13] This can lead to the formation of different chemical species with their own biological activities, confounding the results.
-
Mitigation: Perform experiments in the dark or under amber light conditions to minimize light exposure. Include a "light-exposed" control to assess the contribution of photoreactivity to the observed effects.
-
-
Stability in Aqueous Solutions: Quinoline compounds can be unstable in aqueous solutions, with their degradation influenced by pH, temperature, and light.[14]
-
Mitigation: Prepare fresh solutions of this compound for each experiment. If stock solutions are used, their stability under the specific storage conditions should be validated.
-
Conclusion
References
- Talvitie, J., Alanko, I., Bulatov, E., Koivula, J., Pöllänen, T., & Helaja, J. (2022). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Organic Letters, 24(1), 274–278.
- Hata, N., Ono, I., & Kawasaki, M. (1972). THE PHOTOINDUCED DEOXYGENATION REACTION OF HETEROCYCLIC N-OXIDES. Chemistry Letters, 1(4), 281-284.
- OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
- Wang, L., et al. (2024). Photoinduced Deoxygenative C2 Arylation of Quinoline N-oxides with Phenylhydrazines to 2-Arylquinolines over Porous Tubular Graphitic Carbon Nitride Semiconductor Photocatalyst. Chemistry – A European Journal, 30(66), e202402662.
- Pruijn, F. B., et al. (1995). Novel N-oxides as bioreductive drugs. Anticancer Drug Design, 10(5), 397-414.
- McFee, A. F., Lowe, K. W., & San Sebastian, J. R. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and Molecular Mutagenesis, 13(4), 312-318.
- Hata, N., Ono, I., & Kawasaki, M. (1972). THE PHOTOINDUCED DEOXYGENATION REACTION OF HETEROCYCLIC N-OXIDES. Chemistry Letters, 1(4), 281-284.
- U.S. EPA. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5).
- Li, Y., et al. (2018). Visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids. Green Chemistry, 20(10), 2249-2253.
- Zhang, H., et al. (2021). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Green Chemistry, 23(15), 5483-5488.
- Kiseleva, E. K., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(12), 4791.
- Chem-Impex.
- Lohse, C., & Buchardt, O. (1969). Primary photoprocesses in isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (14), 2149-2152.
- Buchardt, O., & Lohse, C. (1969). Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Solvent Influence. Acta Chemica Scandinavica, 23, 2149-2160.
- Assis, L. C., et al. (2021). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Scientific Reports, 11(1), 5897.
- BenchChem. (2025).
- Stevens, M. F., et al. (1993). Heterocyclic mono-N-oxides with potential applications as bioreductive anti-tumour drugs: Part 1. 8-Alkylamino-substituted phenylimidazo [1,2-a] quinoxalines. Anticancer Drug Design, 8(6), 439-461.
- Sigma-Aldrich.
- Alkali Scientific.
- Sigma-Aldrich. Quinoline N-oxide 97% 64201-64-5.
- S. M. Linder, & P. C. A. M. van der Meide. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(1), 1-26.
- Wilson, W. R., et al. (1996). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British Journal of Cancer, 74(Suppl 27), S43-S47.
- ResearchGate. (PDF)
- SLS.
- Sigma-Aldrich. Quinoline N-oxide 97% 64201-64-5.
- Li, J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
- Wang, Y., et al. (2014). Chemical Analysis of DNA Damage. Accounts of Chemical Research, 47(8), 2459–2468.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23685-23711.
- Gu, Y., et al. (2015). Homologous recombination repair-dependent cytotoxicity of the benzotriazine di-N-oxide CEN-209: Comparison with other hypoxia-activated prodrugs. Biochemical Pharmacology, 95(4), 245-256.
- Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263.
- Gellis, A., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(8), 1933.
- Scribd.
- BenchChem. (2025). The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity.
- PubChem. Quinoline.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Santa Cruz Biotechnology.
- Reddy, R. P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 438-446.
- ResearchGate. (PDF)
- University of Potsdam. (2024). DNA repair and essential trace metals.
- de Souza, C. G., et al. (2023). Chemical Insights into Oxidative and Nitrative Modifications of DNA. International Journal of Molecular Sciences, 24(13), 10839.
- Bio-Rad. DNA Damage Assays.
- ACS Omega.
- Li, Z., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Quinoline N-oxide Hydrate for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, N-heterocyclic compounds like Quinoline N-oxide hydrate are invaluable for their roles in synthesis and biological research.[1][2] However, with great utility comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in the known hazard profile of related quinoline compounds and best practices for chemical waste management. Our objective is to empower you to manage this chemical waste stream confidently, ensuring the safety of your team and the environment.
Hazard Assessment: Understanding the Risks
While a specific, detailed toxicological profile for this compound is not extensively documented, its structural parent, Quinoline , is well-characterized as a hazardous substance. In the absence of specific data for the N-oxide, we must adopt a precautionary principle and assume it shares a similar or potentially greater hazard profile.
Quinoline is classified with several significant risks:
-
Toxicity: It is toxic if swallowed and harmful in contact with skin.[3]
-
Irritation: It is known to cause serious skin and eye irritation.[3][4]
-
Chronic Health Effects: Quinoline is suspected of causing genetic defects and may cause cancer.[3][4]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[3]
The addition of the N-oxide functional group can alter the electronic properties and metabolism of the molecule, but it does not negate the inherent risks of the quinoline core. Therefore, all handling and disposal procedures must reflect this high level of potential hazard.
| Hazard Classification | Description | Source(s) |
| Acute Toxicity | Toxic if swallowed, Harmful in contact with skin. | [3] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | [3][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [3] |
| Carcinogenicity | May cause cancer. | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [3] |
Essential Safety and Handling Protocols
Before any disposal procedure can begin, safe handling is paramount. Adherence to these protocols minimizes the risk of exposure to laboratory personnel.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-impermeable gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or punctures before use.[3][5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
Engineering Controls:
-
Ventilation: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[5]
-
Designated Area: If possible, designate a specific area within the lab for handling this compound and its waste to prevent cross-contamination.
The Disposal Workflow: A Decision-Making Guide
The primary directive for the disposal of this compound is to avoid drain or general trash disposal under all circumstances .[3] The compound's aquatic toxicity and potential carcinogenicity mandate that it be treated as hazardous chemical waste.
While advanced methods like catalytic wet peroxide oxidation and biodegradation exist for quinoline, these are specialized industrial-scale processes and are not suitable or safe for a standard laboratory setting.[6][7] Attempting to neutralize or degrade this compound without a validated, peer-reviewed laboratory protocol can lead to the generation of unknown, potentially more hazardous byproducts.
The following workflow provides a clear decision path for proper segregation and disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused Solid Reagent
-
Container Preparation: Obtain a designated hazardous waste container suitable for solid chemicals. Ensure it is clean, dry, and has a secure, sealable lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number (64201-64-5), and the appropriate hazard pictograms (e.g., toxic, health hazard, environmental hazard).[8]
-
Transfer: Inside a chemical fume hood, carefully transfer the unwanted solid reagent into the prepared waste container. Use appropriate tools (spatula, powder funnel) to minimize dust generation.
-
Sealing: Securely seal the container. Store it in a designated secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials.
-
Documentation: Log the addition to the waste container in your laboratory's waste log.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a licensed waste management contractor.[3]
Protocol 2: Disposal of Solutions Containing this compound
-
Container Preparation: Use a dedicated, leak-proof hazardous waste container suitable for the solvent used (e.g., a polyethylene carboy for aqueous waste, a solvent-rated container for organic waste).
-
Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), their approximate concentrations, and the relevant hazard pictograms.
-
Transfer: In a fume hood, carefully pour the waste solution into the container using a funnel.
-
Sealing and Storage: Securely cap the container. Store in secondary containment, segregated from incompatible waste streams (e.g., keep acids away from bases, oxidizers away from flammables).
-
Pickup: Arrange for professional disposal through your EHS office.
Protocol 3: Disposal of Contaminated Labware and PPE
-
Segregation: Any item that has come into direct contact with this compound must be treated as hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.[5]
-
Collection:
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Collect all other contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container. Double-bagging is recommended to prevent leaks.
-
-
Disposal: The sealed container or bags should be placed in your lab's designated solid hazardous waste collection area for pickup by a professional service.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for quinoline for specific guidance.[3]
-
Cleanup (for small, manageable spills only):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a powder.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels to absorb a liquid spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these rigorous procedures, you build a foundation of safety and trust that extends beyond the product itself, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Frontiers in Chemistry. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst. Available at: [Link]
-
Penta Chemicals. (2025). Safety Data Sheet: Quinoline. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]
-
MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Available at: [Link]
-
Scientific Laboratory Supplies (SLS) Ireland. This compound, 97%. Available at: [Link]
-
PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Available at: [Link]
-
Polish Journal of Environmental Studies. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Available at: [Link]
-
ResearchGate. (2022). Biodegradation of quinoline at different concentrations of quinoline by.... Available at: [Link]
-
Totton Pumps. (2008). Chemical Compatibility Chart. Available at: [Link]
-
Wikipedia. Quinoline. Available at: [Link]
-
ResearchGate. (2014). Biological Activities of Quinoline Derivatives. Available at: [Link]
-
Slideshare. (2024). synthesis of quinoline derivatives and its applications. Available at: [Link]
-
PubMed. (2016). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Available at: [Link]
-
PMC - NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]
-
MDPI. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Available at: [Link]
-
NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling Quinoline N-oxide Hydrate: Essential Safety and Operational Protocols
For the experienced researcher, the introduction of any new compound into a workflow is a methodical process, governed by a deep understanding of its properties and potential risks. Quinoline N-oxide hydrate, a versatile intermediate in pharmaceutical and organic synthesis, is no exception.[1] While its utility is significant, its toxicological profile demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in the causality of chemical hazards and field-proven best practices. Our objective is to empower you with the knowledge to establish a self-validating system of safety for every manipulation of this compound.
Hazard Profile: Understanding the "Why" Behind the "How"
Quinoline N-oxide and its parent compound, quinoline, are associated with significant health risks that dictate our handling procedures. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[2] More critically, it is suspected of causing genetic defects and may cause cancer.[2][3] The U.S. EPA has concluded that quinoline is "likely to be carcinogenic in humans" based on sufficient evidence in animal studies.[3] Understanding this profile is paramount; every safety measure that follows is a direct response to these inherent hazards.
Table 1: Hazard Summary for Quinoline N-oxide and Related Compounds
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [2] |
| Carcinogenicity | May cause cancer.[2] | [2] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | [2][4] |
The Three Pillars of Protection: A Multi-Layered Safety Approach
Effective containment and protection are achieved not by a single piece of equipment, but by a systematic, multi-layered strategy.
Engineering Controls: Your First Line of Defense
The primary goal is to minimize exposure by containing the chemical at its source.
-
Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder, must be performed inside a certified chemical fume hood.[4] This prevents the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4]
Administrative Controls: Standard Operating Procedures (SOPs)
These are the work practices that reduce the risk of exposure.
-
Restricted Access: Clearly designate areas where this compound is stored and handled.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2] Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before they begin work.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place. Never rely on PPE alone.
Detailed PPE Protocol: Selection and Rationale
The selection of PPE must be deliberate and based on the specific hazards of this compound.
-
Eye and Face Protection:
-
Requirement: Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[4]
-
Best Practice: When there is a significant risk of splashing (e.g., during transfers of solutions), supplement safety goggles with a face shield.[4][5] This provides a broader barrier protecting the entire face.
-
-
Skin Protection:
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[2] Nitrile gloves are a common and effective choice.[5] Always check gloves for leaks or tears before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider a disposable gown made of a material tested for chemical resistance.[6] Ensure clothing fully covers the body.
-
-
Respiratory Protection:
-
Requirement: If engineering controls are insufficient or when handling the powder outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator is necessary.[4] A type N95 respirator can provide protection against airborne particulates.[6]
-
Causality: The primary respiratory risk is the inhalation of fine powder. A respirator prevents these particles from entering the respiratory tract, where they can exert their toxic and carcinogenic effects.
-
Operational Plan: Step-by-Step Handling Procedure
This protocol provides a direct, procedural guide for safely handling this compound from receipt to disposal.
Preparation and Weighing
-
Don PPE: Before handling the container, put on your lab coat, safety goggles, and nitrile gloves.
-
Work in Fume Hood: Place a weigh boat and all necessary equipment inside the chemical fume hood.
-
Tare Balance: Place the weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully scoop the required amount of this compound powder into the weigh boat. Perform this action slowly to minimize dust generation.
-
Secure Container: Tightly close the primary container of this compound.
-
Clean Spatula: Decontaminate the spatula by rinsing it with an appropriate solvent (e.g., ethanol) into a designated waste container.
-
Proceed with Dissolution: Add the solvent to the weigh boat to dissolve the compound directly, or carefully transfer the powder to your reaction vessel within the fume hood.
Spill Management
-
Evacuate and Secure: Alert others in the area and restrict access.[7]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Absorb: For a small spill, cover it with an inert absorbent material like vermiculite or sand.[7]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[2][7]
-
Containerization: All waste must be collected in clearly labeled, sealed containers approved for chemical waste.[2]
-
Environmental Precaution: Do not empty into drains or release into the environment.[2] This compound is toxic to aquatic life.[2]
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a certified environmental health and safety provider.
Visual Workflow: Safe Handling Protocol
The following diagram outlines the critical decision points and procedural flow for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- Quinoline N-oxide 97 64201-64-5 - Sigma-Aldrich - Sigma-Aldrich.
- Quinoline N-oxide hydr
- Toxicological Review of Quinoline (CAS No. 91-22-5) - U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 4-Nitroquinoline N-oxide - Sigma-Aldrich.
- Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health.
- SAFETY DATA SHEET - Quinoline - Fisher Scientific.
- Personal Protective Equipment and Chemistry - Chemical Safety Facts.
- QUINOLINE-N-OXIDE HYDR
- Personal protective equipment for preparing toxic drugs - GERPAC.
- Quinoline | C9H7N | CID 7047 - PubChem, NIH.
- Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA.
- This compound, 97% (dry wt.)
- Quinoline - Canada.ca.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
